2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid
Description
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Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2-ethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O2/c1-3-12(4-2,11(15)16)8-5-6-9(13)10(14)7-8/h5-7H,3-4H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLURMLDJMDTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC(=C(C=C1)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Analysis of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Halogenated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by halogen substituents, such as increased lipophilicity and metabolic stability. This compound combines a dichlorinated phenyl ring with a chiral center at the alpha-carbon of a butanoic acid moiety, suggesting potential for interesting biological and chemical characteristics. This guide aims to provide a detailed technical framework for the synthesis, characterization, and evaluation of this compound.
Predicted Physicochemical Properties
Based on its structure and data from analogous compounds, the following properties for this compound can be predicted.
| Property | Predicted Value | Reference |
| Molecular Formula | C12H14Cl2O2 | [1] |
| Molecular Weight | 261.14 g/mol | [2] |
| Monoisotopic Mass | 259.02980 Da | [1] |
| XlogP (predicted) | 4.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 4 | |
| Topological Polar Surface Area | 37.3 Ų | [3] |
These predictions suggest a lipophilic molecule with moderate polarity, likely exhibiting poor water solubility.
Synthesis and Purification
While a specific synthesis for this compound is not documented, a plausible synthetic route can be devised based on established organic chemistry principles for the formation of α-aryl carboxylic acids.
Proposed Synthetic Pathway
A common method for the synthesis of 2-aryl propionic acids involves the carbonylation of an aryl compound.[4] A likely approach for the target molecule would involve the alkylation of a 3,4-dichlorophenylacetonitrile precursor.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
-
Deprotonation: 3,4-Dichlorophenylacetonitrile is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is added dropwise to generate the carbanion.
-
Alkylation: Ethyl iodide is then added to the reaction mixture, which is allowed to slowly warm to room temperature. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Hydrolysis: Once the alkylation is complete, the resulting 2-(3,4-Dichlorophenyl)-2-ethylacetonitrile is subjected to vigorous acidic or basic hydrolysis to convert the nitrile group to a carboxylic acid.
-
Purification: The crude product is then purified using standard techniques such as extraction, followed by recrystallization or column chromatography.
Analytical Characterization
A comprehensive analytical approach is necessary to confirm the identity and purity of the synthesized this compound.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic signals for the aromatic protons on the dichlorophenyl ring, as well as the ethyl and butyl protons.
-
¹³C NMR will provide information on the number and types of carbon atoms present in the molecule.
-
-
Mass Spectrometry (MS):
-
Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak and characteristic fragmentation patterns.[5]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should display a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the range of 1700-1725 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) between 2500-3300 cm⁻¹.[6]
-
Chromatographic Methods
Due to the complexity of potential sample matrices, chromatographic techniques are essential for separation and quantification.
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC with a C18 column is a suitable method for the analysis of organic acids.[7] A mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is typically used.[8] UV detection at a low wavelength (around 210 nm) can be employed.[7]
-
-
Gas Chromatography (GC):
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- 2. chemeo.com [chemeo.com]
- 3. (2S)-2-(3,4-dichlorophenyl)butanoic acid | C10H10Cl2O2 | CID 28292834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,2-Dimethylpropanoic acid, 3,4-dichlorophenyl ester [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
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- 9. env.go.jp [env.go.jp]
- 10. chromatographyonline.com [chromatographyonline.com]
2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic Acid
This guide provides a comprehensive overview of a viable synthetic pathway for this compound, tailored for researchers, scientists, and professionals in drug development. The document delves into the strategic considerations behind the chosen synthetic route, detailed experimental protocols, and the underlying chemical principles.
Introduction: Significance and Synthetic Strategy
This compound and its derivatives are of interest in medicinal chemistry and materials science due to the presence of the dichlorophenyl moiety, which can impart specific biological activities and physicochemical properties.[1] The core challenge in synthesizing this molecule lies in the creation of a quaternary carbon center alpha to the dichlorophenyl ring, substituted with two ethyl groups.
The most logical and efficient synthetic approach commences with a readily available starting material, 3,4-dichlorophenylacetonitrile.[2] This strategy involves a sequential dialkylation of the acidic methylene carbon followed by hydrolysis of the nitrile to the desired carboxylic acid. This pathway is favored due to the relatively high acidity of the benzylic protons, facilitating deprotonation and subsequent alkylation.
Proposed Synthesis Pathway: A Three-Step Approach
The synthesis of this compound can be efficiently achieved through a three-step process:
-
Monoethylation of 3,4-Dichlorophenylacetonitrile: Introduction of the first ethyl group onto the alpha-carbon.
-
Diethylation: Addition of the second ethyl group to form the quaternary carbon center.
-
Hydrolysis: Conversion of the diethylated nitrile to the final carboxylic acid product.
This pathway is illustrated in the workflow diagram below.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocols
Step 1 & 2: Sequential Diethylation of 3,4-Dichlorophenylacetonitrile
The dialkylation of phenylacetonitrile derivatives is a well-established method for carbon-carbon bond formation at the benzylic position.[3][4] The use of a strong, non-nucleophilic base such as sodium hydride (NaH) is crucial for the deprotonation of the relatively acidic C-H bond adjacent to both the phenyl ring and the nitrile group. The resulting carbanion acts as a potent nucleophile.
Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (2.2 equivalents) in mineral oil. The mineral oil is removed by washing with anhydrous tetrahydrofuran (THF), and fresh anhydrous THF is added to create a slurry.
-
Deprotonation: A solution of 3,4-dichlorophenylacetonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for one hour to ensure complete formation of the anion.
-
First Alkylation: Ethyl bromide (1.1 equivalents) is added dropwise to the reaction mixture, maintaining the temperature below 30 °C. The reaction is stirred at room temperature for 2-4 hours, and its progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Second Alkylation: After the formation of the mono-ethylated product, the reaction mixture is cooled again to 0 °C, and a second portion of sodium hydride (1.1 equivalents) is carefully added. After stirring for one hour at room temperature, a second equivalent of ethyl bromide (1.1 equivalents) is added dropwise. The reaction is then heated to reflux for 4-6 hours until the starting material is consumed, as indicated by TLC or GC.
-
Work-up: The reaction is cautiously quenched by the slow addition of water, followed by 1 M hydrochloric acid until the aqueous layer is acidic. The mixture is then extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-(3,4-Dichlorophenyl)-2-ethylbutanenitrile.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 3: Hydrolysis of 2-(3,4-Dichlorophenyl)-2-ethylbutanenitrile
The hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon work-up.
Protocol:
-
Reaction Setup: The purified 2-(3,4-Dichlorophenyl)-2-ethylbutanenitrile is placed in a round-bottom flask with a mixture of concentrated sulfuric acid and water (e.g., 50% v/v).
-
Hydrolysis: The mixture is heated to reflux (typically 100-120 °C) for several hours. The reaction is monitored by TLC until the starting nitrile is no longer detectable.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature and poured onto crushed ice. The precipitated solid is collected by filtration. If the product is an oil, the mixture is extracted with a suitable organic solvent like ethyl acetate.
-
Purification: The crude carboxylic acid is washed with cold water. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) will yield the purified this compound.
Data Presentation: Expected Yields and Characterization
The following table summarizes the expected outcomes and key analytical data for the synthesis.
| Step | Product | Expected Yield (%) | Melting Point (°C) | Key Spectroscopic Data (Expected) |
| 1 & 2: Diethylation | 2-(3,4-Dichlorophenyl)-2-ethylbutanenitrile | 75-85 | N/A (Liquid) | ¹H NMR: Aromatic protons, two overlapping quartets and two overlapping triplets for the ethyl groups. IR (cm⁻¹): ~2230 (C≡N). |
| 3: Hydrolysis | This compound | 80-90 | To be determined | ¹H NMR: Aromatic protons, two overlapping quartets and two overlapping triplets for the ethyl groups, broad singlet for -COOH. IR (cm⁻¹): ~1700 (C=O), broad 2500-3300 (O-H). |
Causality and Experimental Choices
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the starting nitrile, driving the reaction towards the formation of the carbanion. Weaker bases could lead to an equilibrium and lower yields.
-
Solvent: Anhydrous THF is an ideal solvent as it is polar aprotic, solvates the sodium cation, and is unreactive towards the strong base and the nucleophile.
-
Alkylating Agent: Ethyl bromide is a good electrophile for this S_N2 reaction. Ethyl iodide could also be used and may be more reactive, but it is also more expensive.
-
Hydrolysis Conditions: Acidic hydrolysis is generally cleaner for sterically hindered nitriles as it avoids potential side reactions that can occur under strongly basic conditions.
Trustworthiness and Self-Validating Protocols
The reliability of this synthesis is ensured by in-process monitoring using chromatographic techniques (TLC or GC) at each stage. This allows for the confirmation of the consumption of starting materials and the formation of the desired intermediates and final product. Spectroscopic analysis (NMR and IR) of the purified products provides definitive structural confirmation.
References
- Alkylation of acetonitriles.
-
α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols; Reaction conditions. ResearchGate. [Link]
Sources
A Technical Guide to the Structural Elucidation of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid
Authored For: Drug Development & Research Professionals Preamble: The rigorous, unambiguous determination of a chemical structure is a cornerstone of pharmaceutical development, ensuring safety, efficacy, and reproducibility. This guide provides a comprehensive, multi-technique framework for the structural elucidation of the novel compound 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid. As no detailed characterization data for this specific molecule is currently available in public literature[1], this document serves as an expert-led, predictive guide. It outlines the logical workflow and expected analytical outcomes, establishing a self-validating system for structural confirmation based on first principles and data from analogous compounds.
Introduction and Elucidation Strategy
This compound (C₁₂H₁₄Cl₂O₂) is a carboxylic acid derivative featuring a quaternary carbon stereocenter, two ethyl groups, and a 3,4-disubstituted dichlorophenyl moiety. Its structure presents a unique analytical challenge, requiring a synergistic application of chromatographic and spectroscopic techniques to confirm its identity, purity, and connectivity. The presence of multiple functional groups and distinct electronic environments within the molecule allows for a robust, cross-verifiable elucidation process.[2][3]
Our strategy is predicated on a foundational purity assessment followed by orthogonal spectroscopic analyses. Each technique provides a unique piece of the structural puzzle, and only through their combined interpretation can the structure be confirmed with the high degree of certainty required in pharmaceutical sciences.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Rationale: Before dedicating resources to extensive spectroscopic analysis, establishing the purity of the analyte is paramount. HPLC is the industry-standard technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4] A single, sharp peak in the chromatogram is the first indicator of a pure compound.
Expected Outcome
A successful analysis will yield a primary peak with a retention time characteristic of the compound's polarity, exhibiting >99% purity by peak area. The UV-Vis spectrum, captured by a Diode Array Detector (DAD), should show absorption maxima consistent with a substituted benzene ring.
Protocol: HPLC Purity Analysis
-
System Preparation:
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Equilibrate the column with a 50:50 mixture of A:B for 30 minutes.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock solution.
-
Filter through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: DAD, scanning 200-400 nm, monitoring at 254 nm.
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and re-equilibrate for 4 minutes.
-
-
System Suitability:
-
Perform five replicate injections of the sample.
-
The Relative Standard Deviation (RSD) for the peak area and retention time should be <2.0%.
-
Molecular Formula Confirmation: Mass Spectrometry (MS)
Rationale: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental composition. The fragmentation pattern also offers corroborating structural evidence.
Expected Data
The molecular formula C₁₂H₁₄Cl₂O₂ gives a monoisotopic mass of 260.037 Da.[1] The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion ([M]⁺) and its fragments. We expect to see peaks at M, M+2, and M+4 with an approximate intensity ratio of 9:6:1, a definitive signature for a dichlorinated compound.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Adduct | Formula | Calculated m/z |
|---|---|---|
| [M-H]⁻ | C₁₂H₁₃Cl₂O₂⁻ | 259.02980 |
| [M+H]⁺ | C₁₂H₁₅Cl₂O₂⁺ | 261.04436 |
| [M+Na]⁺ | C₁₂H₁₄Cl₂O₂Na⁺| 283.02630 |
Data predicted based on PubChem entry for the compound.[1]
Fragmentation Analysis
Electron Impact (EI) or Collision-Induced Dissociation (CID) will likely induce fragmentation. The most common cleavages in carboxylic acids are adjacent to the carbonyl group.[5]
-
Loss of -COOH: A prominent fragment resulting from the loss of the carboxylic acid group (mass 45 Da) is expected.[6]
-
Alpha-Cleavage: Cleavage of the C-C bond between the quaternary carbon and an ethyl group would result in the loss of an ethyl radical (mass 29 Da).
-
McLafferty Rearrangement: While less likely for this specific structure due to the quaternary center, it is a common fragmentation pathway for carbonyl compounds and should be considered.[7]
Protocol: LC-MS Analysis
-
Instrumentation:
-
Couple the HPLC system described above to a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap or Waters SYNAPT G2-Si).
-
-
Ionization:
-
Use Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of relevant adducts.
-
-
MS Parameters:
-
Scan Range: m/z 50-500.
-
Resolution: >60,000 FWHM.
-
Sheath Gas / Nebulizer Gas: Nitrogen, optimized for stable spray.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
-
Data Analysis:
-
Extract the mass spectrum for the main HPLC peak.
-
Determine the accurate mass of the molecular ion and compare it to the theoretical mass for C₁₂H₁₄Cl₂O₂ (mass error should be <5 ppm).
-
Analyze the isotopic pattern to confirm the presence of two chlorine atoms.
-
Perform MS/MS on the parent ion to generate and analyze fragment ions.
-
Functional Group Identification: FTIR Spectroscopy
Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by detecting the vibrations of their chemical bonds.[8] This analysis will confirm the presence of the carboxylic acid, the aromatic ring, and the aliphatic chains.
Table 2: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group Assignment |
|---|---|---|
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid (carbonyl) |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
| 2850-2990 | C-H stretch | Aliphatic (Ethyl groups) |
| 1000-1200 | C-Cl stretch | Aryl Halide |
| ~1415 | C-O-H bend | Carboxylic Acid |
Predicted absorptions are based on standard IR correlation tables and data from similar compounds.[9]
Protocol: FTIR Data Acquisition
-
Instrumentation:
-
FTIR Spectrometer (e.g., Thermo Nicolet iS20) equipped with an Attenuated Total Reflectance (ATR) accessory.[10]
-
-
Sample Preparation:
-
Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32 (co-added to improve signal-to-noise).
-
-
Analysis:
-
Perform background correction.
-
Identify and label significant peaks in the spectrum and assign them to the corresponding functional groups.
-
Definitive Structural Mapping: NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for de novo structure elucidation. ¹H NMR reveals the number and type of proton environments and their proximity to one another, while ¹³C NMR identifies all unique carbon atoms in the molecule.[11] 2D NMR experiments (e.g., COSY, HSQC) are used to definitively map the connectivity between protons and carbons.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The structure contains several distinct proton environments:
-
Carboxylic Acid (-COOH): A very broad singlet, far downfield (>10 ppm), which may exchange with D₂O.
-
Aromatic Protons (-C₆H₃Cl₂): Three protons on the dichlorophenyl ring. Due to the substitution pattern, they will appear as an AXM system with distinct chemical shifts and coupling constants (J-couplings) characteristic of their ortho, meta, and para relationships.
-
Ethyl Groups (-CH₂CH₃): Two equivalent ethyl groups are attached to the quaternary carbon. This will result in a quartet for the four methylene (-CH₂) protons and a triplet for the six methyl (-CH₃) protons. The integration ratio will be 4H:6H.
Table 3: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~11-12 | br s | 1H | -COOH | Deshielded acidic proton. |
| ~7.4-7.6 | m | 3H | Ar-H | Aromatic protons deshielded by electronegative Cl atoms. Complex splitting expected. |
| ~2.1 | q | 4H | -CH₂- | Methylene protons adjacent to a methyl group and the quaternary carbon. |
| ~0.8 | t | 6H | -CH₃ | Terminal methyl protons, least deshielded. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Symmetry dictates the number of unique carbon signals. We expect 8 distinct signals.
-
Carbonyl Carbon (-COOH): The most deshielded signal, typically >175 ppm.[12]
-
Aromatic Carbons (-C₆H₃Cl₂): Six signals are possible, but some may overlap. The two carbons bonded to chlorine will be significantly shifted.[13]
-
Quaternary Carbon (-C(Et)₂(Ar)): A unique, non-protonated carbon signal.
-
Ethyl Carbons (-CH₂CH₃): Two signals, one for the methylene carbons and one for the methyl carbons.
Table 4: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~180 | C=O | Carboxylic acid carbonyl. |
| ~125-140 | Ar-C | Aromatic carbons, including C-Cl and C-ipso. |
| ~50-60 | Quaternary C | Aliphatic quaternary carbon. |
| ~30 | -CH₂- | Ethyl methylene carbon. |
| ~8 | -CH₃ | Ethyl methyl carbon. |
Protocol: NMR Data Acquisition
-
Instrumentation:
-
500 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).
-
-
Sample Preparation:
-
Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
-
¹H NMR Experiment:
-
Acquire a standard 1D proton spectrum.
-
Parameters: 32 scans, 2-second relaxation delay.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Calibrate the spectrum to TMS at 0.00 ppm. Integrate all peaks.
-
-
¹³C NMR Experiment:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Parameters: 1024 scans, 2-second relaxation delay.
-
Process and calibrate to the CDCl₃ solvent peak at 77.16 ppm.
-
-
2D NMR Experiments (if needed for ambiguity):
-
COSY: To confirm ¹H-¹H coupling (e.g., between the -CH₂- and -CH₃ of the ethyl groups).
-
HSQC/HMQC: To correlate directly bonded protons and carbons.
-
Conclusion: A Unified Structural Hypothesis
The unambiguous structural elucidation of this compound is achieved by the convergence of evidence from orthogonal analytical techniques.
-
HPLC establishes the sample's purity, ensuring that the spectroscopic data originates from a single chemical entity.
-
HRMS confirms the elemental formula (C₁₂H₁₄Cl₂O₂) via accurate mass measurement and the presence of two chlorine atoms through the characteristic isotopic pattern.
-
FTIR verifies the presence of the key functional groups: a carboxylic acid, an aromatic ring, and aliphatic C-H bonds.
-
NMR spectroscopy provides the definitive blueprint of the molecular structure. ¹H and ¹³C NMR identify all unique proton and carbon environments, while their chemical shifts, coupling patterns, and integration values confirm the arrangement of the 3,4-dichlorophenyl ring and the two ethyl groups around the central quaternary carbon.
When the data from each of these experiments is consistent with the predicted outcomes detailed in this guide, the structure of this compound can be considered unequivocally confirmed. This rigorous, self-validating approach exemplifies the standards of scientific integrity required in modern drug discovery and development.
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AZoLifeSciences. (2022, September 12). Role of Analytical Chemistry in the Pharmaceutical Industry. [Link]
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Bajaj, S. (2024, January 13). Analytical Techniques in Pharmaceutical Analysis. Preprints.org. [Link]
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Integrated Liner Technologies. (2024, February 7). Techniques in Pharmaceutical Analysis. [Link]
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Bafna, H. (2022, June 29). Analytical techniques in pharmaceutical. Slideshare. [Link]
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ResearchGate. (2021, September 20). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals. [Link]
-
Tahir, M., et al. (2020). Crystal structure of 4-[(3,5-dichlorophenyl) carbamoyl]butanoic acid, C11H11Cl2NO3. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 1011-1013. [Link]
-
MDPI. (2018). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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Atkinson, R. (2011, December 18). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
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Gogoi, B., et al. (2021). Phytochemical profiling and FTIR analysis of aqueous extracts from three selected ethnomedicinal plants of North East India. Journal of Pharmacognosy and Phytochemistry, 10(1), 12-18. [Link]
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Chemistry LibreTexts. (2023). 13C NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
NIH National Center for Biotechnology Information. (2023, February 23). Voltage-Dependent FTIR and 2D Infrared Spectroscopies within the Electric Double Layer Using a Plasmonic and Conductive Electrode. [Link]
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Unraveling the Enigmatic Mechanism of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid: A Technical Guide for Researchers
Foreword: A Note on Scientific Inference
The compound 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid is a structurally distinct molecule for which direct mechanistic studies are not publicly available at the time of this writing.[1] However, its chemical architecture, featuring a dichlorinated phenyl ring attached to a carboxylic acid moiety, bears a striking resemblance to a well-established class of synthetic auxin herbicides.[2][3][4][5] This guide, therefore, puts forth a hypothesized mechanism of action based on this strong structural analogy. The principles and experimental frameworks detailed herein are derived from extensive research on synthetic auxins and are presented as a robust roadmap for the future investigation and validation of the biological activity of this compound.
Introduction: The Synthetic Auxin Hypothesis
Synthetic auxins are a class of molecules that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), a critical regulator of plant growth and development.[3][4][5][6] At supra-physiological concentrations, these synthetic analogs overwhelm the plant's hormonal balance, leading to uncontrolled and disorganized growth, ultimately resulting in plant death, particularly in susceptible dicotyledonous species.[2][3] The core of our hypothesis is that this compound functions as a synthetic auxin, disrupting the intricate signaling cascade that governs plant cellular processes.
The Core Molecular Mechanism: Hijacking the TIR1/AFB Pathway
The primary mode of action for synthetic auxins is the hijacking of the plant's natural auxin perception and signaling machinery.[7][8] This process is centered around the SCFTIR1/AFB E3 ubiquitin ligase complex.[9][10][11][12]
The Key Players:
-
Auxin (Natural or Synthetic): The signaling molecule that initiates the cascade.
-
TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) Proteins: These are the auxin co-receptors.[8][13]
-
Aux/IAA (Auxin/Indole-3-Acetic Acid) Proteins: These are transcriptional repressors that bind to and inhibit the activity of Auxin Response Factors (ARFs).[14][15]
-
ARFs (Auxin Response Factors): These are transcription factors that bind to specific DNA sequences (Auxin Response Elements or AuxREs) in the promoters of auxin-responsive genes, thereby regulating their expression.[14][16]
-
SCF Complex: A multi-protein E3 ubiquitin ligase that tags target proteins for degradation by the 26S proteasome.
The Signaling Cascade:
-
Auxin Binding and Co-Receptor Formation: In the presence of auxin (or a synthetic mimic like our compound of interest), the hormone acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and an Aux/IAA repressor protein.[17][18] This creates a stable co-receptor complex.
-
Ubiquitination and Degradation of Aux/IAA Repressors: The formation of this complex signals the SCFTIR1/AFB E3 ubiquitin ligase to attach ubiquitin chains to the Aux/IAA protein.[9][10][11] This polyubiquitination marks the Aux/IAA for degradation by the 26S proteasome.
-
Release and Activation of ARFs: With the Aux/IAA repressors degraded, the ARF transcription factors are released.[16][17]
-
Activation of Auxin-Responsive Genes: The now-active ARFs can bind to the AuxREs in the promoters of early auxin-responsive genes, leading to their transcription.[14][19] This results in a massive and uncontrolled upregulation of genes involved in processes like cell division, expansion, and ethylene production, ultimately causing the phytotoxic effects characteristic of auxin herbicides.[2]
Diagram: The Hypothesized TIR1/AFB Signaling Pathway for this compound
Caption: Hypothesized molecular mechanism of this compound.
Experimental Validation: A Framework for Investigation
To validate the proposed mechanism of action, a series of established experimental protocols can be employed. These assays are designed to systematically test the auxin-like activity of this compound.
Whole Plant Bioassays
These assays provide a macroscopic view of the compound's biological effects and are crucial for confirming its herbicidal properties.[20][21][22]
Protocol: Seedling Growth and Morphology Assay
-
Plant Material: Use a susceptible dicot species (e.g., Arabidopsis thaliana, tomato, or cucumber) and a tolerant monocot species (e.g., maize or wheat).
-
Treatment: Prepare serial dilutions of this compound in a suitable solvent. Apply the solutions to the soil or as a foliar spray to young seedlings. Include a positive control (e.g., 2,4-D) and a negative control (solvent only).
-
Incubation: Grow the treated plants under controlled environmental conditions (light, temperature, humidity).
-
Data Collection: Over a period of 7-21 days, observe and quantify morphological changes, including:
-
Epinasty (downward curling of leaves)
-
Stem and petiole twisting
-
Leaf cupping and strapping
-
Inhibition of root elongation
-
Overall plant biomass and mortality
-
-
Analysis: Compare the effects of the test compound to the positive and negative controls to determine its phytotoxicity and dose-response relationship.
| Parameter | Expected Outcome for a Synthetic Auxin |
| Dicot Seedlings | Severe epinasty, growth inhibition, eventual death |
| Monocot Seedlings | Minimal to no effect |
| Root Growth | Significant inhibition in dicots |
Cellular and Molecular Assays
These assays delve into the molecular interactions and downstream effects of the compound, providing direct evidence for its engagement with the auxin signaling pathway.
Protocol: Auxin-Responsive Gene Expression Analysis (qRT-PCR)
-
Plant Material: Arabidopsis thaliana seedlings.
-
Treatment: Treat seedlings with this compound, IAA (positive control), and a mock solution for a short duration (e.g., 1-3 hours).
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the seedlings and reverse transcribe it into cDNA.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for known early auxin-responsive genes (e.g., IAA1, IAA5, GH3).
-
Analysis: A significant upregulation of these genes in response to the test compound would strongly indicate an auxin-like mechanism.
Diagram: Experimental Workflow for Mechanism Validation
Caption: A streamlined workflow for validating the proposed mechanism of action.
Concluding Remarks and Future Directions
The structural characteristics of this compound provide a compelling basis for the hypothesis that it functions as a synthetic auxin herbicide by targeting the TIR1/AFB signaling pathway. The experimental framework outlined in this guide offers a clear and established path for researchers to rigorously test this hypothesis.
Future investigations should also aim to:
-
Determine Receptor Specificity: Investigate the binding affinity of the compound for different members of the TIR1/AFB receptor family to understand potential species-specific activities.[23]
-
Elucidate Metabolism and Translocation: Characterize how the compound is taken up, transported, and metabolized within the plant, as these factors are critical determinants of its overall efficacy.[24]
-
Investigate Resistance Mechanisms: Understanding how weeds might develop resistance to this compound is crucial for its long-term viability as a potential herbicide.[4]
By systematically addressing these research questions, the scientific community can fully elucidate the mechanism of action of this compound and assess its potential applications in agriculture and weed science.
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A Multi-Tiered Screening Cascade for the Biological Activity Profiling of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid
Introduction
The discovery and development of novel therapeutic agents are cornerstones of advancements in medicine. The compound 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid, a molecule with a unique chemical scaffold, presents an opportunity for the identification of new biological activities. The dichlorophenyl moiety is a common feature in a number of biologically active compounds, suggesting that this novel molecule may interact with various biological targets. This guide provides a comprehensive, multi-tiered approach to the biological activity screening of this compound, designed for researchers, scientists, and drug development professionals. Our strategy is rooted in a logical progression from broad, high-throughput in vitro assays to more focused in vivo studies, ensuring a thorough and efficient evaluation of the compound's therapeutic potential.
Part 1: Foundational In Vitro Screening
The initial phase of screening is designed to provide a broad overview of the compound's interaction with biological systems, primarily focusing on cytotoxicity and general phenotypic effects. This stage is critical for identifying a suitable concentration range for subsequent, more specific assays and for flagging any potential for off-target toxicity early in the discovery process.
Cytotoxicity Assessment: The Gateway to Further Screening
Before exploring specific biological activities, it is imperative to determine the cytotoxic profile of this compound. This establishes a therapeutic window and informs the concentrations used in subsequent experiments. We will employ two complementary assays: the MTT assay to assess metabolic activity and the LDH assay to measure membrane integrity.[1]
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]
-
Cell Seeding: Plate a panel of cancer and non-cancerous cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Experimental Protocol: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.[2][3]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance at 490 nm, which is proportional to the amount of LDH released.[3]
Data Presentation: Hypothetical Cytotoxicity Data
| Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| 0.1 | 98 ± 5 | 2 ± 1 |
| 1 | 95 ± 6 | 5 ± 2 |
| 10 | 85 ± 8 | 15 ± 4 |
| 50 | 60 ± 7 | 40 ± 5 |
| 100 | 40 ± 6 | 60 ± 7 |
Phenotypic Screening: Unveiling Novel Activities
With a non-toxic concentration range established, phenotypic screening can be employed to identify compounds that alter the phenotype of a cell or organism in a desired manner.[4][5] This approach is particularly valuable when the molecular target of a compound is unknown.[6]
Experimental Workflow: High-Content Imaging
High-content screening (HCS) utilizes automated microscopy and image analysis to quantify phenotypic changes in cells.[5]
-
Cell Plating: Seed a relevant cell line (e.g., a cancer cell line for oncology applications, or a neuronal cell line for neuroscience) in 96- or 384-well imaging plates.
-
Compound Incubation: Treat the cells with non-toxic concentrations of this compound.
-
Staining: Stain the cells with fluorescent dyes to visualize various cellular components (e.g., DAPI for nuclei, phalloidin for actin filaments, and MitoTracker for mitochondria).
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Analyze the images to quantify a wide range of cellular features, such as cell number, nuclear size and shape, cytoskeletal organization, and mitochondrial morphology.
dot
Caption: High-Content Phenotypic Screening Workflow.
Part 2: Target-Based and Secondary Assays
Should the initial screening suggest a particular phenotype or if there is a rational basis for a hypothesized target, more focused assays can be employed.
Target-Based Screening: Interrogating Specific Proteins
If a potential molecular target is hypothesized, a target-based screening approach can be highly efficient.[7][8] This involves testing the compound's ability to directly interact with and modulate the activity of the purified target protein.[9]
Experimental Protocol: Enzyme Inhibition Assay (Hypothetical Example: Kinase Inhibition)
-
Reaction Setup: In a 384-well plate, combine the purified kinase, a fluorescently labeled substrate, and ATP.
-
Compound Addition: Add varying concentrations of this compound.
-
Incubation: Allow the enzymatic reaction to proceed for a specified time at 37°C.
-
Detection: Measure the fluorescence, which will be proportional to the amount of phosphorylated substrate. A decrease in fluorescence indicates inhibition of the kinase.
dot
Caption: Logic of a Target-Based Screening Assay.
Part 3: In Vivo Validation
Promising candidates from in vitro screening require validation in a living organism to assess their efficacy and safety in a more complex biological system.[10]
Animal Model Selection and Study Design
The choice of animal model is critical and depends on the therapeutic area of interest.[11][12] For example, for oncology, patient-derived xenograft (PDX) models or syngeneic tumor models can be utilized.[13]
Experimental Protocol: In Vivo Efficacy Study (Hypothetical Example: Xenograft Tumor Model)
-
Animal Acclimatization: Acclimate the chosen mouse strain (e.g., athymic nude mice) for one week.
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a specified size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses daily for a specified period.
-
Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, collect tumors for further analysis (e.g., histology, biomarker analysis).
Data Presentation: Hypothetical In Vivo Efficacy Data
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | 0 |
| Compound (10 mg/kg) | 900 ± 180 | 40 |
| Compound (30 mg/kg) | 500 ± 120 | 67 |
| Positive Control | 400 ± 100 | 73 |
Conclusion
The systematic biological activity screening of a novel compound such as this compound is a multifaceted process that requires a logical and stepwise approach. By beginning with broad in vitro assessments of cytotoxicity and phenotype, followed by more targeted secondary assays and culminating in in vivo validation, researchers can efficiently and effectively elucidate the therapeutic potential of new chemical entities. This guide provides a robust framework for such an endeavor, emphasizing the importance of careful experimental design and data interpretation at each stage of the discovery pipeline.
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Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531–546. [Link]
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An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid
Introduction
In the landscape of pharmaceutical research and development, the thorough characterization of novel chemical entities is a cornerstone of progress. 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid, a molecule of interest for its potential biological activities, necessitates a comprehensive understanding of its structural and electronic properties. While direct experimental spectroscopic data for this specific compound is not widely available in the public domain, this guide presents a detailed, predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By leveraging established principles of spectroscopy and drawing parallels with structurally analogous compounds, we can construct a robust and scientifically grounded spectroscopic profile. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the anticipated spectral features of this compound and guiding its potential synthesis and identification.
Molecular Structure and Key Features
The structure of this compound incorporates several key features that will dictate its spectroscopic behavior: a 3,4-disubstituted dichlorophenyl ring, a quaternary α-carbon, two equivalent ethyl groups, and a carboxylic acid moiety. Understanding the interplay of these components is crucial for the accurate prediction of its spectral data.
Figure 1: Predicted molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the two ethyl groups.
Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~12.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet, which is exchangeable with D₂O. |
| 7.5 - 7.8 | Multiplet | 3H | Ar-H | The protons on the dichlorophenyl ring will be in the aromatic region. The substitution pattern will lead to a complex multiplet. Based on related dichlorophenyl compounds, these protons are expected in this downfield region. |
| 2.0 - 2.3 | Quartet | 4H | -CH₂-CH₃ | The methylene protons of the two equivalent ethyl groups will appear as a quartet due to coupling with the adjacent methyl protons. |
| 0.8 - 1.0 | Triplet | 6H | -CH₂-CH₃ | The methyl protons of the two equivalent ethyl groups will appear as a triplet due to coupling with the adjacent methylene protons. |
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Data Acquisition: Acquire the spectrum using a standard pulse program.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the different carbon environments in a molecule. The predicted spectrum will show signals for the carboxylic acid carbon, the aromatic carbons, the quaternary α-carbon, and the carbons of the ethyl groups.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~180 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |
| 130 - 140 | Ar-C (quaternary) | The aromatic carbons attached to the chlorine atoms and the rest of the molecule will be in this region. |
| 125 - 130 | Ar-CH | The protonated aromatic carbons will appear in this range. |
| ~55 | Cα (quaternary) | The quaternary α-carbon attached to the aromatic ring, two ethyl groups, and the carboxyl group will be in this region. |
| ~30 | -CH₂-CH₃ | The methylene carbons of the ethyl groups are expected in the aliphatic region. |
| ~10 | -CH₂-CH₃ | The methyl carbons of the ethyl groups will be the most upfield signals. |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Use the same NMR spectrometer.
-
Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |
| 2500-3300 | Broad | O-H stretch | The characteristic broad absorption of the carboxylic acid O-H bond. |
| ~1700 | Strong | C=O stretch | The strong carbonyl stretch of the carboxylic acid. |
| 1450-1600 | Medium | C=C stretch | Aromatic C=C bond vibrations. |
| 1000-1200 | Strong | C-O stretch | The C-O single bond stretch of the carboxylic acid. |
| 700-850 | Strong | C-Cl stretch | The C-Cl bond vibrations from the dichlorophenyl group. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or prepare a KBr pellet by mixing a small amount of the sample with KBr powder and pressing it into a disk.
-
Instrument Setup: Use a standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum by passing an IR beam through the sample.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M⁺, [M+2]⁺, and [M+4]⁺ peaks will have a relative intensity ratio of approximately 9:6:1.
-
Major Fragmentation Pathways:
-
Loss of the carboxylic acid group (-COOH) to give a stable benzylic carbocation.
-
Cleavage of an ethyl group (-CH₂CH₃).
-
Fragmentation of the dichlorophenyl ring.
-
Figure 2: Predicted major fragmentation pathways in mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection and Analysis: Detect the ions and analyze the resulting mass spectrum to determine the molecular weight and identify fragmentation patterns.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data are based on the fundamental principles of spectroscopy and analysis of structurally related compounds. This information serves as a valuable baseline for researchers working on the synthesis, isolation, and characterization of this and similar molecules. The experimental protocols provided offer a standardized approach to acquiring the actual spectroscopic data, which will be essential for the definitive structural confirmation of this compound.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
-
NIST Chemistry WebBook. (n.d.). Retrieved from [Link]
An In-depth Technical Guide to the Physicochemical Properties of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel compound, 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid. While experimental data for this specific molecule is not yet publicly available, this document serves as a foundational resource for researchers, scientists, and drug development professionals. By leveraging predictive models and outlining established, state-of-the-art experimental protocols, this guide offers a robust framework for the characterization of this and similar small molecule drug candidates. The subsequent sections will delve into the predicted lipophilicity, and the critical importance of determining aqueous solubility, pKa, and melting point, providing detailed methodologies for their empirical validation. This guide is structured to not only present data but to also provide the causal reasoning behind experimental choices, ensuring scientific integrity and empowering researchers to generate reliable and reproducible data.
Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery
The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. These characteristics, including lipophilicity, solubility, ionization state (pKa), and melting point, are not merely academic data points; they are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.[1][2][3] A comprehensive understanding of these properties is paramount for rational drug design, formulation development, and predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2][4]
This guide focuses on this compound, a compound for which a detailed physicochemical profile is essential for progressing its development. We will explore its known structural attributes, present predicted values for key parameters, and provide detailed, field-proven protocols for their experimental determination.
Molecular Structure and Identity
A foundational step in the characterization of any new chemical entity is the confirmation of its structure and basic molecular properties.
Table 1: Molecular Identifiers for this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄Cl₂O₂ | [5] |
| Monoisotopic Mass | 260.037 g/mol | [5] |
| SMILES | CCC(CC)(C1=CC(=C(C=C1)Cl)Cl)C(=O)O | [5] |
| InChI | InChI=1S/C12H14Cl2O2/c1-3-12(4-2,11(15)16)8-5-6-9(13)10(14)7-8/h5-7H,3-4H2,1-2H3,(H,15,16) | [5] |
| InChIKey | PRLURMLDJMDTDM-UHFFFAOYSA-N | [5] |
Lipophilicity: A Key Determinant of Biological Fate
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical physicochemical parameter that influences a drug's absorption, distribution, and ability to cross biological membranes.[6][7][] It is commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).
Predicted Lipophilicity (XlogP)
In the absence of experimental data, computational models provide a valuable starting point.
Table 2: Predicted Lipophilicity of this compound
| Parameter | Predicted Value | Prediction Source |
| XlogP | 4.3 | PubChemLite[5] |
An XlogP of 4.3 suggests that this compound is a lipophilic compound. While high lipophilicity can enhance membrane permeability, it may also lead to challenges such as poor aqueous solubility and increased metabolic clearance.[1][9] Therefore, experimental verification of this parameter is crucial.
Experimental Determination of Lipophilicity (LogP/LogD)
The "shake-flask" method remains the gold standard for its direct measurement of partitioning.[6][10]
Protocol: Shake-Flask Method for LogD at pH 7.4
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol. Pre-saturate the PBS with n-octanol and the n-octanol with PBS by mixing them vigorously and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound's stock solution.
-
Equilibration: Seal the vial and shake it for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Caption: Potentiometric Titration Workflow for pKa Determination.
Melting Point: An Indicator of Purity and Stability
The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline compound, the melting point is a sharp, well-defined temperature range. I[12]t serves as a crucial indicator of purity; impurities typically depress and broaden the melting range.
[12][13]#### 6.1. Experimental Determination of Melting Point
The capillary method is a widely used and straightforward technique for determining the melting point.
[14]Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample of this compound is dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube, ensuring the sample is tightly packed at the bottom.
-
Apparatus Setup: Place the capillary tube into a melting point apparatus, which typically consists of a heated block and a viewing lens. 4[14][15]. Heating and Observation: Heat the block at a controlled rate. Initially, a rapid heating rate can be used to approximate the melting point. For an accurate measurement, repeat the process with a slow heating rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This provides the melting point range.
***
UV/Vis Spectroscopy: A Tool for Quantification and Characterization
Ultraviolet-Visible (UV/Vis) spectroscopy is a versatile analytical technique used for both quantitative analysis and qualitative characterization of organic compounds. B[16][17][18]y measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum, this method can provide information about the electronic structure of a molecule, particularly the presence of chromophores such as aromatic rings and carbonyl groups.
[19][20]#### 7.1. Application to this compound
The dichlorophenyl ring and the carboxylic acid group in the target molecule are expected to exhibit characteristic UV absorption. A UV/Vis spectrum would be useful for:
-
Quantitative Analysis: Developing an analytical method for determining the concentration of the compound in various assays (e.g., solubility, LogD). *[16] Purity Assessment: Aiding in the assessment of sample purity.
-
Structural Confirmation: The absorption maximum (λmax) can serve as a characteristic property of the compound.
Protocol: UV/Vis Spectral Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol, ethanol, or acetonitrile).
-
Sample Preparation: Prepare a dilute solution of this compound of known concentration in the chosen solvent.
-
Spectral Acquisition: Using a dual-beam UV/Vis spectrophotometer, scan the sample across a relevant wavelength range (e.g., 200-400 nm), using the pure solvent as a blank.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length, and c is the concentration.
Conclusion and Future Directions
This guide has established a comprehensive framework for the physicochemical characterization of this compound. While a predicted XlogP of 4.3 provides an initial indication of its lipophilic nature, the detailed experimental protocols outlined herein for determining LogD, aqueous solubility, pKa, and melting point are essential for building a robust data package. The generation of this empirical data will be pivotal in guiding subsequent stages of drug development, from formulation design to the interpretation of in vitro and in vivo studies. As a senior application scientist, I strongly recommend the systematic application of these methodologies to ensure a thorough and accurate understanding of this promising compound.
References
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What is pKa and how is it used in drug development?. (2023, December 13). Pion Inc. Retrieved from [Link]
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Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
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Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. (2017, October 20). Emery Pharma. Retrieved from [Link]
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Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter. Retrieved from [Link]
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Pouli, N., et al. (1994). High lipophilicity decreases drug transport across intestinal epithelial cells. Journal of Pharmacology and Experimental Therapeutics, 269(2), 654-8. Retrieved from [Link]
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Kerns, E. H., & Di, L. (2003). In Vitro Solubility Assays in Drug Discovery. Current Drug Metabolism, 4(4), 275-286. Retrieved from [Link]
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Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]
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Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). International Journal of Creative Research Thoughts. Retrieved from [Link]
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Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-86. Retrieved from [Link]
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What is Lipophilicity?. (2024, October 8). Pion Inc. Retrieved from [Link]
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Melting point determination. (n.d.). SSERC. Retrieved from [Link]
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UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2018). European Journal of Engineering and Technology Research, 3(3). Retrieved from [Link]
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Al-Iraqi, M. A., & Abed, S. M. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(1), 100-114. Retrieved from [Link]
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Aqueous Solubility Assays. (n.d.). Creative Bioarray. Retrieved from [Link]
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The Impact of Ionization in Drug Discovery & Development. (n.d.). ACD/Labs. Retrieved from [Link]
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Melting point determination. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Shalaeva, M., et al. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(10), 929-954. Retrieved from [Link]
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Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Retrieved from [Link]
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UV-Visible Spectroscopy for Organic Compound Analysis. (n.d.). Scribd. Retrieved from [Link]
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Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. Retrieved from [Link]
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What is UV-Visible/UV-Vis Spectroscopy? Principles Overview. (n.d.). Agilent. Retrieved from [Link]
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Melting Point Determination. (n.d.). Stanford Research Systems. Retrieved from [Link]
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Physicochemical Characterization. (n.d.). Creative Biolabs. Retrieved from [Link]
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Physicochemical Characterization. (n.d.). Pace Analytical. Retrieved from [Link]
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Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
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Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. (2017, February 10). ACS Central Science. Retrieved from [Link]
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Physicochemical Properties Of Drugs. (n.d.). Unacademy. Retrieved from [Link]
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LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]
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UV/Vis spectroscopy. (2014, July 14). Khan Academy. Retrieved from [Link]
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A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). JoVE. Retrieved from [Link]
-
This compound. (n.d.). PubChemLite. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis and characterization of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid, a compound of interest in medicinal chemistry and drug development. The document is structured to offer not only procedural details but also the underlying scientific rationale for the proposed methodologies.
Introduction
This compound is a carboxylic acid derivative featuring a dichlorinated phenyl ring and a chiral center at the alpha-carbon. The presence of the dichloro-substituted aromatic ring and the carboxylic acid moiety suggests potential applications as an intermediate in the synthesis of pharmacologically active molecules. The structural features of this compound may allow it to interact with various biological targets, making its efficient synthesis and thorough characterization a critical step in a drug discovery pipeline. This guide will detail a plausible synthetic route and the analytical techniques required to confirm the identity, purity, and structure of the final compound.
Synthesis of this compound
The synthesis of this compound can be logically approached through a two-step process starting from 3,4-dichlorophenylacetonitrile. This pathway involves an initial α-alkylation followed by hydrolysis of the nitrile to the corresponding carboxylic acid.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Step 1: α-Alkylation of 3,4-Dichlorophenylacetonitrile
The initial step involves the deprotonation of the α-carbon of 3,4-dichlorophenylacetonitrile, followed by alkylation with an ethyl halide. The protons on the carbon adjacent to both the phenyl ring and the nitrile group are acidic and can be removed by a strong base.
Rationale for Experimental Choices:
-
Starting Material: 3,4-Dichlorophenylacetonitrile is a commercially available and suitable precursor. The nitrile group serves as a convenient handle for subsequent conversion to a carboxylic acid.
-
Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is ideal for this deprotonation. These bases are strong enough to quantitatively form the carbanion without competing in nucleophilic addition to the nitrile.
-
Alkylating Agent: Ethyl iodide or ethyl bromide are effective electrophiles for introducing the ethyl group onto the nucleophilic carbanion.
-
Solvent: An aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is suitable for this reaction as it can solvate the cation of the base without interfering with the reaction.
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3,4-dichlorophenylacetonitrile (1.0 equivalent) in anhydrous THF to the cooled suspension.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to proceed at room temperature overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3,4-dichlorophenyl)-2-ethylbutyronitrile.
Step 2: Hydrolysis of the Intermediate Nitrile
The second step is the hydrolysis of the newly formed nitrile to the target carboxylic acid. This can be achieved under either acidic or basic conditions.
Rationale for Experimental Choices:
-
Acid Hydrolysis: Treatment with a strong acid like sulfuric acid in the presence of water will hydrolyze the nitrile directly to the carboxylic acid. This method is often effective but can sometimes lead to side reactions if the substrate is sensitive to strong acid.
-
Basic Hydrolysis: Saponification using a strong base like potassium hydroxide in an alcoholic solvent, followed by an acidic workup, is a common and often milder method for nitrile hydrolysis.
Experimental Protocol (Acid Hydrolysis):
-
To the crude 2-(3,4-dichlorophenyl)-2-ethylbutyronitrile, add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it over ice.
-
Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Characterization of this compound
A thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Characterization Workflow Diagram
Caption: Analytical workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: The proton NMR spectrum is expected to provide information about the number of different types of protons and their connectivity. Key expected signals include:
-
A triplet corresponding to the methyl protons of the ethyl group.
-
A quartet corresponding to the methylene protons of the ethyl group.
-
Signals in the aromatic region corresponding to the protons on the dichlorophenyl ring.
-
A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.
-
-
¹³C NMR: The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule.[1] Expected signals include:
-
A signal for the carbonyl carbon of the carboxylic acid, typically in the range of 170-185 ppm.
-
Signals for the aromatic carbons, with their chemical shifts influenced by the chlorine substituents.
-
A signal for the quaternary α-carbon.
-
Signals for the methylene and methyl carbons of the ethyl group.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion Peak: For this compound (C₁₂H₁₄Cl₂O₂), the molecular weight is approximately 260.14 g/mol . The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to this mass.[2]
-
Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at M, M+2, and M+4, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound.
-
Methodology: A reversed-phase HPLC method would be suitable, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[3][4][5][6]
-
Purity Determination: The purity of the sample is determined by integrating the peak area of the main compound and any impurities. A pure sample should exhibit a single major peak.
Quantitative Data Summary
| Parameter | Predicted Value/Observation |
| Molecular Formula | C₁₂H₁₄Cl₂O₂ |
| Molecular Weight | ~260.14 g/mol |
| ¹H NMR | Signals for aromatic, methylene, methyl, and carboxylic acid protons. |
| ¹³C NMR | Signals for carbonyl, aromatic, quaternary, methylene, and methyl carbons. |
| Mass Spectrum | Molecular ion peak with a characteristic Cl₂ isotopic pattern. |
| HPLC Purity | >95% (target) |
Conclusion
The synthesis of this compound can be effectively achieved through a two-step sequence involving α-alkylation of 3,4-dichlorophenylacetonitrile followed by nitrile hydrolysis. The successful synthesis must be confirmed by a comprehensive characterization using NMR and mass spectrometry to verify the structure, and HPLC to determine the purity of the final product. This guide provides a robust framework for researchers to produce and validate this compound for further investigation in drug discovery and development programs.
References
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-
This compound (C12H14Cl2O2) - PubChemLite. PubChem. [Link]
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An In-Depth Technical Guide to the In Vitro Evaluation of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid: A Novel Chemical Entity
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a novel chemical entity (NCE) from laboratory synthesis to a potential therapeutic candidate is a rigorous process underpinned by comprehensive in vitro evaluation. This guide provides a detailed framework for the initial preclinical assessment of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid, a compound of synthetic origin with potential biological activity. As a senior application scientist, the following sections will not only detail the requisite experimental protocols but also elucidate the scientific rationale driving this phased evaluation. Our approach is designed to systematically characterize the compound's cytotoxic profile, metabolic stability, and fundamental pharmacokinetic properties, thereby establishing a foundational dataset for go/no-go decisions in early-stage drug discovery.
Introduction to this compound: A Compound of Interest
This compound is a synthetic small molecule characterized by a dichlorinated phenyl ring linked to a substituted butanoic acid moiety. The presence of the dichlorophenyl group is a common feature in many biologically active compounds, often influencing their pharmacokinetic and pharmacodynamic properties. The butanoic acid portion introduces a carboxylic acid functional group, which can be critical for receptor interactions and solubility. Given its structural motifs, a thorough in vitro investigation is warranted to explore its therapeutic potential and identify any liabilities early in the development pipeline. The initial phase of this evaluation will focus on three critical areas: cytotoxicity, metabolic stability, and preliminary drug metabolism and pharmacokinetics (DMPK) profiling.
Foundational In Vitro Assessment: A Phased Approach
The in vitro evaluation of a novel chemical entity like this compound should follow a logical and tiered progression. This ensures that resources are allocated efficiently and that a comprehensive understanding of the compound's behavior is built systematically.
Figure 1: A phased approach to the in vitro evaluation of a novel chemical entity.
Phase 1: Foundational Screening
Cytotoxicity Profiling: Establishing a Therapeutic Window
Scientific Rationale: Before exploring any potential therapeutic effects, it is crucial to determine the concentration range at which this compound exhibits cytotoxic effects.[1][2][3] This initial screen provides a baseline understanding of the compound's cellular toxicity and helps to establish a "therapeutic window" for subsequent, more specific assays. A compound that is highly cytotoxic at concentrations required for a desired biological effect is unlikely to be a viable drug candidate.[4]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][5]
-
Cell Culture:
-
Select a panel of relevant cell lines. A common starting point includes a non-cancerous cell line (e.g., human fibroblasts) and a panel of cancer cell lines if an anti-cancer effect is hypothesized.
-
Culture cells in appropriate media and conditions until they reach approximately 80% confluency.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations for testing (e.g., from 0.1 µM to 100 µM).
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Replace the media with fresh media containing the various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
-
MTT Assay:
-
After a predetermined incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation:
| Cell Line | IC50 (µM) after 48h exposure |
| Human Fibroblasts | Experimental Data |
| Cancer Cell Line 1 | Experimental Data |
| Cancer Cell Line 2 | Experimental Data |
Metabolic Stability Assessment: Predicting In Vivo Half-Life
Scientific Rationale: The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability.[6][7] A compound that is rapidly metabolized by the liver will likely have a short duration of action and may not reach therapeutic concentrations in the body.[6] In vitro metabolic stability assays provide an early indication of a compound's susceptibility to biotransformation.[8]
Experimental Protocol: Liver Microsomal Stability Assay
This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[9][10]
-
Materials:
-
Pooled human liver microsomes.
-
NADPH regenerating system (cofactor for CYP enzymes).
-
This compound.
-
Positive control compounds with known metabolic stability (e.g., a rapidly metabolized compound and a stable compound).
-
-
Incubation:
-
Pre-warm the microsomal suspension and the NADPH regenerating system.
-
Initiate the reaction by adding the test compound to the microsomal suspension with the NADPH regenerating system.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the concentration of the parent compound using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint), which is a measure of the metabolic activity of the liver enzymes towards the compound.[6]
-
Data Presentation:
| Parameter | Value |
| In vitro half-life (t½) | Experimental Data |
| Intrinsic Clearance (Clint) | Experimental Data |
Phase 2: Mechanistic & Early ADME Profiling
Following the foundational screening, a more in-depth investigation into the compound's absorption, distribution, metabolism, and excretion (ADME) properties is necessary.[11]
Figure 2: Workflow for early in vitro ADME profiling.
Preliminary DMPK Assays
Scientific Rationale: A comprehensive understanding of a drug candidate's DMPK profile is essential for predicting its behavior in humans.[12][13] Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays help to identify potential liabilities that could lead to clinical failure.
Experimental Protocols:
-
Plasma Protein Binding:
-
Rationale: The extent to which a drug binds to plasma proteins affects its distribution and availability to reach its target.
-
Method: Equilibrium dialysis is a common method where a semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. The concentration of the drug in both compartments is measured at equilibrium to determine the fraction bound.
-
-
Cytochrome P450 (CYP) Inhibition:
-
Rationale: Inhibition of CYP enzymes can lead to drug-drug interactions, where the co-administration of one drug affects the metabolism of another.
-
Method: Use fluorescent or LC-MS/MS-based assays with specific CYP isoform probe substrates to determine the IC50 of this compound against major human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
-
-
Cell Permeability (PAMPA):
-
Rationale: The ability of a compound to cross cell membranes is a key factor in its oral absorption.
-
Method: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that measures the permeability of a compound across an artificial lipid membrane. This provides a high-throughput method for predicting passive diffusion.
-
Data Presentation:
| ADME Parameter | Result |
| Plasma Protein Binding (%) | Experimental Data |
| CYP3A4 Inhibition IC50 (µM) | Experimental Data |
| PAMPA Permeability (Pe) | Experimental Data |
Conclusion and Future Directions
The in vitro evaluation of this compound, as outlined in this guide, provides a robust and systematic approach to its initial characterization. The data generated from these foundational studies will be instrumental in making an informed decision on whether to advance this novel chemical entity to the next stage of drug development, which may include more complex in vitro models, in vivo efficacy studies, and detailed toxicological assessments. A favorable profile, characterized by low cytotoxicity, moderate metabolic stability, and acceptable preliminary ADME properties, would warrant further investigation into its mechanism of action and potential therapeutic applications.
References
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BioIVT. (n.d.). In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. Retrieved from [Link]
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Charles River Laboratories. (n.d.). ADME DMPK Studies. Retrieved from [Link]
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Discovery and synthesis of novel dichlorophenylalkanoic acids
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Dichlorophenylalkanoic Acids
Abstract
The dichlorophenylalkanoic acid scaffold is a cornerstone in medicinal chemistry, most notably represented by the widely-used non-steroidal anti-inflammatory drug (NSAID), diclofenac. This guide provides an in-depth exploration of the discovery and synthesis of novel analogues of this important pharmacophore. We will dissect the strategic considerations behind synthetic route design, from classical coupling methods to modern catalytic approaches. Detailed, field-tested protocols for synthesis, purification, characterization, and biological evaluation are presented to serve as a practical resource for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and the integration of computational and biological data to guide the iterative process of drug discovery, establishing a framework for the rational design of next-generation therapeutic agents.
Introduction: The Significance of the Dichlorophenylalkanoic Acid Scaffold
Dichlorophenylalkanoic acids, particularly 2-(2,6-dichlorophenylamino)phenylacetic acid (diclofenac), are a critical class of compounds in the management of pain and inflammation.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the synthesis of prostaglandins—hormone-like substances that drive inflammatory processes.[1][2] There are two primary COX isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal lining, and COX-2, which is induced during inflammation.[3]
The therapeutic challenge with many traditional NSAIDs is their non-selective inhibition of both COX-1 and COX-2, leading to gastrointestinal side effects.[3] This has fueled a persistent search for novel dichlorophenylalkanoic acid analogues with improved COX-2 selectivity, better potency, and alternative therapeutic applications. The exploration of this chemical space involves modifying the substitution pattern on the phenyl rings, altering the nature of the alkanoic acid side chain, and introducing chirality to explore stereospecific interactions with biological targets.[4][5] This guide outlines the comprehensive workflow for this discovery process, from conceptual design to preclinical validation.
Synthetic Strategies: From Classical to Contemporary
The construction of the dichlorophenylalkanoic acid core requires the strategic formation of a key C-N bond to create the diphenylamine backbone and the subsequent installation or formation of the alkanoic acid side chain. The choice of synthetic route depends on factors such as starting material availability, desired scale, and tolerance of functional groups.
Retrosynthetic Analysis
A logical deconstruction of a target molecule like a diclofenac analogue reveals two primary bond disconnections for which robust synthetic methodologies have been developed. This process is foundational to planning a successful synthesis.
Caption: Comparison of Ullmann vs. modern palladium-catalyzed C-N coupling.
Asymmetric Synthesis of Chiral Analogues
Many modern drugs are sold as single enantiomers, as often only one stereoisomer is responsible for the desired therapeutic effect while the other may be inactive or contribute to side effects. [6]For dichlorophenylpropanoic acids, which contain a chiral center, asymmetric synthesis is crucial. Methodologies developed for other 2-arylpropionic acids (profens) are highly applicable here. [7][8] Key Strategies:
-
Asymmetric Hydrogenation: A powerful technique where a prochiral alkene precursor is hydrogenated using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) to produce the desired enantiomer in high excess. [8]* Dynamic Kinetic Resolution (DKR): This method starts with a racemic mixture of the acid (or a precursor) and uses a combination of a resolving agent and a racemizing catalyst. One enantiomer reacts selectively while the other is continuously converted back to the reactive form, theoretically allowing for a 100% yield of the desired single enantiomer. [9]
Experimental Protocol: Synthesis of a Diclofenac Analogue via Ullmann Condensation
This protocol describes a representative synthesis of 2-[(2,6-dichlorophenyl)amino]benzoic acid, a key intermediate that can be further elaborated to the corresponding phenylacetic acid. It is a self-validating system where reaction progress is monitored, and product identity is confirmed spectroscopically.
Objective: To synthesize the diphenylamine core via copper-catalyzed C-N bond formation.
Materials:
-
2-Chlorobenzoic acid
-
2,6-Dichloroaniline
-
Potassium carbonate (anhydrous)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorobenzoic acid (1.0 eq), 2,6-dichloroaniline (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
-
Catalyst Addition: Add copper(I) iodide (0.1 eq) to the flask. The use of a catalytic amount of a copper salt is a common modification of the classical Ullmann reaction. [10]3. Solvent & Reflux: Add anhydrous DMF to the flask to create a stirrable suspension. Heat the reaction mixture to 140-150 °C and maintain at reflux.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, quench with dilute HCl, extract with ethyl acetate, and spot on a TLC plate. The disappearance of the starting materials indicates reaction completion (typically 12-24 hours).
-
Workup - Acidification: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water. Acidify the aqueous mixture to pH ~2-3 by slowly adding 2M HCl. A precipitate should form.
-
Workup - Extraction: Transfer the acidified mixture to a separatory funnel and extract three times with ethyl acetate. The product will move into the organic layer.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the structure of the purified product using NMR, IR, and Mass Spectrometry.
Purification and Characterization
Rigorous purification and unambiguous characterization are essential to validate the synthesis of any novel compound.
-
Purification: Column chromatography is the workhorse for purifying reaction mixtures, separating the desired product from unreacted starting materials and byproducts based on polarity. Recrystallization is an effective final step for obtaining highly pure crystalline solids.
-
Characterization: A combination of spectroscopic techniques is used to confirm the molecular structure. [11][12]Recent advances in integrating artificial intelligence can further streamline data interpretation. [13][14]
Technique Information Provided for a Dichlorophenylalkanoic Acid Expected Key Signals (Example: Diclofenac) ¹H NMR Confirms the number and connectivity of non-equivalent protons. Aromatic protons (multiplets, ~6.8-7.5 ppm), CH₂ of the acid side chain (singlet, ~3.6 ppm), N-H (broad singlet), COOH (very broad singlet, >10 ppm). ¹³C NMR Confirms the carbon skeleton of the molecule. Aromatic carbons (~110-150 ppm), CH₂ carbon (~35-40 ppm), Carboxyl carbon (C=O, >170 ppm). IR Spectroscopy Identifies key functional groups by their vibrational frequencies. Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-Cl stretches (~700-800 cm⁻¹). | Mass Spectrometry | Determines the molecular weight and fragmentation pattern. | A molecular ion peak (M⁺) corresponding to the compound's mass. A characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms. [11]|
Biological Evaluation: In Vitro COX Inhibition
The primary biological test for novel NSAID candidates is an assay to determine their inhibitory potency against COX-1 and COX-2. [15]This allows for the calculation of the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) and the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
Protocol: In Vitro Fluorometric COX Inhibition Assay
This protocol provides a robust framework for assessing COX inhibition. [16]The assay measures the production of prostaglandin G₂, an intermediate product, via a fluorescent probe. [16] Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Fluorometric probe (e.g., ADHP).
-
Test compounds and reference inhibitor (e.g., Celecoxib, Diclofenac) dissolved in DMSO.
-
96-well microplate and plate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of test compounds and reference inhibitors in DMSO. Prepare working solutions of enzymes, heme, and arachidonic acid in assay buffer.
-
Enzyme Incubation: To the wells of a 96-well plate, add assay buffer, heme, the fluorometric probe, and either COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add a small volume (e.g., 2 µL) of the serially diluted test compounds, reference inhibitor, or vehicle (DMSO for control) to the appropriate wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Detection: Immediately begin monitoring the increase in fluorescence over time (e.g., for 10 minutes at 37°C) using a microplate reader. The rate of reaction is proportional to the slope of the fluorescence curve.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Inhibition of the prostaglandin synthesis pathway by NSAIDs.
Structure-Activity Relationship (SAR) and Lead Optimization
The data from biological testing is used to build a Structure-Activity Relationship (SAR) model. [17][18]SAR describes how specific structural features of a molecule correlate with its biological activity. [4][5]For diclofenac analogues, QSAR analyses have revealed that two parameters are crucial for anti-inflammatory activity:
-
Lipophilicity (Hydrophobicity): The overall hydrophobicity of the molecule influences its ability to cross cell membranes and access the active site of the COX enzyme. [5]2. Dihedral Angle: The angle of twist between the two phenyl rings is critical. Substituents at the ortho positions (like the two chlorines in diclofenac) force the rings out of planarity, which is optimal for binding to the COX active site. [4][5] Computational tools like molecular docking are used to visualize and predict how these novel analogues bind within the active site of COX-1 and COX-2, providing a rational basis for designing the next round of synthesis. [19][20][21]This iterative cycle of design, synthesis, and testing is the core of modern drug discovery.
Conclusion and Future Perspectives
The dichlorophenylalkanoic acid framework remains a fertile ground for the discovery of new therapeutic agents. While classical synthetic methods like the Ullmann condensation are still relevant, modern catalytic C-C and C-N bond-forming reactions have expanded the accessible chemical space, allowing for the synthesis of more complex and finely-tuned analogues. [22][23][24]The continued integration of asymmetric synthesis, robust biological screening, and computational modeling will be paramount in developing novel compounds with superior efficacy and safety profiles. Future work may focus on creating hybrid molecules that target multiple pathways in the inflammatory cascade or on developing derivatives for entirely new therapeutic indications beyond inflammation.
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Mikra, C., Rossos, G., Hadjikakou, S. K., & Kourkoumelis, N. (2017). Molecular Docking and Structure Activity Relationship Studies of NSAIDs. What do they Reveal about IC50?. Letters in Drug Design & Discovery, 14(8), 949-958. [Link]
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Moser, P., Sallmann, A., & Wiesenberg, I. (1990). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry, 33(9), 2358–2368. [Link]
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Mikra, C., Rossos, G., Hadjikakou, S. K., & Kourkoumelis, N. (2017). Molecular Docking and Structure Activity Relationship Studies of NSAIDs. What do they Reveal about IC50?. Letters in Drug Design & Discovery. [Link]
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Sharma, R., & Goyal, A. K. (2018). Recent progress in the synthesis of diclofenac based NSAIDs analogs/derivatives. Synthetic Communications, 48(23), 2899-2917. [Link]
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Shintani, R., & Hayashi, T. (2009). Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes. Organic letters, 11(18), 4196–4198. [Link]
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Rayadurgam, J., Sana, S., & Gu, Q. (2020). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 7(23), 3848-3878. [Link]
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Various Authors. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]
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Mikra, C., et al. (2017). Docking energy of 30 NSAIDs binding to COX-1 and COX-2 active site. ResearchGate. [Link]
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Oza, V. B., et al. (2002). Synthesis, structure, and activity of diclofenac analogues as transthyretin amyloid fibril formation inhibitors. Journal of Medicinal Chemistry, 45(2), 321–332. [Link]
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Ciemniecka, A., et al. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal, 2(1), 1-5. [Link]
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Yurttaş, L., et al. (2014). Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. Drug research, 64(2), 66–72. [Link]
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Faisal, M., Al-Lami, H. S., & Al-Azzawi, A. M. (2011). Synthesis and Preliminary Pharmacological Evaluation of New Analogues of Diclofenac as Potential Anti-inflammatory Agents. Iraqi Journal of Pharmaceutical Sciences, 20(1), 31-41. [Link]
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Li, Y., et al. (2019). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. Journal of the American Chemical Society, 141(38), 15137–15148. [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid is a carboxylic acid derivative with a substituted phenyl ring. Compounds with similar structural motifs are of interest in medicinal chemistry and drug development due to their potential as intermediates in the synthesis of more complex biologically active molecules. The dichlorophenyl group, combined with the chiral center at the alpha-carbon, presents a scaffold that can be further elaborated to explore structure-activity relationships in various therapeutic areas. This document provides a detailed, scientifically grounded protocol for the synthesis of this compound, emphasizing the rationale behind the chosen synthetic strategy and methodologies.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available 3,4-Dichlorophenylacetonitrile. This approach involves an initial α,α-dialkylation of the acetonitrile, followed by hydrolysis of the nitrile group to the corresponding carboxylic acid. This strategy is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the individual steps.
The key steps are:
-
α,α-Dialkylation of 3,4-Dichlorophenylacetonitrile: This step introduces the two ethyl groups at the carbon alpha to the nitrile. This is achieved by deprotonation of the acidic α-hydrogen with a strong base to form a carbanion, which then acts as a nucleophile to attack an ethyl halide. The process is repeated to achieve dialkylation.
-
Hydrolysis of the Dinitrile: The resulting 2-(3,4-Dichlorophenyl)-2-ethylbutyronitrile is then converted to the target carboxylic acid. This transformation can be accomplished under either acidic or basic conditions, which cleave the carbon-nitrogen triple bond.[1][2][3]
This synthetic route is illustrated in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Part 1: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(3,4-Dichlorophenyl)-2-ethylbutyronitrile (α,α-Dialkylation)
This protocol details the dialkylation of 3,4-Dichlorophenylacetonitrile. The use of a strong, non-nucleophilic base is crucial for the efficient deprotonation of the α-carbon. Sodium amide (NaNH₂) in an aprotic solvent like anhydrous tetrahydrofuran (THF) is a suitable choice.
Materials:
-
3,4-Dichlorophenylacetonitrile
-
Sodium amide (NaNH₂)
-
Ethyl bromide (CH₃CH₂Br)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Addition: To the flask, add 3,4-Dichlorophenylacetonitrile (1 equivalent) and anhydrous THF. Cool the mixture to 0°C in an ice bath.
-
First Deprotonation and Alkylation: Slowly add a solution of sodium amide (1.1 equivalents) in anhydrous THF to the stirred solution. After the addition is complete, allow the reaction to stir at 0°C for 30 minutes. Subsequently, add ethyl bromide (1.1 equivalents) dropwise via the dropping funnel. After the addition, remove the ice bath and allow the reaction to warm to room temperature and then heat to reflux for 2 hours.
-
Second Deprotonation and Alkylation: Cool the reaction mixture back to 0°C. Slowly add a second portion of sodium amide (1.1 equivalents) in anhydrous THF. Stir for 30 minutes at 0°C. Then, add a second portion of ethyl bromide (1.1 equivalents) dropwise. Remove the ice bath and heat the reaction to reflux for an additional 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Nitrile Hydrolysis)
The hydrolysis of the sterically hindered nitrile can be achieved under either acidic or basic conditions, though basic hydrolysis is often preferred to avoid potential side reactions.[1][2] This protocol describes a robust basic hydrolysis procedure.
Materials:
-
2-(3,4-Dichlorophenyl)-2-ethylbutyronitrile (from Protocol 1)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethylene glycol or a high-boiling alcohol/water mixture
-
Hydrochloric acid (HCl), concentrated
-
Standard reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 2-(3,4-Dichlorophenyl)-2-ethylbutyronitrile (1 equivalent) in ethylene glycol.
-
Hydrolysis: Add a concentrated aqueous solution of sodium hydroxide (5-10 equivalents). Heat the mixture to reflux (typically 150-180°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Acidification and Isolation: Carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 1-2. A precipitate of the carboxylic acid should form.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Part 2: Scientific Rationale and Key Considerations
Choice of Base in Alkylation: The selection of a strong, non-nucleophilic base is critical to prevent unwanted side reactions. Sodium amide is effective, but other bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be employed. The use of two full equivalents of base and alkylating agent is necessary to drive the reaction to completion for the dialkylated product.
Nitrile Hydrolysis Conditions: The hydrolysis of nitriles to carboxylic acids is a well-established transformation.[4][5] For sterically hindered nitriles, vigorous conditions (high temperatures and prolonged reaction times) are often necessary to achieve complete conversion.[3] Basic hydrolysis initially forms the carboxylate salt, which precipitates as the free carboxylic acid upon acidification.[1]
Data Summary
| Parameter | Protocol 1: α,α-Dialkylation | Protocol 2: Nitrile Hydrolysis |
| Starting Material | 3,4-Dichlorophenylacetonitrile | 2-(3,4-Dichlorophenyl)-2-ethylbutyronitrile |
| Key Reagents | Sodium amide, Ethyl bromide | Sodium hydroxide, Hydrochloric acid |
| Solvent | Anhydrous THF | Ethylene glycol/Water |
| Reaction Temperature | 0°C to Reflux | Reflux (150-180°C) |
| Reaction Time | 5-6 hours | 12-24 hours |
| Expected Yield | 70-85% | 80-95% |
| Purification Method | Vacuum distillation or Column Chromatography | Recrystallization |
Logical Relationships in Synthesis
The following diagram illustrates the logical progression and critical control points of the synthesis.
Caption: Key stages and control points in the synthesis.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
Sources
Application Note: Quantitative Analysis of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic Acid in Human Plasma
Abstract
This document provides detailed analytical methods for the accurate and precise quantification of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid in human plasma. As a novel small molecule with potential therapeutic applications, robust bioanalytical methods are critical for its development and clinical evaluation. This guide outlines two primary methodologies: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for pharmacokinetic studies, and a Gas Chromatography-Mass Spectrometry (GC-MS) method as a viable alternative. The protocols herein are designed to be self-validating, incorporating quality control measures to ensure data integrity, and are grounded in established principles of analytical method validation as stipulated by major regulatory bodies.[1][2]
Introduction: The Need for a Validated Assay
This compound is a new chemical entity (NCE) whose pharmacokinetic and pharmacodynamic profiles are under investigation. Accurate measurement of its concentration in biological matrices, such as plasma, is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The development of a reliable analytical method is a cornerstone of the drug development process, ensuring that data from preclinical and clinical trials are accurate and reproducible.[3]
The methods detailed in this application note are developed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines, which emphasize a systematic approach to validation.[4] Key validation parameters, including accuracy, precision, specificity, linearity, and sensitivity (Limit of Detection and Quantification), are addressed to demonstrate the suitability of the analytical procedures for their intended purpose.[5]
Recommended Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred technique for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[6][7][8] The following protocol is a comprehensive workflow for the analysis of this compound in human plasma.
Principle and Causality
The method involves the isolation of the analyte from plasma proteins via protein precipitation, followed by further purification using solid-phase extraction (SPE). An internal standard (IS), structurally similar to the analyte (e.g., a stable isotope-labeled version), is added at the beginning of the sample preparation process to account for variability during extraction and analysis. The purified extract is then injected into an LC-MS/MS system. The liquid chromatography component separates the analyte from other endogenous components, while the tandem mass spectrometer provides highly selective and sensitive detection based on the specific mass-to-charge ratio (m/z) of the parent ion and a characteristic fragment ion.
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS experimental workflow from sample preparation to data analysis.
Detailed Protocol: LC-MS/MS Method
2.3.1. Materials and Reagents
-
This compound analytical standard (≥99% purity)
-
Internal Standard (IS): this compound-d5
-
Human Plasma (K2-EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX, 30 mg)
2.3.2. Sample Preparation
-
Thawing: Thaw plasma samples and quality controls (QCs) at room temperature, followed by vortexing to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol) to all samples except for the blank matrix.
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex and Centrifuge: Vortex the tubes for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C. This pellets the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the conditioned cartridges.
-
Wash the cartridges with 1 mL of 2% formic acid in water, followed by 1 mL of methanol. This removes polar interferences.
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
2.3.3. Instrumental Conditions
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[9] |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 30% B to 95% B in 3 min, hold for 1 min, return to 30% B in 0.1 min, equilibrate for 0.9 min |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Analyte: m/z 261.0 → 217.1; IS: m/z 266.0 → 222.1 (Hypothetical) |
| Source Temperature | 550°C |
| IonSpray Voltage | -4500 V |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For laboratories where LC-MS/MS is not available, or for orthogonal confirmation, a GC-MS method can be developed. Carboxylic acids are generally not volatile enough for direct GC analysis, necessitating a derivatization step.
Principle and Causality
This method involves a liquid-liquid extraction (LLE) to isolate the analyte from the plasma matrix. The carboxylic acid functional group is then converted to a more volatile ester derivative (e.g., a methyl or trimethylsilyl (TMS) ester) to improve its chromatographic properties.[10] The derivatized sample is then analyzed by GC-MS, which separates compounds based on their boiling points and provides mass spectral data for identification and quantification.
Detailed Protocol: GC-MS Method
3.2.1. Materials and Reagents
-
All reagents from the LC-MS/MS method.
-
Ethyl Acetate (GC grade)
-
Hydrochloric Acid (HCl)
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[11]
3.2.2. Sample Preparation
-
Aliquoting and Spiking: Aliquot 200 µL of plasma into a glass tube and spike with the internal standard.
-
Acidification: Add 50 µL of 1M HCl to protonate the carboxylic acid, making it more extractable into an organic solvent.
-
Liquid-Liquid Extraction (LLE): Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the ethyl acetate to dryness under nitrogen.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate. Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection.
3.2.3. Instrumental Conditions
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[12][13] |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Inlet Temperature | 280°C, Splitless mode |
| Oven Program | 100°C for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |
| MS System | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | To be determined from the mass spectrum of the derivatized standard. |
| Source Temperature | 230°C |
Method Validation: A Self-Validating System
A robust analytical method must be validated to prove its reliability.[1][2] The following parameters should be assessed according to regulatory guidelines. The inclusion of calibration standards and QCs in every analytical run ensures the ongoing validity of the data.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity/Specificity | Ability to differentiate and quantify the analyte in the presence of other components in the matrix.[4] | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank plasma. |
| Linearity & Range | Demonstrating a proportional relationship between concentration and instrument response.[4] | Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal. |
| Accuracy & Precision | Closeness of measured values to the nominal concentration (accuracy) and to each other (precision).[5] | Mean accuracy within 85-115% (80-120% for LLOQ). Precision (%CV) ≤ 15% (≤ 20% for LLOQ). |
| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[3] | Accuracy within 80-120%, Precision (%CV) ≤ 20%. Signal-to-noise ratio > 10. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte.[8] | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The efficiency of the extraction process. | Consistent, precise, and reproducible across the concentration range. |
| Stability | Stability of the analyte in the biological matrix under various storage and processing conditions. | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |
Hypothetical Validation Data Summary (LC-MS/MS)
| QC Level | Nominal Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 98.5 | 11.2 |
| Low QC | 3.0 | 102.1 | 8.5 |
| Mid QC | 50.0 | 97.8 | 6.1 |
| High QC | 150.0 | 101.5 | 5.3 |
Conclusion and Authoritative Grounding
The analytical methods presented provide a robust framework for the quantification of this compound in human plasma. The primary LC-MS/MS method offers superior sensitivity and throughput, making it ideal for regulated bioanalysis in support of clinical trials. The GC-MS method serves as a reliable alternative. The successful validation of these methods, following the principles of regulatory bodies such as the FDA and EMA, is essential to guarantee the generation of high-quality, reliable data crucial for the advancement of drug development programs.[1][2][3]
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
- Jadhav, et al. (n.d.). Analytical method validation: A brief review.
- Chaudhary, A. (2020, March 22). Analytical Method Validation Parameters: An Updated Review.
- National Institutes of Health (NIH). (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- Waters. (n.d.). A Novel Method for Monitoring Matrix Interferences in Biological Samples using Dual-Scan MRM Mode Mass Spectrometry.
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
- Environmental Protection Agency (EPA). (2018, September 26). 2,4-D 2-EHE (PC 030001/030019/030063) MRIDs 50454301/50454302.
- Tiekink, E. R., & Ghassemizadeh, S. S. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1227.
- MDPI. (n.d.). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances.
- ResearchGate. (2021, February). Sample preparation and instrumental methods for illicit drugs in environmental and biological samples: A review.
- Journal of Applied Pharmaceutical Science. (2011, August 11). A review on biological matrices and analytical methods used for determination of drug of abuse.
- Environmental Protection Agency (EPA). (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-D.
- Environmental Protection Agency (EPA). (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
- ResearchGate. (n.d.). KINETIC SPEKTROPHOTOMETRIC DETERMINATION OF 2,4-DICHLORPHENOXYACETIC ACID BASED ON ITS INHIBITORY EFFECT ON THE OXIDATION OF S.
- MDPI. (n.d.). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview.
- CIPAC. (2020, June 8). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL.
- ScienceDirect. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
- SIELC Technologies. (n.d.). Separation of Butanoic acid, 4-[[2-[(5-chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxo- on Newcrom R1 HPLC column.
- ResearchGate. (2018, July 26). GC-MS Screening of Some Bioactive Compounds from Methanolic Extract of Medicinally Relevant Wild Edible Plant Parts.
- MDPI. (n.d.). Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products.
Sources
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- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. emerypharma.com [emerypharma.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. wjarr.com [wjarr.com]
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- 8. eijppr.com [eijppr.com]
- 9. waters.com [waters.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. epa.gov [epa.gov]
- 13. mdpi.com [mdpi.com]
Application Note: A Robust HPLC Method for the Analysis of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid
Abstract
This application note details a comprehensive High-Performance Liquid Chromatography (HPLC) methodology for the quantitative analysis of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid. The protocol is designed for researchers, scientists, and professionals in drug development, providing a robust framework for both achiral purity assessment and chiral separation of its enantiomers. The method leverages reversed-phase chromatography for achiral analysis and chiral stationary phase chromatography for enantiomeric resolution, ensuring high specificity, accuracy, and precision. This document provides a step-by-step protocol, from sample preparation to method validation, grounded in established scientific principles and regulatory guidelines.
Introduction
This compound is a chiral carboxylic acid with a chemical structure that presents analytical challenges due to its hydrophobicity and the presence of a stereocenter. Accurate quantification and determination of enantiomeric purity are critical in pharmaceutical development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This guide provides a detailed HPLC method, addressing both achiral and chiral analysis, to support research and quality control activities.
The development of this method was guided by the physicochemical properties of the analyte and established chromatographic principles for similar arylalkanoic acids. The high hydrophobicity, suggested by a predicted XlogP of approximately 4.3, necessitates a reversed-phase HPLC approach for achiral separations, utilizing a C18 stationary phase and a mobile phase of acetonitrile and water. As a carboxylic acid, the retention of this compound is highly dependent on the mobile phase pH. While a precise experimental pKa is not available, it is estimated to be in the range of 4-5 based on structurally similar compounds. Therefore, controlling the mobile phase pH is crucial for achieving reproducible results. For the separation of its enantiomers, a chiral stationary phase (CSP) is employed.
This application note is structured to provide a comprehensive guide, including detailed experimental protocols, data presentation in tabular format, and visual workflows to aid in understanding the analytical process. All procedures are designed to be compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical method validation.[1][2][3]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.
| Property | Value/Information | Source |
| Chemical Structure | PubChem | |
| Molecular Formula | C₁₂H₁₄Cl₂O₂ | PubChem |
| Molecular Weight | 261.14 g/mol | PubChem |
| Predicted XlogP | 4.3 | PubChem |
| Predicted pKa | ~4-5 (Estimated based on similar arylalkanoic acids) | Inferred |
| UV Absorbance | Expected to have significant absorbance in the UV region due to the dichlorophenyl chromophore. | Inferred |
| Solubility | Predicted to have good solubility in organic solvents like acetonitrile and methanol, and low solubility in water.[4] | Inferred |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Formic acid (≥98%)
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
Instrumentation and Chromatographic Conditions
This method is suitable for determining the purity and concentration of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 230 nm |
Rationale for Parameter Selection:
-
Column: A C18 column is chosen for its excellent retention of hydrophobic compounds.
-
Mobile Phase: An acetonitrile/water gradient is used to elute the highly hydrophobic analyte and any potential impurities with varying polarities. The addition of formic acid to the mobile phase serves to suppress the ionization of the carboxylic acid group (operating at a pH well below the estimated pKa), leading to a more retained and sharper peak shape.
-
Detection: The dichlorophenyl group provides strong UV absorbance, with a maximum expected around 230 nm, offering good sensitivity.
This method is designed to separate the enantiomers of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with a chiral column |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm or similar polysaccharide-based CSP |
| Mobile Phase | Hexane:Isopropanol:Formic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| UV Detection | 230 nm |
Rationale for Parameter Selection:
-
Column: Polysaccharide-based chiral stationary phases, such as amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H), are well-established for their broad enantioselectivity for a wide range of chiral compounds, including aryl carboxylic acids.[5]
-
Mobile Phase: A normal-phase mobile phase of hexane and isopropanol is commonly used with this type of CSP to achieve optimal chiral recognition. The small amount of formic acid is added to improve peak shape and reduce tailing by minimizing interactions of the carboxylic acid with the stationary phase support.
Standard and Sample Preparation
Standard Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
Sample Solution (1 mg/mL):
-
Accurately weigh an appropriate amount of the sample containing this compound.
-
Transfer to a volumetric flask of suitable size.
-
Dissolve and dilute to volume with acetonitrile to achieve a final concentration of approximately 1 mg/mL.
Workflow Diagrams
Caption: General HPLC Analysis Workflow.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2][3] The following parameters should be assessed:
System Suitability
System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria (Achiral) | Acceptance Criteria (Chiral) |
| Tailing Factor | ≤ 2.0 | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | ≤ 2.0% |
| Resolution (Rs) | N/A | ≥ 1.5 |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo and spiked samples, and by performing stress testing (e.g., acid, base, oxidative, thermal, and photolytic degradation) on the analyte to ensure that degradation products do not interfere with the main peak.
Linearity
The linearity of the method should be established across a range of concentrations that are representative of the intended application. A minimum of five concentrations should be used, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
Accuracy should be assessed by determining the recovery of the analyte in a sample matrix. This can be done by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98.0% to 102.0%.
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). For both, the RSD of a series of measurements should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
The system suitability parameters should remain within the acceptance criteria for all variations.
Caption: HPLC Method Validation Workflow.
Conclusion
The HPLC methods detailed in this application note provide a robust and reliable approach for the quantitative analysis of this compound. The reversed-phase method is suitable for achiral analysis, including purity and assay determination, while the chiral chromatography method allows for the accurate determination of enantiomeric purity. Adherence to the outlined protocols and validation procedures will ensure high-quality, reproducible data for researchers and professionals in the field of drug development.
References
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HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. J Sep Sci. 2013 Jan;36(1):140-7. ([Link])
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. ([Link])
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Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. J Pharm Biomed Anal. 1997 Jul;15(11):1765-74. ([Link])
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Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-β-cyclodextrin as chiral mobile phase additive. Biomed Chromatogr. 2010 Aug;24(8):799-807. ([Link])
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. ([Link])
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2-Ethylbutyric acid. Solubility of Things. ([Link])
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Determination of 2,4-dichlorophenoxyacetic acid and its major transformation product in soil samples by liquid chromatographic analysis. Journal of Chromatography A. 2003;996(1-2):133-139. ([Link])
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Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. Biomedical Chromatography. 2018;32(6):e4204. ([Link])
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A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment. 2021;211:329-337. ([Link])
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Solubility of 2-Ethylbutanoic Acid. SolubilityOfThings.com. ([Link])
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Application Notes and Protocols for the Cellular Characterization of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid
Introduction: A Framework for a Novel Compound
The exploration of novel chemical entities is a cornerstone of drug discovery and development. 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid is a compound whose biological activities are not yet extensively characterized. When approaching a new molecule, a systematic and multi-faceted investigation of its effects on cultured cells is a critical first step. Cell-based assays provide a biologically relevant context to understand a compound's potential therapeutic or toxicological profile.[1]
This guide provides a comprehensive framework and detailed protocols for the initial cell-based characterization of this compound. The assays described herein are designed to answer fundamental questions about the compound's impact on cell health and behavior, specifically focusing on cytotoxicity, cell proliferation, and apoptosis. These foundational assays will establish a dose-response relationship and provide initial insights into the compound's mechanism of action.[2][3]
Part 1: Assessing Cytotoxicity and Cell Viability
A primary step in characterizing any new compound is to determine its effect on cell viability and to identify its cytotoxic concentration range.[4][5] This information is crucial for designing subsequent, more mechanistic assays, ensuring that observed effects are not simply a consequence of widespread cell death. The MTT assay is a widely used, robust, and reliable colorimetric method for assessing cell viability by measuring metabolic activity.[6][7]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[6] This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan is insoluble and can be solubilized to produce a colored solution. The absorbance of this solution is directly proportional to the number of viable, metabolically active cells.[6][7]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol: MTT Assay for Cytotoxicity
Materials:
-
This compound
-
Selected cancer or normal cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Include wells for "medium only" blanks.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include "vehicle control" wells that receive medium with the same concentration of the solvent used for the compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of the solubilization solution to each well.[6]
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Leave the plate at room temperature in the dark for 2-4 hours to ensure complete solubilization.[6]
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Incubation Time | 24, 48, or 72 hours |
| MTT Incubation Time | 2 - 4 hours |
| Absorbance Wavelength | 570 nm |
Part 2: Evaluating Effects on Cell Proliferation
Cell proliferation is a fundamental process that can be modulated by chemical compounds. Assays that measure the synthesis of new DNA are direct indicators of cell proliferation.[8] The BrdU (Bromodeoxyuridine) assay is a robust method to quantify cell proliferation by detecting the incorporation of a thymidine analog into newly synthesized DNA.
Principle of the BrdU Assay
BrdU is a synthetic analog of thymidine that is incorporated into DNA during the S-phase of the cell cycle. An antibody specific for BrdU is then used to detect the incorporated BrdU, providing a direct measure of DNA synthesis and, therefore, cell proliferation.
Experimental Workflow: BrdU Assay
Caption: Workflow for the BrdU Cell Proliferation Assay.
Detailed Protocol: BrdU Cell Proliferation Assay
Materials:
-
BrdU Cell Proliferation Assay Kit (containing BrdU, fixing/denaturing solution, anti-BrdU antibody, secondary antibody, substrate)
-
Cells and compound as described in the MTT protocol
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT protocol to seed and treat cells with this compound.
-
-
BrdU Labeling:
-
At the end of the compound treatment period, add BrdU labeling solution to each well.
-
Incubate for 2-24 hours at 37°C, 5% CO2.
-
-
Cell Fixation and DNA Denaturation:
-
Carefully remove the medium and add the fixing/denaturing solution to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Remove the fixing/denaturing solution and wash the wells with wash buffer.
-
Add the diluted anti-BrdU antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Secondary Antibody and Substrate Reaction:
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Incubate for 30 minutes at room temperature.
-
Wash the wells and add the TMB substrate.
-
Incubate in the dark until a color change is observed.
-
-
Data Acquisition:
-
Add the stop solution to each well.
-
Read the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of proliferation for each concentration relative to the vehicle control. Plot the percentage of proliferation against the log of the compound concentration.
Part 3: Investigating the Induction of Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process that can be induced by cytotoxic compounds. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9] The Annexin V assay is a widely used method to detect this event.[10][11]
Principle of the Annexin V Assay
Annexin V is a protein with a high affinity for PS. When conjugated to a fluorophore (e.g., FITC), Annexin V can be used to label apoptotic cells. Propidium Iodide (PI), a fluorescent dye that cannot cross the membrane of live cells, is often used in conjunction with Annexin V to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[9][11]
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
Detailed Protocol: Annexin V/PI Staining for Flow Cytometry
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cells and compound as previously described
-
6-well plates or T25 flasks
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or T25 flasks.
-
Treat with this compound at concentrations determined from the cytotoxicity assay. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
-
Cell Harvesting:
-
After the treatment period, collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[12]
-
Data Analysis: The flow cytometry data will be presented as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust and systematic approach to the initial characterization of this compound. By determining its effects on cell viability, proliferation, and apoptosis, researchers can gain valuable insights into its biological activity. The data generated from these assays will guide further mechanistic studies, such as target identification and pathway analysis, to fully elucidate the compound's potential as a therapeutic agent or to understand its toxicological profile.
References
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Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]
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Jaffery, R., Zheng, N., Hou, J., Guerrero, A., Chen, S., Xu, C., Egan, N. A., Bohat, R., & Peng, W. (2024). Cytotoxicity Assay Protocol. protocols.io. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]
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University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
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Agilent. (n.d.). Manual: Cell Proliferation Assay Kit. Retrieved from [Link]
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Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In G. S. Sittampalam, N. P. Coussens, H. Nelson, et al. (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
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Bitesize Bio. (2016). Current Trends in Cell-based Assays and Drug Discovery. Retrieved from [Link]
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Vempati, U. D., Karpiuk, J., Smith, T. E., & Shamu, C. E. (2013). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Journal of biomolecular screening, 18(1), 88–100. Retrieved from [Link]
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Application Notes and Protocols for In Vivo Experimental Design: A Case Study with 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid
Introduction: Charting the In Vivo Journey of a Novel Chemical Entity
The preclinical development of a new chemical entity (NCE) is a rigorous, multi-stage process designed to build a comprehensive profile of its biological activity, safety, and pharmacokinetic properties before it can be considered for human trials. This guide provides a detailed framework for the in vivo experimental design for a hypothetical NCE, 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid. Given the absence of prior data on this specific molecule, we will proceed with a logical, tiered approach grounded in established principles of drug discovery and development. The presence of a dichlorophenyl moiety suggests a need for careful toxicological assessment, drawing parallels with related structures like 2,4-Dichlorophenoxyacetic acid (2,4-D) where applicable, while acknowledging that the specific toxicological profile of our NCE will be unique.
These application notes are intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. Our approach emphasizes a self-validating system of experimentation, where each study's results inform the design of the next, ensuring a data-driven progression through the preclinical phase.
Part 1: Foundational In Vivo Studies - Pharmacokinetics and Acute Toxicology
The initial in vivo characterization of any NCE begins with understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, collectively known as pharmacokinetics (PK).[1][2] Concurrently, an assessment of acute toxicity is crucial to establish a preliminary safety window.
Single-Dose Pharmacokinetic Profiling
Objective: To determine the basic pharmacokinetic parameters of this compound following a single administration.
Rationale: Understanding the PK profile is fundamental to designing all subsequent in vivo studies. Key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability will dictate the dosing regimen for efficacy and toxicology studies.[1]
Protocol:
-
Animal Model: Male and female Sprague-Dawley rats (n=3-5 per group/sex). The use of both sexes is essential to identify any potential gender-specific differences in drug metabolism and disposition.
-
Dosing:
-
Intravenous (IV) administration: 1-2 mg/kg in a suitable vehicle (e.g., saline, PEG400/water). The IV route provides a baseline for 100% bioavailability.
-
Oral (PO) administration: 10-20 mg/kg in a suitable vehicle (e.g., 0.5% methylcellulose). The oral route is a common intended route for many small molecule drugs.
-
-
Sample Collection: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Microsampling techniques are preferred to minimize animal stress.[1]
-
Bioanalysis: Plasma concentrations of the parent compound (and any known major metabolites, if applicable) are quantified using a validated LC-MS/MS method.
-
Data Analysis: Non-compartmental analysis is used to determine key PK parameters.
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Relates to efficacy and potential for acute toxicity |
| Tmax | Time to reach Cmax | Indicates the rate of absorption |
| AUC | Area under the plasma concentration-time curve | Represents total drug exposure |
| t½ | Half-life | Determines dosing interval |
| CL | Clearance | Rate of drug removal from the body |
| Vd | Volume of distribution | Extent of drug distribution in tissues versus plasma |
| F% | Bioavailability (for PO dose) | Fraction of the oral dose that reaches systemic circulation |
Acute Toxicity and Dose Range Finding
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
Rationale: This study is critical for establishing a safe dose range for subsequent repeat-dose toxicology and efficacy studies. It also provides initial insights into the compound's safety profile. The dichlorophenyl moiety warrants careful observation for potential toxicities, drawing on knowledge from compounds like 2,4-D which can cause a range of adverse effects at high doses.[3][4]
Protocol:
-
Animal Model: Male and female mice or rats (n=3 per dose group).
-
Dosing: A single, escalating dose design is employed. Doses are selected based on in vitro cytotoxicity data, if available, or a logarithmic progression (e.g., 10, 100, 1000 mg/kg).
-
Observations: Animals are closely monitored for clinical signs of toxicity (e.g., changes in behavior, posture, activity) for up to 14 days. Body weight and food/water consumption are recorded daily.
-
Endpoint: At the end of the observation period, a gross necropsy is performed. Key organs (liver, kidneys, spleen, heart, lungs, brain) are collected, weighed, and preserved for potential histopathological analysis, especially if clinical signs or weight changes are observed.
Part 2: Efficacy Model Selection and Pharmacodynamic Studies
With a foundational understanding of the NCE's PK and acute toxicity, the next logical step is to investigate its efficacy in a relevant disease model. The choice of model is paramount and should be based on a clear therapeutic hypothesis. While the specific target of this compound is unknown, its butanoic acid structure bears some resemblance to fatty acids and histone deacetylase (HDAC) inhibitors like butyric acid and 4-phenylbutyric acid.[5] For the purpose of this guide, we will hypothesize a potential role in metabolic disorders, such as hyperlipidemia.
Selection of a Hyperlipidemia Model
Rationale: A variety of animal models can be used to induce hyperlipidemia, each with its own advantages and limitations.[6][7] A common and relatively straightforward model is the high-fat diet (HFD)-induced hyperlipidemia model in mice or rats.[8] Genetically modified models like ApoE-/- or LDLR-/- mice are also excellent choices for studying atherosclerosis, a long-term consequence of hyperlipidemia.[9][10]
Workflow for Model Selection:
Caption: Workflow for selecting an appropriate in vivo efficacy model.
Protocol: High-Fat Diet-Induced Hyperlipidemia Model
Objective: To evaluate the efficacy of this compound in reducing plasma lipid levels in a diet-induced hyperlipidemia model.
Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old). This strain is known to be susceptible to diet-induced obesity and hyperlipidemia.[10]
-
Induction of Hyperlipidemia: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce a significant elevation in plasma lipids.[8]
-
Treatment Groups (n=8-10 per group):
-
Vehicle Control (on HFD)
-
Positive Control (e.g., a known lipid-lowering agent like a statin or fibrate)
-
This compound (at least 3 dose levels, e.g., 10, 30, 100 mg/kg/day, administered orally). Doses are selected based on PK and MTD data.
-
-
Dosing: Daily oral gavage for 4-6 weeks.
-
Efficacy Endpoints:
-
Primary: Measurement of fasting plasma levels of total cholesterol, triglycerides, LDL-C, and HDL-C at baseline and at the end of the study.
-
Secondary: Body weight, food intake, liver weight, and hepatic lipid content (triglycerides and cholesterol). Histopathological analysis of the liver for steatosis.
-
Part 3: Repeat-Dose Toxicology Studies
Objective: To assess the safety profile of this compound following repeated administration and to identify a No-Observed-Adverse-Effect-Level (NOAEL).
Rationale: While acute toxicity studies provide initial safety data, repeat-dose studies are essential to uncover potential cumulative toxicity and to support longer-term efficacy studies and eventual clinical trials. The duration of these studies is typically guided by the intended duration of clinical use.
Protocol: 28-Day Repeat-Dose Oral Toxicity Study in Rats
-
Animal Model: Male and female Sprague-Dawley rats (n=10 per sex per group).
-
Treatment Groups:
-
Vehicle Control
-
Low Dose
-
Mid Dose
-
High Dose
-
High-dose recovery group (n=5 per sex) Dose levels are selected based on the results of the acute toxicity study, with the high dose expected to produce some minimal toxicity.
-
-
Dosing: Daily oral gavage for 28 consecutive days. The recovery group is monitored for an additional 14 days without treatment to assess the reversibility of any observed effects.
-
In-Life Observations:
-
Daily clinical observations
-
Weekly body weight and food consumption
-
Ophthalmology examination (pre-study and at termination)
-
-
Terminal Procedures:
-
Hematology and Clinical Chemistry: Blood samples are collected for a comprehensive analysis of red and white blood cells, platelets, and key markers of liver and kidney function.
-
Urinalysis
-
Gross Necropsy and Organ Weights: A full necropsy is performed, and major organs are weighed.
-
Histopathology: A comprehensive panel of tissues from all animals in the control and high-dose groups are examined microscopically. Any target organs identified are also examined in the low- and mid-dose groups.
-
Signaling Pathway of Potential Toxicity:
Given the dichlorophenyl moiety, it is prudent to consider potential mechanisms of toxicity observed with related compounds, such as oxidative stress.[11][12]
Caption: A potential pathway for dichlorophenyl-induced toxicity via oxidative stress.
Conclusion and Future Directions
The in vivo experimental design outlined above provides a robust and logical framework for the initial preclinical evaluation of a novel chemical entity, this compound. This tiered approach, beginning with foundational PK and acute safety studies, progressing to targeted efficacy models, and culminating in comprehensive repeat-dose toxicology, ensures that development decisions are based on a solid foundation of scientific evidence. Each step is designed to inform the next, creating a dynamic and efficient pathway toward identifying a viable drug candidate. The results from these studies will be critical for a " go/no-go " decision and for the design of more advanced preclinical studies, such as safety pharmacology, genotoxicity, and carcinogenicity assessments, as required by regulatory agencies.
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Assessment of four experimental models of hyperlipidemia. PubMed. Available at: [Link]
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Hyperlipoproteinemia and Atherosclerosis Animal Models. Ace Therapeutics. Available at: [Link]
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Animal Models of Hyperlipidemia: An Overview. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. PMC. Available at: [Link]
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Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. PubMed. Available at: [Link]
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The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI. Available at: [Link]
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4-(2,4-Dichlorophenoxy)butyric acid | C10H10Cl2O3 | CID 1489. PubChem. Available at: [Link]
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Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. PubMed. Available at: [Link]
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Association of 2,4-dichlorophenoxyacetic acid exposure with all-cause and cancer mortality risk: a comprehensive study of 9198 participants. ResearchGate. Available at: [Link]
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Assessment of exposure to 2,4-dichlorophenoxyacetic acid in the chemical industry: results of a five year biological monitoring study. NIH. Available at: [Link]
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The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway. PubMed. Available at: [Link]
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2,4-D Ethyl Ester Poisoning: A Case Report. PMC - PubMed Central. Available at: [Link]
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Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. Agency for Toxic Substances and Disease Registry | ATSDR. Available at: [Link]
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Evaluation of Potential Endocrine Activity of 2,4-Dichlorophenoxyacetic Acid Using In Vitro Assays. | Request PDF. ResearchGate. Available at: [Link]
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Application Notes & Protocols: High-Purity Isolation of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid
Authored by: Senior Application Scientist
Abstract
2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid is a substituted carboxylic acid whose structural motifs are common in pharmacologically active molecules and agrochemicals. The efficacy, safety, and reproducibility of downstream applications involving this compound are critically dependent on its purity. Impurities, such as unreacted starting materials, byproducts, or residual solvents, can interfere with biological assays, compromise structural analysis, and lead to inconsistent results in drug development pipelines. This document provides a comprehensive guide to the purification of this compound from a crude synthetic mixture. We detail three primary methodologies: acid-base liquid-liquid extraction, recrystallization, and column chromatography, explaining the fundamental principles behind each technique and providing step-by-step protocols for their implementation.
Introduction: The Imperative for Purity
The presence of a carboxylic acid functional group and a dichlorinated phenyl ring defines the physicochemical character of this compound. The carboxylic acid moiety provides an acidic proton (pKa ~4-5), making its solubility highly pH-dependent. The dichlorophenyl and ethyl groups contribute to the molecule's overall lipophilicity, rendering it soluble in many organic solvents.[1] A successful purification strategy must exploit these properties to efficiently separate the target compound from structurally similar impurities.
Potential impurities in a typical synthesis could include:
-
Neutral Organic Impurities: Unreacted starting materials or non-acidic byproducts.
-
Acidic Impurities: Other carboxylic acids formed through side reactions.
-
Basic Impurities: Amine-containing reagents or catalysts.
-
Colored Impurities: High molecular weight, conjugated byproducts.
This guide is designed for researchers and process chemists to select and execute the most appropriate purification scheme based on the scale of the reaction and the nature of the impurities present.
Overall Purification Strategy
The purification of this compound typically follows a multi-step workflow. An initial bulk purification is performed using acid-base extraction to isolate the acidic compound from neutral and basic contaminants. This is followed by recrystallization to remove closely related impurities and achieve high crystalline purity. Column chromatography serves as an alternative or supplementary technique for challenging separations.
Caption: High-level purification workflow for this compound.
Protocol 1: Acid-Base Liquid-Liquid Extraction
Principle of Operation
Acid-base extraction is a powerful technique that separates compounds based on their acidic or basic properties.[2] The core principle relies on the differential solubility of the ionized and neutral forms of a compound in aqueous and organic solvents.[3] this compound, being a carboxylic acid, is largely insoluble in water in its neutral (protonated) form. However, upon treatment with a weak aqueous base (e.g., sodium bicarbonate), it is deprotonated to form a carboxylate salt. This ionic salt is highly soluble in the aqueous phase and can be separated from neutral or basic impurities that remain in the organic phase.[4][5][6] Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the pure acid to precipitate out of the solution.[3][6]
Caption: Mechanism of acid-base extraction for carboxylic acid purification.
Experimental Protocol
-
Dissolution: Dissolve the crude reaction mixture (e.g., 10.0 g) in a suitable water-immiscible organic solvent (e.g., 100 mL of ethyl acetate or diethyl ether) in a separatory funnel.
-
First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes, venting frequently.
-
Phase Separation: Allow the layers to separate completely. The aqueous layer may be on the top or bottom depending on the organic solvent's density. Drain the aqueous layer (containing the carboxylate salt) into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution (2 x 50 mL) to ensure complete recovery of the acid. Combine all aqueous extracts.
-
Backwash (Optional): Wash the combined aqueous extracts with a small portion of the organic solvent (e.g., 20 mL of ethyl acetate) to remove any co-extracted neutral impurities. Discard this organic wash.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 3M HCl dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). A white precipitate of the pure carboxylic acid should form.
-
Collection: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
| Parameter | Specification | Rationale |
| Organic Solvent | Ethyl Acetate, Diethyl Ether | Good solubility for the neutral compound, immiscible with water. |
| Aqueous Base | Saturated NaHCO₃ | A weak base, selective for carboxylic acids over most phenols. |
| Acidification Agent | 3M HCl | Strong acid to ensure complete protonation and precipitation. |
| Target pH | ~2 | Ensures the carboxylic acid is fully protonated and minimally soluble. |
Protocol 2: Recrystallization
Principle of Operation
Recrystallization is a technique for purifying solid compounds based on differences in solubility. The ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (removed via hot filtration).[7] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, excluding impurities from the crystal lattice.
Experimental Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude acid in various solvents (e.g., hexane, ethanol, water, or mixed solvent systems like ethanol/water). The ideal solvent or solvent pair will dissolve the compound when hot but not when cold. For a polar compound like a carboxylic acid, an alcohol/water mixture is often effective.[8][9]
-
Dissolution: Place the crude acid (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely. Use a hot plate and add the solvent in small portions, bringing the solution to a gentle boil between additions.
-
Hot Filtration (If Necessary): If insoluble impurities or colored residues are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask. This step prevents premature crystallization. Activated charcoal can be added before this step to remove colored impurities.[7]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.
-
Drying: Dry the pure crystals to a constant weight.
| Solvent System | Polarity | Rationale |
| Ethanol/Water | Polar Protic | The compound is likely soluble in hot ethanol and insoluble in cold water. A mixture allows for fine-tuning of solubility. |
| Toluene | Aromatic | A less polar option if the compound is highly lipophilic. |
| Heptane/Ethyl Acetate | Nonpolar/Polar Aprotic | A good choice for inducing crystallization from a more soluble solvent (ethyl acetate) by adding an anti-solvent (heptane). |
Protocol 3: Preparative Column Chromatography
Principle of Operation
Column chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent, typically silica gel) and a mobile phase (a liquid eluent).[10][11][12] Silica gel is polar, so polar compounds adsorb more strongly and elute more slowly. Nonpolar compounds have weaker interactions and elute faster. For carboxylic acids, the high polarity can lead to significant tailing on silica gel. This is often mitigated by adding a small amount of a polar modifier, like acetic acid, to the mobile phase to keep the carboxyl group protonated and reduce strong interactions with the silica surface.
Experimental Protocol
-
TLC Analysis: First, determine an appropriate mobile phase using Thin-Layer Chromatography (TLC). Test various mixtures of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The ideal system gives the target compound an Rf value of approximately 0.25-0.35. Add 0.5-1% acetic acid to the mobile phase to improve peak shape.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity mixture and gradually increasing the polarity (gradient elution) if necessary to elute the target compound.
-
Fraction Collection: Collect the eluent in a series of numbered test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for most organic separations. |
| Mobile Phase | Hexane/Ethyl Acetate + 0.5% Acetic Acid | A common solvent system with tunable polarity. Acetic acid is added to suppress deprotonation of the analyte and reduce tailing. |
| Elution Mode | Isocratic or Gradient | Isocratic is simpler; gradient is better for separating compounds with very different polarities. |
Purity Assessment
The success of any purification protocol must be validated.
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate. Compare the purified sample against the crude mixture.
-
Melting Point (MP): A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point.
-
Spectroscopic Analysis: Final confirmation of structure and purity should be performed using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the absence of impurity signals.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
StudySmarter. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]
-
Edubirdie. (n.d.). Acid-Base Liquid-Liquid Extraction. Retrieved from [Link]
-
Westin, J. (n.d.). Column Chromatography. Jack Westin Organic Chemistry. Retrieved from [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]
-
Illinois State Water Survey. (n.d.). Chromatographic separation and identification of organic acids. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
PubChemLite. (2025). This compound (C12H14Cl2O2). Retrieved from [Link]
- Google Patents. (n.d.). US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative.
-
MDPI. (n.d.). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Ethylbutanoic acid (FDB003245). Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2022). SYNTHESIS AND CHARACTERIZATION OF IMPURITIES: A REVIEW. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-(3,4-dichlorophenyl)butanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.
-
PubChem. (n.d.). 3,4-Dichloro-2-methylbutanoic acid. Retrieved from [Link]
-
MDPI. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Retrieved from [Link]
Sources
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Application Notes and Protocols for the Solubilization of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid is a synthetic carboxylic acid derivative characterized by a dichlorinated phenyl ring, rendering it a compound of interest in medicinal chemistry and drug discovery. The accurate and reproducible preparation of this compound in solution is a critical first step for any downstream biological or chemical assay. Due to its chemical structure, particularly the hydrophobic dichlorophenyl group and the carboxylic acid moiety, this compound presents specific challenges for solubilization, especially in aqueous media commonly used in biological experiments.
This comprehensive guide provides a detailed protocol for the dissolution of this compound. It is designed to equip researchers with the necessary information to prepare stable stock solutions and working solutions for various experimental applications. The protocols outlined herein are based on established principles for handling hydrophobic carboxylic acids and are supplemented with expert insights to ensure experimental success.
Physicochemical Properties Overview
A thorough understanding of the physicochemical properties of this compound is paramount for developing an effective dissolution strategy. While experimental data for this specific molecule is scarce, we can infer its likely behavior from its structural components and data from analogous compounds.
| Property | Predicted/Inferred Value | Implication for Dissolution |
| Molecular Formula | C₁₂H₁₄Cl₂O₂[1] | - |
| Monoisotopic Mass | 260.037 g/mol [1] | Necessary for calculating molar concentrations. |
| Predicted XlogP | 4.3[1] | A high XlogP value indicates significant hydrophobicity, suggesting poor solubility in aqueous solutions. |
| Functional Groups | Carboxylic Acid, Dichlorophenyl | The carboxylic acid group provides a handle for pH-dependent solubility. The dichlorophenyl group contributes to the compound's hydrophobicity. |
Core Directive: Dissolution Strategy
The primary challenge in dissolving this compound lies in its hydrophobic nature. A two-step strategy is recommended:
-
Preparation of a Concentrated Stock Solution in an Organic Solvent: This leverages the compound's predicted solubility in non-polar environments.
-
Dilution of the Organic Stock into Aqueous Buffers: This step requires careful consideration to avoid precipitation of the compound.
The following diagram illustrates the decision-making process for solubilizing this compound for experimental use.
Caption: Workflow for dissolving this compound.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol details the steps for creating a high-concentration stock solution, which can be stored and used for subsequent dilutions.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Analytical balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound using an analytical balance.
-
Add Solvent: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). It is advisable to start with a small amount of solvent to create a slurry.[2]
-
Dissolution: Vortex the mixture vigorously until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution, but the stability of the compound under these conditions should be considered.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C for long-term storage. To minimize freeze-thaw cycles, aliquot the stock solution into smaller volumes.
Expert Insight: DMSO is a highly recommended solvent for preparing stock solutions of hydrophobic compounds due to its excellent solvating power and compatibility with most in vitro assays at low final concentrations (typically <0.5%).[3]
Protocol 2: Preparation of Aqueous Working Solutions from Organic Stock
This protocol describes the dilution of the organic stock solution into an aqueous buffer suitable for biological experiments.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Aqueous experimental buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture media)
-
Vortex mixer
Procedure:
-
Pre-warm Buffer: If applicable, pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C for cell-based assays).
-
Dilution: While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to the buffer. This rapid mixing helps to prevent localized high concentrations of the compound, which can lead to precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in the working solution is as low as possible and does not exceed a level that affects the experimental system.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, refer to the troubleshooting section.
Trustworthiness Check: Always prepare a blank control containing the same final concentration of DMSO to account for any solvent effects in your experiment.
Alternative Dissolution Strategy: pH-Mediated Solubilization
For applications where DMSO is not suitable, the carboxylic acid functionality of the molecule can be exploited to increase its aqueous solubility. By deprotonating the carboxylic acid to its carboxylate salt form, the compound's polarity and, consequently, its water solubility can be enhanced.[4]
Caption: pH-dependent equilibrium of a carboxylic acid.
Protocol 3: Preparation of a Stock Solution using a Basic Aqueous Solvent
Materials:
-
This compound (solid)
-
1 N Sodium Hydroxide (NaOH)
-
Deionized water
-
pH meter
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of the compound.
-
Initial Suspension: Add a small amount of deionized water to create a suspension.
-
Add Base: Slowly add 1 N NaOH dropwise while stirring until the compound dissolves. The formation of the sodium salt of the carboxylic acid will increase its solubility.[2]
-
Adjust pH: Once dissolved, adjust the pH of the solution to the desired level using dilute HCl or additional NaOH. Be aware that lowering the pH may cause the compound to precipitate out of solution.
-
Final Volume: Bring the solution to the final desired volume with deionized water.
-
Sterilization: If required for sterile applications, filter the solution through a 0.22 µm filter.
Expert Insight: This method is particularly useful for in vivo studies where organic solvents must be avoided. However, the stability of the compound at high pH should be verified.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound's solubility limit in the aqueous buffer has been exceeded. | - Increase the final concentration of the organic co-solvent (if permissible).- Decrease the final concentration of the compound.- Adjust the pH of the aqueous buffer to be more basic.- Use sonication to aid in dispersion. |
| Compound will not dissolve in organic solvent | Insufficient solvent volume or incorrect solvent choice. | - Increase the volume of the solvent.- Try an alternative organic solvent such as ethanol or dimethylformamide (DMF). |
| Changes in solution appearance over time | Compound instability or degradation. | - Prepare fresh solutions before each experiment.- Store stock solutions at lower temperatures (-80°C).- Protect from light if the compound is light-sensitive. |
Conclusion
The successful dissolution of this compound is achievable with careful consideration of its hydrophobic and acidic properties. The primary recommended method involves the preparation of a concentrated stock solution in DMSO, followed by careful dilution into the desired aqueous medium. For applications intolerant to organic solvents, a pH-mediated approach offers a viable alternative. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can confidently prepare solutions of this compound for their scientific investigations.
References
- Vertex AI Search. (n.d.). Solubility of 2-Ethylbutanoic Acid.
- PubChem. (n.d.). This compound.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Uribe, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Uribe, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments.
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- 4. solubilityofthings.com [solubilityofthings.com]
Application Notes and Protocols: Handling and Storage of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic Acid
Disclaimer: Specific handling, storage, and toxicity data for 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid are not extensively available in published literature. The following guidelines are based on the chemical's structural motifs—a dichlorinated aromatic ring and a carboxylic acid—and adhere to established best practices for handling analogous hazardous chemicals. It is imperative to consu[1]lt the specific Safety Data Sheet (SDS) provided by the supplier and to conduct a thorough risk assessment before commencing any work.
Introduction[1]
This compound is a halogenated aromatic carboxylic acid. Its structure suggests po[2][3]tential applications in medicinal chemistry and materials science, where chlorinated aromatic compounds often serve as key building blocks. The presence of the dichlorophenyl group can significantly influence the molecule's chemical reactivity, biological activity, and toxicological profile. The carboxylic acid moiet[4]y imparts acidic properties and provides a reactive handle for further chemical modifications.
Due to the presence of these functional groups, proper handling and storage procedures are critical to ensure the safety of laboratory personnel, maintain the integrity of the compound, and prevent environmental contamination. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
Given its structure, this compound should be treated as a hazardous substance. Potential hazards are extrapolated from similar compounds and include:
-
Skin and Eye Irritation: Carboxylic acids can cause skin irritation and serious eye irritation or damage upon contact.
-
Respiratory Tract I[5][6]rritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
-
Toxicity: The tox[7][8]icological properties have not been fully investigated, but halogenated aromatic compounds can have a range of toxic effects. It may be harmful if swal[4][9]lowed or in contact with skin.
-
Environmental Hazar[6][10]ds: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.
Personal Prot[4]ective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The minimum required PPE [11]when handling this compound includes:
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be w[12]orn over goggles when handling larger quantities or when there is a significant splash risk. | Protects against splash[13][14]es of the solid or its solutions, which can cause serious eye damage. |
| Hand | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Consult the glove manufac[15][16]turer's compatibility chart for the specific solvent being used. | Prevents skin contact a[15]nd absorption. Double-gloving is recommended for enhanced protection. [13] |
| Body | A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apro[13]n should be worn when handling significant quantities. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes made of a non-porous material. [14] | Prevents injury from spills and dropped objects. |
| Respiratory | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not ava[12][15]ilable, a respirator may be required. | Minimizes the risk of r[17]espiratory tract irritation. [7] |
Handling Procedures
All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize exposure.
General Handl[16]ing
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly[7][12] after handling the compound and before leaving the laboratory.
-
Use engineered contro[8][15]ls like fume hoods to control exposure.
-
Ensure that an eyewas[15]h station and safety shower are readily accessible.
Weighing and [9][15]Transferring
-
Weigh the solid compound in a fume hood or on a balance with appropriate ventilation.
-
Use spatulas and other tools dedicated to this compound to prevent cross-contamination.
-
When transferring the compound, do so carefully to minimize dust generation.
Storage
Proper storage is crucial for maintaining the stability and integrity of this compound.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry, well-ventilated area. Recommended storage at ro[9]om temperature. [7] | Prevents degradation and minimizes vaporization. |
| Container | Keep in a tightly closed, properly labeled container. The original supplier's c[12][18]ontainer is ideal. Acids should not be store[12]d in metal containers. | Protec[12]ts from moisture and atmospheric contaminants. Prevents leakage and ensures proper identification. |
| Incompatible Materials | Store separately from bases, oxidizing agents, and reducing agents. Consult the SDS for a com[8][12]prehensive list of incompatibilities. [9][12] | Prevents potentially hazardous chemical reactions. For instance, mixing acids and bases can generate heat, and reactions with oxidizers can be violent. |
| Storage Location [13] | Store in a dedicated cabinet for acids. Inorganic and organic aci[12]ds should be stored separately or with secondary containment. Do not store on high shel[12]ves. | Segregates from incompatible chemicals and reduces the risk of accidental breakage and spills. |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
dot digraph SpillRespons[19]e { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} }
Caption: General workflow for responding to a chemical spill.
Minor Spill Cleanup
For small, manageable spills that you are trained to handle:
-
Alert Personnel: [13][20]Notify others in the immediate area.
-
Don PPE: Wear the[19] appropriate PPE as outlined in Section 2.1.
-
Containment: Prev[21]ent the spill from spreading by creating a barrier with an inert absorbent material like vermiculite or sand.
-
Neutralization: F[20][21]or this acidic compound, cautiously apply a neutralizer such as sodium bicarbonate or soda ash, starting from the outside of the spill and working inwards.
-
Absorption: Once [5][22]neutralized (test with pH paper if possible), absorb the residue with spill pillows or other absorbent materials.
-
Collection: Use p[5]lastic scoops or other non-reactive tools to collect the absorbed material into a designated hazardous waste container.
-
Decontamination: [19]Clean the spill area thoroughly with soap and water.
-
Disposal: Label t[19][21]he waste container appropriately and dispose of it according to your institution's hazardous waste procedures.
Major Spill[16][20]
For large spills, or if the substance is highly volatile or unknown:
-
Evacuate: Immediately evacuate the area and alert all personnel.
-
Isolate: Close do[21]ors to the affected area and prevent entry.
-
Call for Help: Contact your institution's Environmental Health and Safety (EHS) department or emergency services. Do not attempt to clean u[13][21]p a major spill unless you are part of a trained emergency response team.
First Aid Measures
Immediate action is critical in case of exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical at[19][21]tention.
-
Skin Contact: Rem[10]ove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if[19][23] irritation persists.
-
Inhalation: Move [8]the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT[7][8] induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental P[10]rotocols: Solution Preparation
Due to the dichlorophenyl group and the carboxylic acid moiety, this compound is expected to be poorly soluble in water but soluble in many organic solvents.
Protocol for Preparing a Stock Solution in an Organic Solvent
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Caption: Step-by-step workflow for preparing a stock solution.
Materials:
-
This compound
-
Anhydrous DMSO
-
Analytical balance
-
Volumetric flask
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed to prepare the desired volume and concentration of the stock solution.
-
Weigh Compound: In a chemical fume hood, accurately weigh the calculated amount of the solid compound into a suitable weighing dish.
-
Transfer: Carefully transfer the weighed solid into a clean, dry volumetric flask of the appropriate size.
-
Initial Solvent Addition: Add approximately 70-80% of the final volume of DMSO to the volumetric flask.
-
Dissolution: Cap the flask and mix by vortexing until the solid is completely dissolved. If the compound is difficult to dissolve, sonication in a water bath can be used to aid dissolution.
-
Final Volume Adjust[24]ment: Once the solid is fully dissolved, carefully add DMSO to the calibration mark on the volumetric flask.
-
Final Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled, airtight container and store at -20°C for long-term stability.
Strategies for Aqueous Solutions
Direct dissolution in aqueous buffers is likely to be challenging. The following strategies can be employed:
-
pH Adjustment: As a carboxylic acid, its solubility in aqueous solutions will increase at higher pH. Deprotonation of the carboxylic acid to the more soluble carboxylate salt can be achieved by adding a base (e.g., NaOH). Titrate carefully to the [25]desired pH while monitoring for precipitation.
-
Co-solvents: A small amount of a water-miscible organic co-solvent, such as DMSO or ethanol, can be used to first dissolve the compound before diluting with the aqueous buffer. It is critical to ensure [24]the final concentration of the organic solvent is compatible with the intended downstream application.
Waste Disposal
All waste materials, including unused compound, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Collect solid and liq[15]uid waste in separate, compatible, and clearly labeled containers.
-
Do not mix incompatib[15]le waste streams.
-
Follow all local, sta[26]te, and federal regulations for hazardous waste disposal.
References
- Vertex AI Search. (n.d.). SPILL CLEANUP QUICK REFERENCE.
- Absorbents Online. (2023, December 7). How Will You Respond to an Acid Spill?.
- Safety & Risk Services. (n.d.). Acidic/Basic Spill Clean Up.
- TRADESAFE. (2024, December 18). How to Clean Up Acid Spill: Expert Guide & Tips.
- University of Washington Environmental Health & Safety. (n.d.). Organic Acid SOP.
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- Washington State University. (n.d.). Organic-Acids_SOP_Template.docx.
- University of Utah. (n.d.). Acid Handling.
- Zaera Research Group - UC Riverside. (2014, March 3). WORKING WITH ACIDS STANDARD OPERATING PROCEDURE.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Chlorophenyl)-1-Cyclopropane- Carboxylic Acid, 99%.
- TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory.
- AK Scientific, Inc. (n.d.). 1-methyl-1H-indole-2-carboxylic acid Safety Data Sheet.
- Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?.
- CymitQuimica. (2025, November 5). SAFETY DATA SHEET - carboxylic acid.
- MIT Plasma Science and Fusion Center. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Organic Chemistry at CU Boulder. (n.d.). Protective Gear.
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- Flinn Scientific. (n.d.). Laboratory Solution Preparation.
- Greenbook.net. (n.d.). SAFETY DATA SHEET - Complex of Calcium and carboxylic acids.
- Semantic Scholar. (1988). Preparation of aqueous solutions of sparingly soluble organic substances: I. Single component systems.
- RecSupply. (n.d.). Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Indole-2-carboxylic acid.
- Quora. (2017, September 16). Is there a way to convert an insoluble organic substance into soluble?.
- Google Patents. (n.d.). Process for the extraction of organic acids from aqueous solution.
- Wikipedia. (n.d.). Halogenation.
- NY.Gov. (2016, April 7). Chemical Storage and Handling Recommendations.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- PubMed Central. (2023, November 2). Perspective on halogenated organic compounds.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- YouTube. (2025, February 18). What Is Halogenation In Organic Chemistry?.
- Organic Syntheses. (2013). A Publication of Reliable Methods for the Preparation of Organic Compounds.
- Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
- Chemistry LibreTexts. (2023, January 22). Halogenation of Alkanes.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Halogenation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. recsupply.com [recsupply.com]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
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- 13. zaeralab.ucr.edu [zaeralab.ucr.edu]
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- 15. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 16. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. aksci.com [aksci.com]
- 19. How to Respond to an Acid Spill in the Workplace | Acid Spill Clean Up [absorbentsonline.com]
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- 22. enhs.uark.edu [enhs.uark.edu]
- 23. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
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- 26. extapps.dec.ny.gov [extapps.dec.ny.gov]
Application of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic Acid in Cancer Cell Lines: A Review of Available Scientific Literature
To: Researchers, Scientists, and Drug Development Professionals
Subject: Assessment of Publicly Available Data on the Application of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic Acid in Cancer Cell Line Research
This document addresses the request for detailed application notes and protocols for the use of this compound in cancer cell lines. Following a comprehensive search of scientific literature and chemical databases, we must report that there is a significant lack of publicly available research data regarding the biological activity and application of this specific compound in the context of cancer research.
While the compound this compound is identified with the CAS Number 1178279-26-9, indicating its synthesis and existence as a distinct chemical entity, there are no published studies detailing its mechanism of action, its effects on cancer cell lines, or established protocols for its use in experimental settings such as cell viability, apoptosis, or cell cycle assays.
Research into compounds with similar structural motifs, such as other dichlorophenyl derivatives, has shown a range of anti-cancer activities. For instance, novel compounds like 1,3-bis(3,5-dichlorophenyl) urea have been investigated for their ability to inhibit lung cancer progression and melanoma by inducing apoptosis and cell cycle arrest[1][2][3][4]. Similarly, various dichlorophenylacrylonitriles have been synthesized and evaluated for their cytotoxic effects against breast cancer cell lines[5].
These studies on related but structurally different molecules highlight the potential for dichlorophenyl-containing compounds to serve as a basis for the development of new anti-cancer agents. However, the specific biological effects and optimal experimental conditions are highly dependent on the complete chemical structure of each individual compound. Therefore, it is not scientifically sound to extrapolate the activities of these related molecules to this compound.
Due to the absence of specific research data for this compound, it is not possible to provide the requested detailed application notes, protocols, signaling pathway diagrams, or quantitative data tables. The creation of such a guide would require original research to determine its biological effects, potency, and mechanism of action in various cancer cell lines.
We recommend that researchers interested in this compound initiate preliminary in vitro screening studies to determine its potential as an anti-cancer agent. Such studies would involve:
-
Initial Cytotoxicity Screening: To determine the effective concentration range and IC50 values across a panel of cancer cell lines.
-
Mechanism of Action Studies: Including apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis (e.g., propidium iodide staining and flow cytometry), and investigation of potential molecular targets.
-
Solubility and Stability Testing: To establish appropriate solvent systems and storage conditions for in vitro experiments.
Until such foundational research is conducted and published, we are unable to generate the detailed, evidence-based guide as requested. We will continue to monitor the scientific literature and will update this information should relevant data become available.
References
There are no direct references for the application of this compound in cancer cell lines. The following references pertain to related but distinct dichlorophenyl compounds.
Sources
- 1. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Aryl-2-Alkylbutanoic Acids via Grignard Reaction
Welcome to the technical support center for the synthesis of 2-aryl-2-alkylbutanoic acids using Grignard reagents. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during this synthetic procedure. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your research.
I. Reaction Overview: A Mechanistic Perspective
The synthesis of 2-aryl-2-alkylbutanoic acids via a Grignard reaction is a powerful method for constructing sterically hindered carboxylic acids. The core of this transformation involves the nucleophilic addition of a Grignard reagent (R-MgX) to a carbonyl compound, followed by carboxylation.[1][2] The Grignard reagent, a potent organometallic nucleophile, is typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent.[3][4][5]
The subsequent and critical step is the carboxylation, where the Grignard reagent attacks carbon dioxide (often in the form of dry ice) to form a magnesium carboxylate salt.[6][7][8] An acidic workup then protonates this salt to yield the final carboxylic acid product.[8][9]
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of 2-aryl-2-alkylbutanoic acids.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis, providing causative explanations and actionable solutions.
Problem 1: The Grignard reaction fails to initiate.
Symptoms:
-
No observable signs of reaction (e.g., bubbling, cloudiness, or exotherm) after adding a portion of the organic halide to the magnesium turnings.[10]
-
The solution remains clear, and the magnesium turnings are unchanged.
Possible Causes & Troubleshooting Steps:
| Cause | Explanation | Troubleshooting Steps & Best Practices |
| Inactive Magnesium Surface | Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the organic halide.[4][11] | 1. Mechanical Activation: Gently crush the magnesium turnings with a glass rod against the side of the flask to expose a fresh, unoxidized surface.[11][12] 2. Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[4][9][11][12] The iodine reacts with the magnesium to form MgI₂, which helps to disrupt the oxide layer. 1,2-dibromoethane reacts to form ethylene gas and MgBr₂, providing a visual cue (bubbling) that the magnesium is active.[11] 3. Ultrasonication: Using an ultrasonic bath can help to break up the oxide layer and initiate the reaction.[11][12][13] |
| Insufficiently Anhydrous Conditions | Grignard reagents are extremely potent bases and will be rapidly quenched by any protic species, most notably water.[14][15][16][17][18] | 1. Glassware: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight and assembling while hot.[3][14] 2. Solvents: Use freshly distilled, anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common choices.[10][19] THF is often a better solvent for stabilizing the Grignard reagent.[20] 3. Reagents: Ensure the organic halide is anhydrous. If necessary, distill it or pass it through a column of activated alumina.[14][21] |
| Poor Quality Reagents | Old or impure organic halides or magnesium can inhibit the reaction. | Use freshly opened bottles of reagents or purify them before use. Magnesium turnings should appear shiny, not dull.[22] |
Problem 2: The reaction starts but then stops, or the yield is very low.
Symptoms:
-
Initial signs of reaction are observed, but they cease before all the organic halide is added.
-
The final isolated yield of the carboxylic acid is significantly lower than expected.
Possible Causes & Troubleshooting Steps:
| Cause | Explanation | Troubleshooting Steps & Best Practices |
| Wurtz Coupling | A significant side reaction where the Grignard reagent couples with the remaining organic halide to form a dimer (R-R).[14][23] This is more prevalent with certain substrates and at higher concentrations of the halide.[24] | 1. Slow Addition: Add the organic halide solution dropwise to maintain a low concentration in the reaction flask.[14] 2. Solvent Choice: 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling compared to THF or diethyl ether for certain substrates.[25] |
| Incomplete Carboxylation | The Grignard reagent may not have reacted completely with the carbon dioxide. | 1. Excess Dry Ice: Use a large excess of freshly crushed, high-surface-area dry ice.[9] 2. Efficient Mixing: Pour the Grignard solution slowly onto the dry ice with vigorous stirring to ensure efficient mixing and prevent localized warming.[9] |
| Reaction with the Carboxylic Acid Product | Grignard reagents are strong bases and will be quenched by the acidic proton of the carboxylic acid product if it forms prematurely.[15][17][26] | This is primarily an issue during work-up. Ensure the reaction mixture is kept cold and that the acidic work-up is performed as a distinct, subsequent step. |
| Inaccurate Reagent Concentration | If the Grignard reagent is prepared and used in situ, its concentration may be lower than theoretically calculated. | Consider titrating a small aliquot of the Grignard solution to determine its exact molarity before proceeding with the carboxylation step.[18][27] |
Problem 3: The reaction mixture turns dark brown or black.
Symptoms:
-
During the formation of the Grignard reagent, the solution becomes very dark.
Possible Causes & Troubleshooting Steps:
| Cause | Explanation | Troubleshooting Steps & Best Practices |
| Side Reactions and Decomposition | Impurities in the magnesium or organic halide can catalyze decomposition pathways. The formation of finely divided metal from side reactions like Wurtz coupling can also lead to a dark appearance.[18] | 1. Purity of Reagents: Use high-purity magnesium and organic halides. 2. Temperature Control: Maintain a gentle reflux. Overheating can promote side reactions.[20] |
III. Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent so important in a Grignard reaction?
A1: Ethereal solvents like diethyl ether and THF are crucial for several reasons. They are aprotic, meaning they lack acidic protons that would quench the Grignard reagent.[19][28] Furthermore, the lone pair electrons on the ether's oxygen atom coordinate with the magnesium center of the Grignard reagent, forming a soluble complex that stabilizes the reagent.[19][29] This solvation is essential for the formation and reactivity of the Grignard reagent.[29]
Q2: Can I use an ester as a starting material to synthesize a 2-aryl-2-alkylbutanoic acid?
A2: No, this is not a direct route. If you react an ester with a Grignard reagent, the Grignard reagent will add to the carbonyl group twice.[2][6][17][28][30][31] The initial addition results in a ketone intermediate, which is more reactive than the starting ester and will be immediately attacked by a second equivalent of the Grignard reagent to form a tertiary alcohol.[2][30] To synthesize a carboxylic acid, you must use carbon dioxide as your electrophile.[6][32]
Q3: What is the purpose of the acidic work-up, and what are some common choices for the acid?
A3: The initial reaction between the Grignard reagent and carbon dioxide forms a magnesium carboxylate salt.[8] The acidic work-up has two primary functions:
-
It protonates the carboxylate anion to form the desired neutral carboxylic acid.[9]
-
It dissolves any remaining magnesium salts (like Mg(OH)₂) so they can be removed during the aqueous extraction.[9][10] Commonly used acids include dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[9][10] For sensitive substrates, a milder acid like aqueous ammonium chloride (NH₄Cl) can be used.[23][33]
Q4: What are some common impurities in the final product?
A4: Besides unreacted starting materials, a common impurity is the biphenyl (or bi-aryl) compound formed from the Wurtz coupling side reaction.[24][34] If any moisture was present, you might also find the corresponding hydrocarbon (R-H) from the protonation of the Grignard reagent.[34] These impurities can often be removed through careful purification steps like extraction and recrystallization.[24][27]
Q5: How can I improve the overall yield of my reaction?
A5: To improve the yield, focus on the following key areas:
-
Anhydrous Conditions: This is the most critical factor. Ensure all glassware, solvents, and reagents are scrupulously dry.[35][18]
-
Magnesium Activation: Properly activating the magnesium is key to a successful initiation.[11][36][37]
-
Temperature Control: Maintain a steady, gentle reflux during Grignard formation and keep the carboxylation step cold to minimize side reactions.[23]
-
Slow Reagent Addition: Add the organic halide dropwise to minimize Wurtz coupling.[14]
-
Efficient Work-up: Ensure complete protonation and efficient extraction of your product.
Experimental Protocol: Synthesis of 2-Phenyl-2-methylbutanoic Acid
Caption: A summarized experimental workflow for a representative synthesis.
IV. References
-
Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]
-
Activation of Grignard reagent - Chemistry Stack Exchange. [Link]
-
Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]
-
Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. [Link]
-
Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles) - UNL Digital Commons. [Link]
-
What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol? | Homework.Study.com. [Link]
-
Does anyone know the best way to activate magnesium for the grignard reagent? [Link]
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]
-
Solvents and Stabilization in Grignard Reactions , Hive Chemistry Discourse. [Link]
-
Solvation Effects in the Grignard Reaction with Carbonyl Compounds - Semantic Scholar. [Link]
-
Empowering alcohols as carbonyl surrogates for Grignard-type reactions - PMC - NIH. [Link]
-
Grignard Reaction - Organic Chemistry Portal. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Link]
-
Grignard Reaction. [Link]
-
What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do? - Quora. [Link]
-
192 CHM2211 Reaction of Grignard Reagent with Carboxylic Acid Derivatives - YouTube. [Link]
-
Formation of carboxylic acids from Grignard reagents and CO2 - Master Organic Chemistry. [Link]
-
Can a carboxylic acid react with a Grignard reagent? - Quora. [Link]
-
Reaction of Carboxylic Acids with Organometallic Reagents - Organic Chemistry Tutor. [Link]
-
The Grignard Reaction. [Link]
-
Grignard reagent - Wikipedia. [Link]
-
Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents - ResearchGate. [Link]
-
How do typical impurities arise in the Grignard reaction? - Homework.Study.com. [Link]
-
The Grignard Reaction Mechanism - Chemistry Steps. [Link]
-
Grignard reaction - Wikipedia. [Link]
-
The Grignard Reagents | Organometallics - ACS Publications. [Link]
-
3 - Organic Syntheses Procedure. [Link]
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. [Link]
-
Troubleshooting my grignard reactions : r/chemistry - Reddit. [Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. [Link]
-
20.5 Preparing Carboxylic Acids - Organic Chemistry | OpenStax. [Link]
-
Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. [Link]
-
"Grignard Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
-
Grignard Reaction Experiment Part 1, Prelab - YouTube. [Link]
-
Grignard Reagent To Carboxylic Acid Mechanism | Organic Chemistry - YouTube. [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. [Link]
-
Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. [Link]
-
Grignard successes and failures - Powered by XMB 1.9.11 - Sciencemadness.org. [Link]
-
20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. [Link]
Sources
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- 3. web.mnstate.edu [web.mnstate.edu]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 20.5 Preparing Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 20. reddit.com [reddit.com]
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Technical Support Center: Synthesis of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid
Welcome to the technical support guide for the synthesis of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid. This document is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges, troubleshoot potential side product formation, and provide detailed protocols to ensure the successful synthesis of your target compound. Our approach is grounded in mechanistic principles and practical, field-tested experience to help you navigate the complexities of this multi-step synthesis.
I. Synthesis Overview: The Common Pathway
The synthesis of this compound typically proceeds through a two-step process starting from 3,4-Dichlorophenylacetonitrile. The first step involves a phase-transfer catalyzed α,α-dialkylation, followed by the hydrolysis of the resulting nitrile to the desired carboxylic acid.
Below is a diagram illustrating the primary synthetic route.
Caption: General synthesis pathway for this compound.
II. Troubleshooting Guide: Side Products & Impurities
This section addresses specific issues you may encounter during the synthesis, with a focus on identifying and mitigating the formation of unwanted side products.
Question 1: My reaction to form the intermediate nitrile (Step 1) is showing multiple spots on TLC, and the yield is low. What are the likely side products?
Answer:
Low yield and multiple spots on your Thin Layer Chromatography (TLC) plate during the alkylation step often point to incomplete reaction or the formation of mono-alkylated and over-alkylated byproducts.
Common Side Products in the Alkylation Step:
| Side Product | Structure | Formation Mechanism | Mitigation Strategy |
| Mono-ethylated Intermediate | 2-(3,4-Dichlorophenyl)butyronitrile | Incomplete second alkylation due to insufficient ethylating agent, reaction time, or base. | Use a slight excess of the ethylating agent and ensure robust mixing and adequate reaction time. Monitor the reaction by TLC or GC until the starting material and mono-alkylated product are consumed. |
| Unreacted Starting Material | 3,4-Dichlorophenylacetonitrile | Insufficient base or alkylating agent, or poor reaction conditions (e.g., low temperature). | Ensure the use of a strong enough base and an appropriate amount of the alkylating agent. The reaction is often exothermic, so controlled heating may be necessary.[1] |
Experimental Protocol: Monitoring the Alkylation Reaction by TLC
-
Sample Preparation: At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture. Dilute it with a suitable solvent like ethyl acetate.
-
TLC Plate: Spot the diluted sample, along with co-spots of your starting material (3,4-Dichlorophenylacetonitrile) and, if available, the mono-alkylated intermediate, onto a silica gel TLC plate.
-
Eluent: A common mobile phase is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v).
-
Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material and mono-alkylated spots indicates the completion of the reaction.
Question 2: During the hydrolysis of the nitrile (Step 2), I've isolated a neutral compound along with my desired carboxylic acid. What could this be?
Answer:
The most probable neutral byproduct from the hydrolysis step is the corresponding amide, 2-(3,4-Dichlorophenyl)-2-ethylbutanamide. Nitrile hydrolysis proceeds through an amide intermediate, and incomplete hydrolysis will result in its presence in your final product.[2][3][4]
Caption: Hydrolysis of the nitrile to the carboxylic acid proceeds via an amide intermediate.
Troubleshooting Incomplete Hydrolysis:
-
Reaction Time and Temperature: Insufficient heating or reaction time is a common cause. Nitrile hydrolysis often requires prolonged refluxing.
-
Acid/Base Concentration: The concentration of the acid or base used for hydrolysis is critical. Ensure you are using a sufficiently concentrated solution.
-
Driving the Reaction to Completion: To push the equilibrium towards the carboxylic acid, you can increase the reaction time or temperature. If performing a base-catalyzed hydrolysis, the final acidification step is crucial to protonate the carboxylate salt.[2][5]
Experimental Protocol: Purification to Remove Amide Impurity
If you have a mixture of the carboxylic acid and the amide, you can separate them based on their differing acidity.
-
Dissolution: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1M NaOH or saturated NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, while the neutral amide will remain in the organic layer.
-
Separation: Separate the two layers.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH ~2). The carboxylic acid will precipitate out.
-
Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry thoroughly.
III. Frequently Asked Questions (FAQs)
Q1: What are the key differences between acid- and base-catalyzed hydrolysis for this synthesis?
A1: Both acid and base catalysis will yield the desired carboxylic acid, but the workup procedures and potential for side reactions differ.
-
Acid-Catalyzed Hydrolysis: Typically performed with strong acids like H₂SO₄ or HCl. The final product is the carboxylic acid directly. A potential downside is the harsh conditions which might lead to degradation of sensitive functional groups, though this is less of a concern for this particular molecule.[3][6]
-
Base-Catalyzed Hydrolysis: Usually carried out with NaOH or KOH. This method first produces the carboxylate salt. A subsequent acidification step is required to obtain the final carboxylic acid. This method can be milder, but care must be taken during acidification to ensure complete precipitation of the product.[4][5]
Q2: Can over-alkylation be an issue in the first step?
A2: While less common than mono-alkylation, if a highly reactive alkylating agent or excessively harsh conditions are used, there is a theoretical possibility of side reactions involving the aromatic ring, though this is unlikely under typical phase-transfer catalysis conditions. The primary concern remains achieving complete di-alkylation without leaving mono-alkylated intermediates.
Q3: My final product has a slight yellow tint. What could be the cause?
A3: A yellow tint in the final product can be due to trace impurities from the reaction. These could be residual starting materials, side products, or decomposition products. Recrystallization is an effective method to purify the final product and remove colored impurities. A suitable solvent system for recrystallization might be a mixture of heptane and ethyl acetate.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are essential:
-
Cyanide Handling: The starting material, 3,4-Dichlorophenylacetonitrile, is a cyanide-containing compound and should be handled with extreme care in a well-ventilated fume hood.[7] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Acids and Bases: Both steps involve the use of corrosive strong acids and bases. Handle these reagents with care to avoid skin and eye contact.
-
Exothermic Reactions: The alkylation step can be exothermic.[1] It's advisable to add reagents slowly and have a cooling bath on standby to control the reaction temperature.
IV. References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
BYJU'S. (n.d.). Nitrile to Carboxylic Acid. Retrieved from [Link]
-
JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Google Patents. (1973). US3755412A - Alkylation of acetonitriles. Retrieved from
Sources
- 1. US3755412A - Alkylation of acetonitriles - Google Patents [patents.google.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. byjus.com [byjus.com]
- 5. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. 3,4-Dichlorophenylacetonitrile 98 3218-49-3 [sigmaaldrich.com]
Technical Support Center: Crystallization of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic Acid
Welcome to the technical support center for the crystallization of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation and purification of your target molecule.
Troubleshooting Guide: Common Crystallization Problems and Solutions
Crystallization is a critical step for the purification and isolation of active pharmaceutical ingredients (APIs). However, achieving well-defined, stable crystals can be challenging. This section addresses specific issues you may encounter with this compound.
Problem 1: The Compound "Oils Out" Instead of Crystallizing
Q: I've dissolved my this compound, but upon cooling or anti-solvent addition, it separates as a viscous liquid or oil instead of forming solid crystals. What is happening and how can I fix it?
A: This phenomenon is known as "oiling out" and occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1][2] This is often due to high supersaturation, the presence of impurities, or the melting point of the solid being lower than the solution's temperature at the point of separation.[1][2] Oiled out products are often impure because the liquid droplets can be a better solvent for impurities than the crystallization solvent itself.[1][2]
-
High Supersaturation: Rapid cooling or the fast addition of an anti-solvent can generate a very high level of supersaturation, kinetically favoring the formation of an amorphous oil over an ordered crystal lattice.[2]
-
Solution: Slow down the rate of supersaturation generation.
-
Cooling Crystallization: Decrease the cooling rate. For instance, instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, followed by gradual cooling in a refrigerator. Placing the vessel in an insulated container (e.g., a Dewar flask or a beaker with cotton wool) can also help to slow down the cooling process.[3]
-
Anti-solvent Crystallization: Add the anti-solvent dropwise and with vigorous stirring to ensure localized supersaturation is minimized.
-
-
-
Inappropriate Solvent Choice: The chosen solvent may have too high of a solubility for the compound, even at lower temperatures.
-
Solution: Re-evaluate your solvent system. A good crystallization solvent should dissolve the compound when hot but have limited solubility when cold.[3] Consider a solvent mixture where the compound is soluble in one solvent and insoluble in the other (the anti-solvent).
-
-
Presence of Impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation, promoting oiling out.[1][4]
-
Solution:
-
Purification: If possible, perform a preliminary purification step (e.g., column chromatography) to remove major impurities.
-
Charcoal Treatment: Adding activated charcoal to the hot solution can help adsorb colored and some dissolved impurities.
-
-
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).
-
If impurities are suspected, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, add a suitable anti-solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid.
-
Gently warm the solution until the turbidity just disappears.
-
Allow the solution to cool slowly and undisturbed.
-
If necessary, introduce a seed crystal to encourage nucleation.[1]
Problem 2: No Crystals Form Upon Cooling
Q: My solution of this compound remains clear even after cooling and prolonged standing. What should I do?
A: The absence of crystallization indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.
-
Induce Nucleation:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass provide nucleation sites.[1]
-
Seeding: Add a tiny crystal of pure this compound to the solution.[1][5] This seed crystal will act as a template for further crystal growth.[6] If you don't have a seed crystal, you can sometimes dip a glass rod into the solution, let the solvent evaporate to leave a thin film of solid, and then re-introduce the rod into the solution.[1]
-
-
Increase Supersaturation:
-
Evaporation: If the solvent is volatile, you can allow some of it to evaporate slowly. This will increase the concentration of the solute. Covering the flask with perforated parafilm can control the rate of evaporation.[3]
-
Add Anti-solvent: If you are using a single solvent system, you can try adding an anti-solvent dropwise.
-
-
Reduce Temperature Further: If cooling to room temperature is insufficient, try cooling the solution in a refrigerator or freezer.
Problem 3: Formation of Poor Quality Crystals (Needles, Plates, or Amorphous Powder)
Q: I managed to get crystals, but they are very fine needles, thin plates, or an amorphous powder, which are difficult to filter and may not be pure. How can I obtain better quality crystals?
A: The morphology of crystals is influenced by factors such as the solvent, cooling rate, and the presence of impurities.[7] Rapid crystallization often leads to small, poorly formed crystals.[3]
-
Slower Crystallization: As a general rule, slower crystal growth leads to larger and more well-defined crystals.[3] Use the techniques described above to slow down the cooling or anti-solvent addition rate.
-
Solvent System Optimization: The choice of solvent can significantly impact crystal habit.[7] Experiment with different solvents or solvent mixtures. For carboxylic acids like this compound, solvents capable of hydrogen bonding can influence crystal packing.[7]
| Solvent Class | Examples | Potential Interaction with Carboxylic Acid |
| Protic Solvents | Water, Ethanol, Methanol | Can act as both hydrogen bond donors and acceptors. |
| Aprotic Polar | Acetone, Ethyl Acetate | Can act as hydrogen bond acceptors. |
| Aprotic Nonpolar | Hexane, Toluene | Limited specific interactions, can be good anti-solvents. |
-
Control of Polymorphism: Different crystal forms (polymorphs) of the same compound can have different stabilities and physical properties.[8] The formation of a specific polymorph can be influenced by the crystallization conditions. If you suspect polymorphism, characterizing your crystals using techniques like Powder X-ray Diffraction (PXRD) is recommended.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the crystallization of this compound?
A1: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Since this compound is a carboxylic acid, it will have some polarity. Solvents like ethanol, ethyl acetate, or acetone are good starting points.[9][10] A systematic approach to solvent selection involves testing the solubility of a small amount of your compound in various solvents at room temperature and upon heating. A solvent pair, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent (anti-solvent) in which it is insoluble, is often effective.[11]
Q2: What is the role of seeding in crystallization?
A2: Seeding is the process of adding a small amount of crystalline material to a supersaturated solution to initiate crystallization.[5][6] It helps to control the onset of crystallization, can influence the crystal size distribution, and can be used to obtain a desired polymorphic form.[6][12]
Q3: How do impurities affect the crystallization process?
A3: Impurities can have several detrimental effects on crystallization. They can:
-
Increase the solubility of the main compound, making crystallization more difficult.[13]
-
Inhibit nucleation and crystal growth.[13]
-
Alter the crystal habit, sometimes leading to the formation of undesirable needles or plates.[4]
-
Become incorporated into the crystal lattice, reducing the purity of the final product.[4]
Q4: What is anti-solvent crystallization and when should I use it?
A4: Anti-solvent crystallization is a technique where a solvent in which the compound is insoluble (the anti-solvent) is added to a solution of the compound in a "good" solvent.[14] This reduces the solubility of the compound in the mixed solvent system, leading to supersaturation and crystallization.[15] This method is particularly useful when the compound is highly soluble in most common solvents even at low temperatures, or when the compound is thermally sensitive and cannot be heated.
Visualizing Crystallization Troubleshooting
The following workflow provides a decision-making process for troubleshooting common crystallization issues.
Caption: Troubleshooting workflow for crystallization.
References
-
Guide for crystallization. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021. Available at: [Link]
-
McGlone, T., et al. (2020). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 10(9), 764. Available at: [Link]
- Google Patents. (1987). Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]
-
Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]
-
Mettler Toledo. Seeding Studies For Crystallization. Available at: [Link]
-
Cool Separations. Cooling Crystallization Technology. Available at: [Link]
-
Wikipedia. Crystal polymorphism. Available at: [Link]
-
Crystallization Solvents.pdf. Available at: [Link]
-
ANDRITZ GROUP. Crystallization process guide | industrial use. Available at: [Link]
-
FooDB. Showing Compound 2-Ethylbutanoic acid (FDB003245). Available at: [Link]
-
American Chemical Society. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. Available at: [Link]
-
American Chemical Society. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Available at: [Link]
-
National Institutes of Health. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Available at: [Link]
-
MDPI. (2022). Polymorphism in Crystals. Available at: [Link]
-
American Chemical Society. (2022). Three-Step Mechanism of Antisolvent Crystallization. Available at: [Link]
-
ResearchGate. (2020). Crystal structure of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, C11H11Cl2NO3. Available at: [Link]
-
CDD. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Available at: [Link]
-
American Chemical Society. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. Available at: [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. Available at: [Link]
-
RM@Schools. Antisolvent Crystallization. Available at: [Link]
-
MDPI. (2001). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Available at: [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
ResearchGate. (2012). Seeding in Crystallisation. Available at: [Link]
- Google Patents. (2006). Processes involving the use of antisolvent crystallization.
-
ResearchGate. (2010). Experimental investigation and prediction of oiling out during crystallization process. Available at: [Link]
-
Royal Society of Chemistry. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. Available at: [Link]
- Google Patents. (2017). The preparation method of the new 2 Ethylbutanoic acid of one class.
-
YouTube. (2024). What is Cooling Crystallization?. Available at: [Link]
-
White Rose Research Online. (2021). Progress and Opportunities of Seeding Technique in Crystallization Processes. Available at: [Link]
-
National Institutes of Health. (2012). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Available at: [Link]
-
PubChem. 4-(2,4-Dichlorophenoxy)butyric acid. Available at: [Link]
-
Universität Potsdam. Advice for Crystallization. Available at: [Link]
-
Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. Available at: [Link]
-
ResearchGate. (2019). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Available at: [Link]
-
GeoScienceWorld. (1964). The effect of various impurities on the crystallization of amorphous silicic acid. Available at: [Link]
-
American Chemical Society. (2022). Three-Step Mechanism of Antisolvent Crystallization. Available at: [Link]
-
Human Metabolome Database. Showing metabocard for 2-Ethylbutanoic acid (HMDB0031221). Available at: [Link]
-
Journal of Pharmaceutical Sciences. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Available at: [Link]
-
Technobis Crystallization Systems. (2023). Developing seeding protocols through secondary nucleation measurements on the Crystalline. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (2012). 2,4-Dichlorophenoxyacetic Acid. Available at: [Link]
-
Technobis Crystallization Systems. (2023). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Available at: [Link]
-
Solubility of Things. 2-Ethylbutyric acid. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. unifr.ch [unifr.ch]
- 4. mdpi.com [mdpi.com]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. crystallizationsystems.com [crystallizationsystems.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 15. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents [patents.google.com]
Technical Support Center: Strategies for Improving the Aqueous Solubility of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound. Our recommendations are grounded in established physicochemical principles to ensure scientific integrity and experimental success.
Part 1: Understanding the Solubility Challenge (FAQ)
This section addresses the fundamental properties of this compound that contribute to its low aqueous solubility.
Q1: What are the key physicochemical properties of this compound that limit its water solubility?
The poor aqueous solubility of this compound is primarily driven by its molecular structure. Key properties, including predictions from computational models, are summarized below.
| Property | Predicted Value / Observation | Implication for Aqueous Solubility | Source |
| Molecular Structure | Carboxylic acid with a dichlorophenyl group | The large, nonpolar dichlorophenyl ring dominates the structure, creating significant hydrophobicity. | N/A |
| Predicted XlogP | 4.3 | This high value indicates strong lipophilicity (preference for fatty/oily environments over water), which is a primary driver of low water solubility. | [1] |
| Estimated pKa | 4.0 - 4.5 | The carboxylic acid group is ionizable. Its state (charged or neutral) is dependent on the solution's pH. | N/A |
| Functional Group | Carboxylic Acid (-COOH) | This group allows for pH-dependent ionization to a much more soluble carboxylate salt (-COO⁻).[2] | N/A |
Q2: Why does my compound precipitate at neutral pH (e.g., in PBS pH 7.4)?
At neutral pH, the compound's solubility is extremely limited due to the equilibrium between its two forms: the neutral (protonated) carboxylic acid and the charged (deprotonated) carboxylate anion.
The key to understanding this is the compound's pKa, the pH at which the protonated and deprotonated forms are present in equal amounts. While the exact pKa has not been experimentally published, a reasonable estimate based on its structure is between 4.0 and 4.5.
According to the Henderson-Hasselbalch equation, at a pH significantly above the pKa, the more soluble, charged carboxylate form predominates. Conversely, at a pH below the pKa, the compound exists almost entirely in its neutral, poorly soluble form. At pH 7.4, while much of the acid is deprotonated, the intrinsic insolubility of the neutral form is so high that even the small percentage remaining in that state can exceed its solubility limit and precipitate.
Part 2: Core Strategies & Troubleshooting Guide
This section provides a logical, step-by-step approach to improving the solubility of this compound.
Q3: I'm observing precipitation or cloudiness in my aqueous buffer. What is the first and most critical parameter to adjust?
Adjust the pH. This is the most effective initial strategy for a carboxylic acid. The vast majority of solubility issues with this compound class arise from working at a pH that is too low. By raising the pH, you deprotonate the carboxylic acid, forming a highly polar carboxylate salt that is significantly more soluble in water.[2][3][4]
Q4: How do I effectively use pH to solubilize my compound? What is the target pH range?
To achieve significant solubilization, the pH of the aqueous solution should be raised to at least 1.5 to 2 units above the compound's pKa.
-
Estimated pKa: ~4.0 - 4.5
-
Recommended Starting pH: ≥ 6.5
At a pH of 6.5 (pKa + 2), over 99% of the compound will be converted to its soluble salt form. For a robust safety margin, preparing stock solutions at pH 7.5 - 8.5 is highly recommended.
The following diagram illustrates the relationship between pH and the ionization state of the molecule.
Caption: pH-dependent ionization of the carboxylic acid.
Q5: I tried adjusting the pH, but I still can't reach my target concentration, or I cannot use a high pH in my experiment. What are my next options?
If pH modification alone is insufficient or incompatible with your experimental design, the next steps involve using solubility-enhancing excipients. The recommended workflow is to evaluate co-solvents first, followed by cyclodextrins.
Caption: Experimental workflow for selecting a solubilization strategy.
Part 3: Detailed Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol details the preparation of a stock solution by forming a basic salt.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder.
-
Initial Suspension: Add a small volume of purified water (e.g., 50% of the final target volume) to the powder to create a slurry. The compound will not dissolve at this stage.
-
Titrate with Base: While stirring, add a 0.1 M to 1 M solution of Sodium Hydroxide (NaOH) dropwise.
-
Monitor pH: Use a calibrated pH meter to monitor the pH of the suspension. Continue adding NaOH until the solid completely dissolves and the pH stabilizes in the target range of 7.5 - 8.5.
-
Final Volume Adjustment: Once the compound is fully dissolved, add purified water to reach the final desired concentration and volume.
-
Verification & Filtration: Verify the final pH. For use in sterile applications like cell culture, filter the final solution through a 0.22 µm syringe filter to ensure sterility and remove any trace particulates.
Protocol 2: Using Co-solvents for Stock Solutions
Co-solvents are water-miscible organic solvents that can significantly increase the solubility of hydrophobic compounds.[5] This method is ideal for creating highly concentrated stock solutions that will be diluted into your final aqueous experimental medium.
-
Select a Co-solvent: Choose a co-solvent compatible with your downstream application. Common choices are listed in the table below.
-
Dissolution: Dissolve the weighed compound directly in the 100% co-solvent. Use sonication or gentle warming (<40°C) if necessary to aid dissolution.
-
Storage: Store the concentrated stock solution at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles.
-
Application: When preparing your working solution, dilute the stock solution by at least 1:1000 into your final aqueous buffer to minimize the co-solvent concentration. Crucially, ensure the pH of the final aqueous buffer is >6.5 to prevent precipitation upon dilution.
| Co-solvent | Starting Concentration | Notes & Considerations |
| DMSO | 10 - 50 mg/mL | Excellent solubilizer. Can be cytotoxic in some assays at >0.5% v/v. |
| Ethanol | 10 - 30 mg/mL | Good choice for many applications. Less toxic than DMSO but can be volatile. |
| PEG 400 | 5 - 20 mg/mL | A non-volatile polymer, often used in formulation development. |
Protocol 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[6][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Ensure the buffer pH is adjusted to >6.5.
-
Add Compound: Add the weighed this compound powder directly to the HP-β-CD solution.
-
Promote Complexation: Stir or shake the mixture vigorously at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. Gentle heating (40-50°C) can sometimes accelerate this process.
-
Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved material.
-
Collect Supernatant: Carefully collect the clear supernatant. This is your stock solution. The concentration can be confirmed via HPLC or UV-Vis spectroscopy if required.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
References
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. Available at: [Link]
-
Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (Thesis/Dissertation). Lawrence Berkeley Lab., CA (United States). Available at: [Link]
-
Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Brainly.com. Available at: [Link]
-
Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at: [Link]
-
Mizoguchi, T., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. Available at: [Link]
-
ResearchGate. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Request PDF. Available at: [Link]
-
Mizoguchi, T., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PubMed. Available at: [Link]
-
University of North Texas Libraries. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]
-
Mizoguchi, T., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PMC - NIH. Available at: [Link]
-
Alhalaweh, A., et al. (2014). Solubility Enhancement of a Poorly Water Soluble Drug by Forming Solid Dispersions using Mechanochemical Activation. PMC - NIH. Available at: [Link]
-
YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. Available at: [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Available at: [Link]
-
ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Available at: [Link]
-
Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Available at: [Link]
-
OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Available at: [Link]
-
Solubility of Things. (n.d.). 2-Ethylbutyric acid. Available at: [Link]
-
Wikipedia. (n.d.). Carboxylic acid. Available at: [Link]
-
Al-kassas, R., et al. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. PMC - PubMed Central. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C12H14Cl2O2). Available at: [Link]
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- 8. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid. As this is a specialized molecule, publicly available stability data is limited. Therefore, this guide provides a comprehensive framework for identifying, troubleshooting, and mitigating potential stability issues in solution. The principles and protocols described herein are based on established best practices for stability testing of novel chemical entities and aromatic carboxylic acids.[1][2]
The guide is divided into two main sections:
-
Frequently Asked Questions (FAQs): Addressing common queries regarding the stability of aromatic carboxylic acids.
-
Troubleshooting Guide: Providing in-depth, step-by-step protocols for investigating and resolving specific stability-related observations in your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that could influence the stability of this compound in solution?
A1: Several factors can impact the stability of a compound like this compound in solution.[3] The most common include:
-
pH: The acidity or alkalinity of the solution can catalyze degradation reactions, such as hydrolysis. Aromatic carboxylic acids can exhibit different stability profiles when in their protonated (acid) form versus their deprotonated (carboxylate anion) form.[4]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[3] For aromatic carboxylic acids, this can sometimes lead to decarboxylation, especially under harsh conditions.[5]
-
Light Exposure: Aromatic compounds, particularly those with halogen substituents, can be susceptible to photolytic degradation upon exposure to UV or visible light.[3][6]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the degradation of the molecule.[4]
-
Solvent Composition: The nature of the solvent (e.g., protic vs. aprotic, polarity) and the presence of any impurities can influence degradation rates and pathways.
Q2: What are the most likely degradation pathways for this molecule?
A2: Based on its chemical structure, the following degradation pathways are plausible:
-
Oxidative Degradation: The dichlorophenyl ring may be susceptible to oxidation, potentially leading to the formation of phenolic derivatives or ring-opening products.
-
Photodegradation: The aromatic ring system suggests a potential for sensitivity to light, which could lead to dechlorination or other structural changes.
-
Decarboxylation: While generally stable, some aromatic carboxylic acids can undergo decarboxylation (loss of CO2) under high heat or specific catalytic conditions.[5]
Q3: What are the initial signs of degradation I should watch for in my solution?
A3: Initial indicators of compound degradation can include:
-
Visual Changes: A change in color (e.g., yellowing), the appearance of cloudiness, or the formation of a precipitate.
-
Chromatographic Changes: When analyzing by techniques like High-Performance Liquid Chromatography (HPLC), you may observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[7][8]
-
Changes in pH: Degradation can sometimes lead to the formation of acidic or basic byproducts, causing a shift in the solution's pH.
-
Loss of Potency: In biological assays, a decrease in the expected activity may indicate that the active compound is degrading.
Q4: How important is a "forced degradation" study for a research compound like this?
A4: A forced degradation (or stress testing) study is a critical early-stage experiment.[6][9] Its purpose is to intentionally expose the compound to harsh conditions (e.g., strong acid/base, high heat, oxidation, intense light) to rapidly identify potential degradation products and pathways.[10][11] This information is invaluable for developing a stability-indicating analytical method, which is an assay capable of separating the parent compound from all its potential degradation products.[8][9] This ensures that you are accurately measuring the concentration of the intact compound over time.
Part 2: Troubleshooting Guide
This section provides structured approaches to common experimental observations that may be related to the instability of this compound.
Issue 1: Inconsistent results or loss of potency in biological assays.
Possible Cause: The compound may be degrading in the assay medium or during storage of stock solutions.
Troubleshooting Protocol:
-
Assess Stock Solution Stability:
-
Objective: To determine if the compound is stable in the solvent used for stock solutions (e.g., DMSO, ethanol).
-
Procedure:
-
Prepare a fresh stock solution of a known concentration.
-
Immediately analyze a sample using a suitable analytical method (e.g., HPLC-UV) to get a baseline (T=0) measurement of purity and concentration.[7]
-
Store the stock solution under your typical storage conditions (e.g., 4°C, -20°C, room temperature).
-
Re-analyze the solution at regular intervals (e.g., 24 hours, 48 hours, 1 week).
-
Analysis: Compare the peak area of the parent compound and look for the appearance of new impurity peaks over time. A significant decrease (>5-10%) in the main peak area suggests instability.
-
-
-
Evaluate Stability in Assay Buffer:
-
Objective: To check for degradation in the final aqueous assay medium.
-
Procedure:
-
Spike a known concentration of the compound into your cell-free assay buffer.
-
Incubate the solution under the exact conditions of your assay (e.g., 37°C for 2 hours).
-
Analyze samples at the beginning (T=0) and end of the incubation period using HPLC.
-
Analysis: A significant loss of the parent compound indicates instability in the assay buffer. This could be due to pH, temperature, or interactions with buffer components.
-
-
-
Investigate Adsorption:
-
Objective: To rule out loss of compound due to binding to plasticware.
-
Procedure:
-
Prepare a solution of the compound in your assay buffer.
-
Place it in the type of plate/tube used for your experiment (e.g., polypropylene 96-well plate).
-
After a short incubation, transfer the solution to a fresh tube and analyze the concentration.
-
Analysis: A lower-than-expected concentration may indicate adsorption to the plastic. Consider using low-adhesion plasticware or adding a small amount of a non-interfering surfactant.
-
-
Issue 2: A stock solution has changed color or a precipitate has formed.
Possible Cause: This is a strong indicator of chemical degradation or poor solubility. The color change likely results from the formation of a chromophoric degradation product, while a precipitate indicates that either the parent compound or a degradant is no longer soluble.
Troubleshooting Protocol:
-
Characterize the Precipitate and Supernatant:
-
Objective: To identify the nature of the solid and any soluble degradants.
-
Procedure:
-
Carefully centrifuge the sample to separate the precipitate from the supernatant.
-
Analyze the supernatant by HPLC-UV or LC-MS to identify and quantify the parent compound and any soluble impurities.[7]
-
Wash the precipitate with a solvent in which the parent compound is known to be poorly soluble (to remove residual supernatant).
-
Dissolve the precipitate in a suitable solvent and analyze it by HPLC, LC-MS, or NMR to identify its components.[7]
-
Analysis: If the precipitate is the parent compound, you have a solubility issue. If it is a new chemical entity, you have identified an insoluble degradation product.
-
-
-
Conduct a Forced Degradation Study:
-
Objective: To systematically identify the conditions that cause degradation and to generate analytical standards for potential impurities. This is a crucial step for understanding the molecule's liabilities.[9][12]
-
Workflow Diagram:
Caption: Workflow for a forced degradation study.
-
Step-by-Step Protocol:
-
Preparation: Prepare solutions of this compound (approx. 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Stress Conditions: Expose aliquots of the solution to the following conditions as recommended by ICH guidelines.[10][11]
-
Acidic: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60-80°C.
-
Basic: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 60-80°C.
-
Oxidative: Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%. Keep at room temperature.
-
Thermal: Heat a solution and a solid sample at 80°C.
-
Photolytic: Expose a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[13]
-
-
Sampling & Analysis: Take samples at various time points (e.g., 2, 8, 24 hours). Neutralize the acidic and basic samples before injection. Analyze all samples by a stability-indicating HPLC method.
-
Data Interpretation: The goal is to achieve 5-20% degradation.[9][10] If degradation is too rapid, reduce the temperature or time. If it's too slow, increase the severity of the conditions. Use the data to identify the primary degradation pathways.
-
-
Example Data Summary Table:
-
| Stress Condition | Duration (hrs) | Temperature (°C) | % Assay Remaining | % Total Impurities | Number of Degradants |
| 0.1 M HCl | 24 | 80 | 85.2 | 14.8 | 3 |
| 0.1 M NaOH | 8 | 60 | 91.5 | 8.5 | 2 |
| 3% H₂O₂ | 24 | 25 | 78.9 | 21.1 | 4 |
| Heat (Solution) | 72 | 80 | 98.1 | 1.9 | 1 |
| Photolytic | 48 | 25 | 89.7 | 10.3 | 2 |
Issue 3: My HPLC chromatogram shows new peaks appearing over time.
Possible Cause: The compound is degrading, and your HPLC method is successfully separating the degradation products. This is the ideal scenario for troubleshooting, as it allows for quantification and characterization.
Troubleshooting Protocol:
-
Validate the Analytical Method:
-
Objective: Ensure your HPLC method is "stability-indicating."
-
Procedure:
-
Use the samples generated from your forced degradation study.
-
Analyze a mixture (co-spike) of all stressed samples.
-
Analysis: The method is stability-indicating if the parent peak is well-resolved from all degradation product peaks and any solvent/blank peaks. A photodiode array (PDA) detector can be used to check for peak purity, ensuring that the main compound peak is not co-eluting with a hidden impurity.
-
-
-
Identify Degradation Products:
-
Objective: To determine the chemical structure of the unknown peaks.
-
Procedure:
-
Analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peaks provides the molecular weight of the degradants.
-
High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is crucial for proposing structures.
-
For definitive structural elucidation, preparative HPLC may be required to isolate a sufficient quantity of the impurity for Nuclear Magnetic Resonance (NMR) spectroscopy analysis.[7]
-
-
-
Propose Degradation Pathways:
-
Objective: To understand the chemical transformations leading to instability.
-
Diagram of Potential Pathways:
Caption: Potential degradation pathways for the target compound.
-
References
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America.
- Forced Degradation Study as per ICH Guidelines: Wh
- Analytical Techniques In Stability Testing. (2025).
- Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medic
- Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis.
- Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. (2025). HunterLab.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Pharmaceutical Technology.
- Stability testing overview for Pharmaceutical products. (n.d.). GMP SOP.
- Forced Degradation Testing in Pharma. (2025).
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences.
- Technical Support Center: Troubleshooting Compound X Instability in Aqueous Solutions. (2025). BenchChem.
- Aromatic Carboxylic Acids. (n.d.). Studyadda.com.
- Hydrothermal stability of aromatic carboxylic acids. (2012).
- Carboxylic acid - Aromatic, Organic, Reactions. (2026). Britannica.
- Strategies for Resolving Stability Issues in Drug Formul
Sources
- 1. JEE Main, JEE Advanced, CBSE, NEET, IIT, free study packages, test papers, counselling, ask experts - Studyadda.com [studyadda.com]
- 2. Carboxylic acid - Aromatic, Organic, Reactions | Britannica [britannica.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. gmpsop.com [gmpsop.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. resolvemass.ca [resolvemass.ca]
- 12. biopharminternational.com [biopharminternational.com]
- 13. onyxipca.com [onyxipca.com]
Technical Support Center: Overcoming Low Yield in Dichlorophenyl Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of dichlorophenyl derivatives. This guide is designed to provide in-depth troubleshooting assistance and practical solutions to common challenges encountered in the laboratory, with a primary focus on overcoming low reaction yields. As Senior Application Scientists, we have compiled this resource based on a synthesis of established chemical principles and field-proven insights to empower you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in dichlorophenyl derivative synthesis?
A1: Low yields can stem from a variety of factors, including incomplete reactions, the formation of unwanted byproducts, and decomposition of the desired product. Specific causes often relate to suboptimal reaction conditions such as incorrect temperature, inappropriate solvent or catalyst choice, or the presence of impurities in the starting materials.
Q2: Which synthetic routes are typically employed for dichlorophenyl derivatives, and what are their common yield-related challenges?
A2: Common synthetic routes include the Sandmeyer, Suzuki-Miyaura, and Buchwald-Hartwig reactions.
-
Sandmeyer reactions , used to convert aryl amines to aryl halides, can suffer from the formation of side products if the diazonium salt intermediate is not handled correctly, particularly with respect to temperature control.[1][2][3]
-
Suzuki-Miyaura cross-coupling , which couples boronic acids with halides, is sensitive to the choice of palladium catalyst, ligands, and base.[4][5][6][7] Improper selection can lead to poor catalytic turnover and low product formation.
-
Buchwald-Hartwig amination , for forming carbon-nitrogen bonds, is also highly dependent on the catalyst system and can be inhibited by certain functional groups on the substrates.[8][9][10][11]
Q3: How critical is the purity of starting materials and reagents?
A3: The purity of starting materials, solvents, and catalysts is paramount. Impurities can poison catalysts, participate in side reactions, or introduce water into anhydrous reaction systems, all of which can significantly depress the yield of the desired dichlorophenyl derivative. For instance, in moisture-sensitive cross-coupling reactions, even trace amounts of water can lead to hydrolysis of the catalyst or starting materials.
Q4: Can the purification process itself contribute to low overall yield?
A4: Absolutely. Inefficient purification methods can lead to significant product loss. Techniques like recrystallization, if not optimized, can leave a substantial amount of product in the mother liquor.[12] Similarly, chromatographic separation may result in product loss on the column or incomplete separation from byproducts. Careful selection and optimization of the purification strategy are crucial for maximizing the isolated yield.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section provides a systematic approach to troubleshooting low yields based on common experimental observations.
Symptom 1: Incomplete Reaction
Observation: Analysis of the crude reaction mixture (e.g., by TLC or GC-MS) shows a significant amount of unreacted starting material.
Potential Causes & Solutions:
-
Insufficient Reaction Time or Temperature:
-
Causality: The reaction may not have had enough time or energy to proceed to completion.
-
Solution: Monitor the reaction progress over a longer period. If the reaction stalls, consider incrementally increasing the temperature. Be cautious, as excessive heat can lead to decomposition. A two-step temperature profile, with an initial low-temperature phase followed by a higher temperature, can sometimes improve yields by controlling the initial reaction rate and then driving it to completion.[13]
-
-
Catalyst Inactivity or Insufficient Loading:
-
Causality: The catalyst may be poisoned, decomposed, or present in too low a concentration to effectively drive the reaction.
-
Solution:
-
Ensure all reagents and solvents are pure and anhydrous.
-
Increase the catalyst loading incrementally. While higher concentrations often increase the reaction rate, there is an optimal concentration beyond which little improvement is seen, or side reactions may be promoted.[14]
-
For palladium-catalyzed reactions, consider using a pre-catalyst that forms the active Pd(0) species in situ, which can be more robust.[15]
-
-
-
Poor Reagent Solubility:
-
Causality: If reactants are not sufficiently dissolved, the reaction rate will be limited by the rate of dissolution.
-
Solution: Choose a solvent in which all reactants are soluble at the reaction temperature.[16] In some cases, a co-solvent system may be necessary to achieve complete dissolution.
-
Symptom 2: Proliferation of Byproducts
Observation: The crude reaction mixture contains multiple spots on a TLC plate or several peaks in a chromatogram in addition to the starting materials and the desired product.
Potential Causes & Solutions:
-
Side Reactions due to Reaction Conditions:
-
Causality: The chosen temperature, solvent, or base may be promoting undesired reaction pathways. For example, in Suzuki couplings, homocoupling of the boronic acid can be a significant side reaction.
-
Solution:
-
Temperature: Lowering the reaction temperature can sometimes suppress side reactions that have a higher activation energy than the desired reaction.
-
Solvent: The polarity of the solvent can influence reaction pathways.[17][18][19] Experiment with a range of solvents with varying polarities. For instance, in some phase-transfer catalysis reactions, solvents of moderate polarity like THF or acetone have been shown to be optimal.[20]
-
Base Selection: In cross-coupling reactions, the choice and strength of the base are critical. A base that is too strong or too weak can lead to side reactions. A screening of different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is often necessary.
-
-
-
Isomer Formation:
-
Causality: The reaction conditions may favor the formation of constitutional isomers of the desired dichlorophenyl derivative.
-
Solution: This is often controlled by the regioselectivity of the reaction. In reactions like the Sandmeyer reaction, the position of the incoming group is determined by the diazonium salt. For cross-coupling reactions, the choice of catalyst and ligands can influence the regioselectivity.
-
Symptom 3: Product Decomposition
Observation: The desired product is observed initially, but its concentration decreases over time, or significant amounts of "tar" or unidentifiable baseline material are present.
Potential Causes & Solutions:
-
Thermal Instability of the Product:
-
Causality: The product may be degrading at the reaction temperature.
-
Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. If the reaction is exothermic, ensure efficient stirring and cooling to control the internal temperature.
-
-
Air or Moisture Sensitivity:
-
Causality: The product may be susceptible to oxidation or hydrolysis.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents.
-
-
Degradation During Workup and Purification:
-
Causality: The product may be unstable to the acidic, basic, or chromatographic conditions used during isolation.
-
Solution:
-
Minimize the time the product is exposed to harsh conditions.
-
Use a milder workup procedure. For example, use a buffered aqueous solution instead of a strong acid or base wash.
-
For purification, consider alternative methods to column chromatography, such as recrystallization or distillation, if the product is amenable.
-
-
Experimental Protocols & Data
General Procedure for a Suzuki-Miyaura Coupling to Synthesize a Dichlorophenyl Derivative
This protocol provides a starting point for the synthesis of a dichlorophenyl-aryl compound. Optimization will likely be required for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add the dichlorophenyl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Dichlorophenyl Halide | Catalyst (mol%) | Ligand (if needed) | Base | Solvent | Temperature (°C) |
| Dichloroiodobenzene | Pd(PPh₃)₄ (2-5) | - | K₂CO₃ | Toluene/H₂O | 80-90 |
| Dichlorobromobenzene | Pd(dppf)Cl₂ (2-5) | - | K₃PO₄ | 1,4-Dioxane | 90-100 |
| Dichlorochlorobenzene | Pd₂(dba)₃ (2-5) | SPhos (4-10) | Cs₂CO₃ | t-BuOH | 100-110 |
General Procedure for a Sandmeyer Reaction
This protocol outlines the synthesis of a dichlorophenyl halide from a dichloroaniline.
-
Diazotization: Dissolve the dichloroaniline (1.0 mmol) in an aqueous solution of a strong acid (e.g., HCl or HBr). Cool the solution to 0-5 °C in an ice bath.
-
Addition of Nitrite: Slowly add a solution of sodium nitrite (NaNO₂, 1.1 mmol) in water, keeping the temperature below 5 °C. Stir for 15-30 minutes.
-
Halogenation: In a separate flask, prepare a solution or suspension of the copper(I) halide (CuX, 1.2 mmol) in the corresponding concentrated acid. Slowly add the cold diazonium salt solution to the copper(I) halide mixture.
-
Reaction Completion: Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Workup and Purification: Cool the reaction mixture and extract the product with an organic solvent. Wash the organic layer, dry it, and purify the product by distillation or chromatography.
Visualizing Reaction Workflows
Troubleshooting Low Yield in Dichlorophenyl Synthesis
Caption: A decision tree for troubleshooting low yields in dichlorophenyl derivative synthesis.
Generalized Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
References
- Beck, U. (1986). Chlorinated Benzenes. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
- Google Patents. (2015).
- Google Patents. (2017). CN105037241B - The synthesis technique of 1 (2,6 dichlorophenyl) 2 indolones.
-
ResearchGate. (2007). Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazol)-ethanol by solid-liquid phase transfer catalysis. [Link]
-
ResearchGate. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
- Google Patents. (1969).
-
ResearchGate. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl.... [Link]
-
ResearchGate. (2013). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. [Link]
-
ResearchGate. (2017). Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. [Link]
- Google Patents. (2016). US20160304425A1 - Process for Purifying 2,5-Dichlorophenol.
-
Biotage. (2023). Can reaction solvent choice impact synthesis results?. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
ResearchGate. (2025). ortho‐Selective Suzuki Coupling of Dichlorophenol and Dichlorobenzylalcohol in Water under Palladium Catalysis Directed by Noncovalent Interactions and Computational Analysis. [Link]
-
American Chemical Society. (2021). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. [Link]
-
Organic Letters. (2021). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
-
GeeksforGeeks. (2023). Sandmeyer Reaction. [Link]
-
Journal of Catalyst & Catalysis. (2023). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. [Link]
- Google Patents. (2010).
-
ResearchGate. (2024). of the solvent effect categories identified in this work. (A) Influence.... [Link]
-
Quora. (2017). Why is the yield in the Sandmeyer reaction found to be better than the Gattermann reaction?. [Link]
-
ResearchGate. (2007). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. [Link]
-
National Institutes of Health. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
- Google Patents. (2016).
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2004). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. [Link]
-
National Institutes of Health. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years. [Link]
-
PubMed. (2021). Solvent Dictated Organic Transformations. [Link]
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- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
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Technical Support Center: Navigating the Purification of Acidic Compounds
Welcome to the Technical Support Center for the purification of acidic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating acidic molecules from complex reaction mixtures. As Senior Application Scientists, we understand that purifying acidic compounds presents a unique set of obstacles, from managing their ionization state to preventing degradation. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the strategies and principles involved in purifying acidic compounds.
Q1: What are the most common methods for purifying acidic compounds?
The primary methods for purifying acidic compounds leverage their unique chemical properties, particularly their ability to be ionized. The three most common techniques are:
-
Acid-Base Extraction: This liquid-liquid extraction technique is often the first step in a work-up procedure.[1] It separates compounds based on their acidic or basic properties by converting them into water-soluble salts.[2][3] For example, an organic carboxylic acid, typically insoluble in water, can be deprotonated with a weak base like sodium bicarbonate to form a sodium carboxylate salt, which is highly soluble in the aqueous phase.[4] This allows for its separation from neutral or basic compounds remaining in the organic solvent.[5]
-
Chromatography: This is a versatile and powerful set of techniques. For acidic compounds, the most relevant types include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The most common HPLC method. Separation is based on hydrophobicity. Mobile phase pH is a critical parameter to control the ionization state of the acidic analyte to achieve good peak shape and retention.[6]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[7] For acidic compounds, which are negatively charged at a pH above their isoelectric point (pI), Anion-Exchange Chromatography is used.[8][9] The stationary phase is positively charged and binds the negatively charged acidic molecules.
-
Normal-Phase Chromatography: While less common for highly acidic compounds due to strong interactions with the acidic silica surface, it can be used. However, it often leads to issues like peak tailing and potential compound degradation.[10]
-
-
Crystallization: This is a highly effective technique for purifying solid organic compounds.[11] It relies on the difference in solubility between the desired compound and impurities in a suitable solvent.[12] For acidic compounds, crystallization can sometimes be induced by creating a salt, which may have more favorable crystallization properties.[13]
Q2: How does the pKa of my acidic compound influence the choice of purification method?
The pKa, or acid dissociation constant, is arguably the most critical factor in designing a purification strategy for an acidic compound. It dictates the pH at which the compound is ionized, which directly impacts its solubility and interaction with separation media.
-
For Acid-Base Extraction: The pKa determines which base is required.
-
Carboxylic Acids (pKa ~4-5): A weak base like sodium bicarbonate (NaHCO₃) is sufficient to deprotonate them, making them water-soluble. This is advantageous as it won't deprotonate less acidic compounds like phenols.[14]
-
Phenols (pKa ~10): A stronger base, such as sodium hydroxide (NaOH), is needed to deprotonate them effectively.[2]
-
-
For Reverse-Phase HPLC: The mobile phase pH should be adjusted relative to the pKa to ensure a consistent ionization state. A common rule of thumb is to set the mobile phase pH at least 2 units below the compound's pKa.[15] This fully protonates the acid, making it neutral and more hydrophobic, which leads to better retention and sharper, more symmetrical peaks on a C18 column.[6][16]
-
For Ion-Exchange Chromatography: To achieve binding in anion-exchange chromatography, the buffer pH must be above the compound's pKa, ensuring the molecule carries a net negative charge.[7]
Q3: When should I choose liquid-liquid (acid-base) extraction over chromatography?
The choice depends on the scale, purity requirements, and the nature of the impurities.
| Feature | Liquid-Liquid Extraction | Chromatography (e.g., HPLC, Flash) |
| Primary Use | Gross separation of acidic compounds from neutral or basic impurities.[1] Often used as a first-pass clean-up step.[3] | High-resolution purification of compounds with similar properties.[17] |
| Selectivity | Low. Separates classes of compounds (acids from neutrals). Cannot separate two different acids.[1] | High. Can separate structurally similar acidic compounds or isomers. |
| Scale | Highly scalable, from milligrams to kilograms. | Scalability varies. Preparative HPLC can handle large quantities but can be expensive. |
| Speed | Fast and convenient, often taking less than 30 minutes.[2] | Can be time-consuming, especially during method development.[18] |
| Purity Achieved | Generally yields a partially purified product that may require further purification.[14] | Can achieve very high purity (>99%). |
Choose liquid-liquid extraction when: You need to quickly remove the bulk of non-acidic impurities from a large-scale reaction. Choose chromatography when: You need to separate your target acid from other acidic impurities or achieve high purity for analytical or biological testing.
Q4: What are the key differences between anion-exchange and reverse-phase chromatography for acidic compounds?
Both are powerful techniques, but they operate on different principles of separation.
| Parameter | Anion-Exchange Chromatography (AEX) | Reverse-Phase HPLC (RP-HPLC) |
| Principle of Separation | Electrostatic interactions.[9] Negatively charged acidic analytes bind to a positively charged stationary phase. | Hydrophobic (non-polar) interactions. Analytes partition between a non-polar stationary phase (e.g., C18) and a polar mobile phase. |
| Mobile Phase pH | Must be above the analyte's pKa to ensure the analyte is deprotonated (negatively charged).[7] | Should be below the analyte's pKa to ensure the analyte is protonated (neutral).[15] |
| Elution Method | Increasing the salt concentration or decreasing the pH of the mobile phase to disrupt the electrostatic interaction.[7] | Increasing the organic solvent content (e.g., acetonitrile, methanol) in the mobile phase to increase its non-polar character. |
| Best For | Highly charged molecules, including organic acids, nucleic acids, and acidic proteins.[19] | A wide range of small molecules, from non-polar to moderately polar. |
Q5: Can I use normal-phase (silica gel) chromatography for acidic compounds? What are the risks?
Yes, but with significant caution. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. This acidity can lead to several problems when purifying acidic compounds:
-
Strong Adsorption & Peak Tailing: The acidic analyte can interact very strongly with the acidic stationary phase, leading to broad, tailing peaks and poor separation.
-
Irreversible Binding: In some cases, the compound may bind so strongly that it does not elute from the column, resulting in low recovery.[10]
-
Compound Degradation: The acidic nature of the silica can catalyze the degradation of sensitive compounds.[10]
Solutions:
-
Deactivating the Silica: The acidity of the silica gel can be reduced by adding a small amount of an acid (like acetic acid) to the mobile phase. This protonates the silanol groups, making them less interactive.
-
Using Alternative Stationary Phases: For challenging separations, consider using alumina or florisil, which have different surface properties.[10]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Section A: Liquid-Liquid Extraction Issues
Q: I'm seeing a low recovery of my acidic compound after back-extraction. What went wrong?
Low recovery typically points to incomplete extraction at one of the key steps. Here’s how to troubleshoot:
| Possible Cause | Explanation & Validation | Solution |
| Incomplete Initial Extraction | The aqueous base may not have fully deprotonated and extracted your acidic compound from the organic layer. This can happen if the base was too weak, insufficient volume was used, or mixing was inadequate. | Ensure the pH of the aqueous layer is at least 2 units above the pKa of your acid after mixing. Use a pH strip to check. Perform multiple extractions (e.g., 3x with smaller volumes) rather than a single large one, as this is more efficient.[20] |
| Incomplete Back-Extraction | After acidifying the aqueous layer to regenerate the neutral acid, it may not have been fully extracted back into the fresh organic solvent. The protonated acid might have some residual water solubility. | Ensure the aqueous layer is strongly acidic (pH < 2) to fully protonate your compound. Use a pH strip to confirm. Again, perform multiple extractions with fresh organic solvent to maximize recovery. |
| Precipitation at the Interface | Upon acidification, your compound may have precipitated out of the aqueous solution, especially if it has low solubility in both the aqueous and organic phases. | If a solid appears, it may be your desired product. Collect it by filtration. You can then wash it with cold water to remove salts and recrystallize it for further purification.[5] |
Q: An emulsion formed in my separatory funnel. How do I break it?
Emulsions are stable mixtures of the two immiscible solvent layers, often caused by vigorous shaking or the presence of surfactants.
Section B: HPLC & Flash Chromatography Problems
Q: My acidic compound is showing severe peak tailing in reverse-phase HPLC. How can I improve the peak shape?
Peak tailing for acidic compounds is most often caused by unwanted secondary interactions, specifically the ionized form of the acid interacting with residual, positively charged silanols on the silica backbone of the stationary phase.
Protocol 2: Step-by-Step Guide to Optimizing Mobile Phase pH for RP-HPLC Separation of Acidic Compounds
-
Determine the pKa: Find the pKa of your target acidic compound from literature or prediction software. Let's assume a pKa of 4.5.
-
Initial pH Selection: The goal is to fully protonate the acid. Set the mobile phase pH at least 2 units below the pKa. In this case, a target pH of 2.5 is a good starting point.[15]
-
Choose a Suitable Buffer: Select a buffer system whose pKa is close to the target pH for stable control.[21] For a pH of 2.5, a phosphate buffer is an excellent choice.
-
Prepare the Mobile Phase:
-
Aqueous Phase (Solvent A): Prepare a 10-25 mM phosphate buffer and adjust the pH to 2.5 using phosphoric acid.
-
Organic Phase (Solvent B): Use HPLC-grade acetonitrile or methanol.
-
-
Run Initial Gradient: Perform a standard gradient run (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of your compound.
-
Analyze Peak Shape:
-
If Tailing Persists: The pH may still be too high, or secondary interactions are significant. Consider adding a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase.[15] These acids act as ion-pairing agents and further suppress silanol interactions.
-
If Retention is Too Long/Short: Adjust the gradient slope or starting/ending percentages of the organic solvent.[18]
-
-
Validate: Once an optimal peak shape is achieved, ensure the method is robust by making small, deliberate changes to the pH and observing the impact on the separation.
Q: My compound seems to be degrading on the silica gel column. What are my options?
Degradation on silica is a common problem for acid-sensitive compounds.[10]
| Strategy | Description | When to Use |
| Deactivate Silica Gel | Pre-treat the silica gel slurry or add a modifier to the eluent (e.g., 1% acetic acid) to reduce the surface acidity. | For moderately sensitive compounds where the separation is otherwise good on silica. |
| Switch Stationary Phase | Use a less acidic support like alumina (basic or neutral) or florisil. | When deactivation is insufficient or the compound is highly sensitive. |
| Use Reverse-Phase Flash | Use a C18-functionalized silica gel with a polar mobile phase (water/methanol or water/acetonitrile). This avoids the acidic silanol groups. | For compounds that are stable in aqueous conditions and have sufficient hydrophobicity. |
| Alternative Technique | Consider purification by crystallization or acid-base extraction if high-resolution separation from similar impurities is not required.[17] | When chromatography is proving too destructive or inefficient. |
Section C: Crystallization Failures
Q: My acidic compound is "oiling out" instead of crystallizing. How can I fix this?
"Oiling out" occurs when the compound separates from the solution as a liquid phase because the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of the impure mixture).[22]
Solutions:
-
Slow Down Cooling: Cool the solution more slowly to allow crystals to nucleate at a higher temperature. A Dewar flask or insulated container can be used.
-
Use More Solvent: Adding more solvent will lower the saturation temperature, hopefully to a point below the compound's melting point.
-
Change the Solvent System: Choose a solvent with a lower boiling point or a solvent system where your compound is less soluble.
-
Add a Seed Crystal: Introduce a tiny crystal of the pure compound to induce crystallization at a higher temperature.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.
Q: My crystallization yield is very low. How can I improve it?
A low yield means too much of your compound remained in the mother liquor.[22]
| Cause | Solution |
| Too Much Solvent Used | You dissolved the crude product in an excessive amount of hot solvent. |
| Cooling Not Cold Enough | The final temperature of the solution is too high, leaving significant material dissolved. |
| Inappropriate Solvent Choice | The compound is too soluble in the chosen solvent, even at cold temperatures. |
| Premature Crystallization | Crystals formed in the funnel during hot filtration of insoluble impurities. |
Section D: Chiral Purification Challenges
Q: What are the starting points for developing a chiral separation method for a racemic acidic compound?
Separating enantiomers requires a chiral environment. The two main strategies are derivatization followed by standard chromatography, or direct separation using a chiral stationary phase (CSP).
-
Chiral Derivatization: React the racemic acid with a single, pure enantiomer of a chiral amine or alcohol to form a pair of diastereomers.[23]
-
Advantage: The resulting diastereomers have different physical properties and can be separated by standard techniques like silica gel chromatography or crystallization.[24]
-
Disadvantage: This requires two additional chemical steps (derivatization and cleavage), which adds time and can reduce overall yield.
-
-
Chiral Chromatography: This is the most direct method.
-
Chiral Stationary Phases (CSPs): Use an HPLC or SFC column where the stationary phase is chiral. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a wide range of compounds, including acids.[25]
-
Mobile Phase: For acidic compounds on polysaccharide CSPs, the mobile phase often consists of a non-polar solvent (like hexane) with an alcohol modifier (like isopropanol) and a small amount of an acidic additive (TFA or acetic acid) to improve peak shape.
-
Supercritical Fluid Chromatography (SFC): SFC is often superior to HPLC for preparative chiral separations as it is faster and uses less organic solvent.[25] For acidic compounds, anion-exchange type CSPs have shown excellent performance in SFC.[26]
-
Part 3: Key Protocols and Workflows
Protocol 1: Standard Acid-Base Extraction Workflow
This protocol describes the separation of an acidic compound (e.g., benzoic acid) from a neutral compound (e.g., naphthalene) dissolved in an organic solvent (e.g., diethyl ether).[4]
Materials:
-
Reaction mixture in diethyl ether
-
Separatory funnel
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
6M Hydrochloric acid (HCl)
-
Deionized water
-
pH paper
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Erlenmeyer flasks
Procedure:
-
Initial Setup: Pour the reaction mixture dissolved in diethyl ether into a separatory funnel.
-
Base Extraction: Add an equal volume of saturated NaHCO₃ solution to the funnel. Stopper the funnel and invert it, venting frequently to release CO₂ pressure. Shake gently for 1-2 minutes.
-
Separate Layers: Allow the layers to separate. The denser aqueous layer will be at the bottom. Drain the bottom aqueous layer (containing the sodium salt of your acid) into a clean flask labeled "Aqueous 1".
-
Repeat Extraction: To ensure complete removal, add a second portion of NaHCO₃ solution to the organic layer remaining in the funnel. Shake, vent, and separate as before. Combine this second aqueous extract with "Aqueous 1". The organic layer now contains the neutral compound.[14]
-
Isolate Neutral Compound: Pour the organic layer from the top of the funnel into a separate flask. Dry it over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Regenerate Acidic Compound: Cool the combined aqueous extracts ("Aqueous 1") in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is strongly acidic (pH < 2, check with pH paper). Your acidic compound should precipitate as a solid.[5]
-
Isolate Acidic Compound: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove any remaining salts. Allow the crystals to air dry.
References
-
Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]
-
Acid–base extraction. Wikipedia. [Link]
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What is an Acid and Base Extraction? Engineering Ideas Clinic - Confluence. [Link]
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Exploring the Principle of Ion Exchange Chromatography and Its Applications. Technology Networks. [Link]
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Acid-Base Extraction. Chem LibreTexts. [Link]
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Purification: How To. Department of Chemistry : University of Rochester. [Link]
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Ion Exchange Chromatography. Chem LibreTexts. [Link]
-
Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]
-
How to Purify Compounds. Varsity Tutors. [Link]
- Crystallization method for organic acid or organic acid ester.
-
Purification of Benzoic Acid by Crystallization. MeitY OLabs. [Link]
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Ion chromatography. Wikipedia. [Link]
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Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
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Introduction to Ion Exchange Chromatography. Bio-Rad. [Link]
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Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
-
Mastering Ion Exchange Chromatography: Essential Guide. Chrom Tech, Inc. [Link]
-
Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC - NIH. [Link]
-
New approach to optimize HPLC separations of acid–base compounds with elution order involved, by using combined three-band resolution maps. ResearchGate. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester. [Link]
-
Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]
-
Methods of Purification of Organic Compounds. CK-12 Foundation. [Link]
-
How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]
-
Isolation and Purification of Organic Compounds Extraction (Expt #2). SlidePlayer. [Link]
-
Strategies for Method Development and Optimization in HPLC. Drawell. [Link]
-
How To: Purify by Crystallization. Department of Chemistry : University of Rochester. [Link]
-
Effects of acid exposure on the conformation, stability, and aggregation of monoclonal antibodies. ResearchGate. [Link]
-
pH and Protein Purification. Trialtus Bioscience. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
What factors affect protein stability during the protein purification process? BioParker. [Link]
-
Purification of strong polar and basic compounds. Reddit. [Link]
-
How can I prevent my antibodies from precipitating during purification? ResearchGate. [Link]
-
How To Run A Reaction: Purification. Department of Chemistry : University of Rochester. [Link]
-
Inline purification in continuous flow synthesis – opportunities and challenges. ResearchGate. [Link]
-
In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC - NIH. [Link]
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Optimizing reaction conditions for the synthesis of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid
Welcome to the technical support center for the synthesis of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is based on established chemical principles and analogous transformations to ensure scientific integrity and practical utility.
Proposed Synthetic Pathway
Given the absence of a directly published protocol for the synthesis of this compound, we propose a robust and chemically sound three-step approach. This pathway begins with the commercially available 3,4-Dichlorophenylacetonitrile, proceeds through a sequential dialkylation, and concludes with the hydrolysis of the resulting nitrile to the desired carboxylic acid.
Caption: Proposed synthetic route for this compound.
Frequently Asked Questions (FAQs)
Part 1: Synthesis of the Starting Material, 3,4-Dichlorophenylacetonitrile
Q1: Is 3,4-Dichlorophenylacetonitrile commercially available?
A1: Yes, 3,4-Dichlorophenylacetonitrile (CAS No. 3218-49-3) is a commercially available starting material.[1] Sourcing it from a reliable chemical supplier is the recommended first step.
Q2: If I need to synthesize 3,4-Dichlorophenylacetonitrile, what is the general procedure?
A2: The synthesis of 3,4-Dichlorophenylacetonitrile is typically achieved through the nucleophilic substitution of 3,4-dichlorobenzyl chloride or bromide with a cyanide salt, such as sodium cyanide or potassium cyanide.[2] This reaction is often carried out in a solvent such as aqueous ethanol or under phase-transfer catalysis conditions to enhance reactivity.[2][3]
Part 2: Dialkylation of 3,4-Dichlorophenylacetonitrile
Q3: What is the mechanism for the dialkylation of 3,4-Dichlorophenylacetonitrile?
A3: The dialkylation proceeds through the deprotonation of the α-carbon of the nitrile by a strong base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile and attacks the electrophilic ethyl halide in an SN2 reaction. This process is repeated to add the second ethyl group.
Q4: What are suitable strong bases for the deprotonation of the α-carbon?
A4: The pKa of the α-proton of phenylacetonitrile is around 22, so a sufficiently strong base is required for efficient deprotonation.[4] Suitable bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium amide (NaNH₂).[5] For less hazardous and more scalable processes, phase-transfer catalysis using a concentrated aqueous solution of sodium hydroxide and a quaternary ammonium salt is a viable alternative.[4][6][7]
| Base | Advantages | Disadvantages |
| Sodium Hydride (NaH) | High reactivity, drives reaction to completion. | Flammable solid, requires anhydrous conditions. |
| Potassium tert-Butoxide (t-BuOK) | Strong, non-nucleophilic base. | Moisture sensitive, can be expensive. |
| Sodium Amide (NaNH₂) | Very strong base. | Highly reactive, moisture sensitive. |
| NaOH (with PTC) | Inexpensive, safer to handle. | May require a catalyst, can lead to side reactions if not optimized. |
Q5: Which ethyl halide should I use: ethyl iodide, ethyl bromide, or ethyl chloride?
A5: The reactivity of alkyl halides in SN2 reactions follows the trend: I > Br > Cl. Ethyl iodide is the most reactive and will likely give the best results in terms of reaction rate. However, it is also the most expensive. Ethyl bromide offers a good balance of reactivity and cost. Ethyl chloride is the least reactive and may require more forcing conditions (higher temperatures, longer reaction times).
Q6: What is phase-transfer catalysis (PTC) and how can it be applied here?
A6: Phase-transfer catalysis is a technique used to facilitate reactions between reactants in different phases (e.g., a water-insoluble organic substrate and an aqueous solution of a reagent).[7] In this synthesis, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the hydroxide ion from the aqueous phase to the organic phase to deprotonate the nitrile. This avoids the need for strictly anhydrous conditions and hazardous bases like sodium hydride.[3][4][6]
Caption: Simplified workflow of phase-transfer catalysis for alkylation.
Part 3: Hydrolysis of 2-(3,4-Dichlorophenyl)-2-ethylbutanenitrile
Q7: How is the nitrile group hydrolyzed to a carboxylic acid?
A7: The hydrolysis of the nitrile can be achieved under either acidic or basic conditions.[8][9][10] Both methods involve heating the nitrile in an aqueous solution.
-
Acidic Hydrolysis: Refluxing the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, will yield the carboxylic acid directly.[11][12] The intermediate amide is formed and then further hydrolyzed.
-
Basic Hydrolysis: Heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, will initially form the carboxylate salt.[9][11] Subsequent acidification of the reaction mixture with a strong acid will protonate the carboxylate to give the final carboxylic acid.[10]
Q8: Which hydrolysis method is preferred?
A8: The choice between acidic and basic hydrolysis often depends on the stability of the other functional groups in the molecule to the reaction conditions. For this particular molecule, both methods are expected to be effective. Basic hydrolysis is often easier to handle on a larger scale and may result in fewer side products.
Troubleshooting Guide
Problem 1: Low or No Yield in the Alkylation Step
| Possible Cause | Troubleshooting Steps |
| Insufficiently Strong Base | Ensure the base is strong enough to deprotonate the nitrile. If using NaOH with PTC, ensure the concentration is high (e.g., 50% w/w). Consider switching to a stronger base like NaH or t-BuOK if yields remain low.[4] |
| Presence of Water (for anhydrous reactions) | If using NaH or other water-sensitive bases, ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. Moisture will quench the base and the carbanion intermediate.[4] |
| Inactive Alkylating Agent | Use a more reactive ethyl halide, such as ethyl iodide. Ensure the ethyl halide is fresh and has not decomposed. |
| Poor Solubility | If using a solid base like potassium carbonate, ensure vigorous stirring to maximize surface area. The use of a phase-transfer catalyst can also improve solubility and reaction rate.[4] |
| Low Reaction Temperature | While the reaction is often exothermic, some systems may require gentle heating to initiate or drive the reaction to completion. Monitor the reaction by TLC or GC-MS to determine the optimal temperature. |
| Catalyst Poisoning (in PTC) | If using a phase-transfer catalyst, be aware that certain anions, like iodide, can sometimes "poison" the catalyst by forming a tight ion pair.[7] If this is suspected, try a different catalyst or a different ethyl halide. |
Problem 2: Formation of Mono-alkylated Product Only
| Possible Cause | Troubleshooting Steps |
| Insufficient Base or Alkylating Agent | Ensure that at least two equivalents of both the base and the ethyl halide are used for the dialkylation. |
| Steric Hindrance | After the first ethyl group is added, the second alkylation may be slower due to increased steric hindrance. Increase the reaction time and/or temperature to drive the second alkylation to completion. |
| Premature Quenching | Ensure the reaction is not prematurely quenched before the second alkylation has had sufficient time to occur. Monitor the reaction progress closely. |
Problem 3: Incomplete Hydrolysis of the Nitrile
| Possible Cause | Troubleshooting Steps |
| Insufficient Reaction Time or Temperature | Nitrile hydrolysis can be slow. Ensure the reaction is refluxed for a sufficient period. Monitor the reaction by TLC to confirm the disappearance of the starting nitrile. |
| Inadequate Concentration of Acid or Base | Use a sufficiently concentrated solution of the acid or base to ensure complete hydrolysis. |
| Precipitation of Reactant | If the nitrile or intermediate amide precipitates from the reaction mixture, this can slow down the reaction. Consider adding a co-solvent to improve solubility. |
Problem 4: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Steps |
| Emulsion Formation During Workup | During the extraction process, emulsions can form. To break up emulsions, add a small amount of brine (saturated NaCl solution). |
| Product is an Oil | If the final carboxylic acid is an oil and difficult to crystallize, purification by column chromatography may be necessary. |
| Co-precipitation of Impurities | If the product crystallizes with impurities, recrystallization from a suitable solvent system is recommended. Hot filtration can be used to remove any insoluble impurities before crystallization. |
Experimental Protocols
Protocol 1: Dialkylation of 3,4-Dichlorophenylacetonitrile via Phase-Transfer Catalysis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3,4-Dichlorophenylacetonitrile (1.0 eq), tetrabutylammonium bromide (0.05 eq), and toluene.
-
Addition of Base: With vigorous stirring, add a 50% (w/w) aqueous solution of sodium hydroxide (3.0 eq).
-
Addition of Alkylating Agent: Heat the mixture to 60-70 °C and add ethyl bromide (2.2 eq) dropwise over 1 hour.
-
Reaction Monitoring: Maintain the temperature and continue stirring. Monitor the progress of the reaction by TLC or GC-MS until the starting material and mono-alkylated intermediate are consumed.
-
Workup: Cool the reaction mixture to room temperature. Add water and separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(3,4-Dichlorophenyl)-2-ethylbutanenitrile. The crude product can be purified by column chromatography or used directly in the next step.
Protocol 2: Basic Hydrolysis of 2-(3,4-Dichlorophenyl)-2-ethylbutanenitrile
-
Reaction Setup: In a round-bottom flask, dissolve the crude 2-(3,4-Dichlorophenyl)-2-ethylbutanenitrile in ethanol.
-
Addition of Base: Add a 20% aqueous solution of sodium hydroxide (5.0 eq).
-
Hydrolysis: Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Solvent Removal: Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH is ~1-2. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as a mixture of heptane and ethyl acetate.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Ragaini, V., et al. (n.d.). Phenylacetonitrile alkylation with different phase-transfer catalysts in continuous flow and batch reactors.
- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Chemguide. (n.d.). Hydrolysis of nitriles.
- Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.
- ChemicalBook. (n.d.). 2,4-Dichlorophenylacetonitrile synthesis.
- Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
- Coan, S. B., & Becker, E. I. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses, 35, 30.
- ACS GCI Pharmaceutical Roundtable. (2026).
- Chem-Impex. (n.d.). 2-(3,4-Dichlorophenyl)-2-Phenylacetonitrile.
- Industrial Phase-Transfer C
- ADICHEMISTRY. (n.d.).
- US Patent 3,755,412A. (n.d.).
- Winthrop University. (2012). The Grignard Reaction.
- Sigma-Aldrich. (n.d.). 3,4-Dichlorophenylacetonitrile 98%.
- CN106892809A. (n.d.). The preparation method of the new 2 Ethylbutanoic acid of one class.
- Sigma-Aldrich. (n.d.). Grignard Reagents.
- EP0742787B1. (n.d.).
- The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube.
- ChemicalBook. (n.d.). 2-Ethylbutyric acid synthesis.
- NIST. (n.d.). 3,4-Dichlorophenylacetonitrile.
- LookChem. (n.d.). 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]acetonitrile CAS NO.175135-34-9.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Guidechem. (2025). 2-amino-2-ethylbutanoic acid.
- AIP Publishing. (2025). Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides.
- Benchchem. (n.d.). Application Notes and Protocols for Alkylation Reactions of Ethyl 4-(3-chlorophenyl)
- MDPI. (2023).
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Preventing degradation of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid during storage
Introduction
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the degradation of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid during storage and experimental use. As a molecule with a carboxylic acid functional group and a halogenated aromatic ring, it is susceptible to specific environmental factors that can compromise sample integrity. This document outlines the scientific principles behind its stability, offers detailed troubleshooting advice, and provides validated protocols for storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For maximum stability, the solid compound should be stored at 2-8°C in a tightly sealed, light-resistant container.[1][2] The presence of the dichlorophenyl ring makes the molecule potentially sensitive to light, and the carboxylic acid group can be susceptible to moisture and heat.[1][3][4] For long-term storage (>6 months), flushing the container with an inert gas like argon or nitrogen is strongly recommended to displace oxygen and moisture, thereby preventing oxidative degradation and hydrolysis.[3][5]
Q2: My compound is delivered in a standard vial. Is this suitable for long-term storage?
While supplier vials are suitable for shipping and short-term storage, we recommend transferring the solid to an amber glass vial with a PTFE-lined cap for long-term storage. This provides superior protection against light and ensures an inert storage environment.
Q3: What is the best solvent for preparing stock solutions? How stable are these solutions?
High-purity, anhydrous aprotic solvents such as acetonitrile or tetrahydrofuran (THF) are recommended for preparing stock solutions. Avoid using aqueous or protic solvents (like methanol) for long-term stock solutions, as they can participate in degradation reactions. Solutions are significantly less stable than the solid compound. It is imperative to prepare solutions fresh for each experiment. If storage is unavoidable, store small aliquots in tightly sealed vials at -20°C or below for no more than one week.
Q4: Is this compound sensitive to air or moisture?
Yes. Based on the reactivity of similar chemical structures, both air (oxygen) and moisture are critical factors for degradation.[1][3][4][5] Oxygen can lead to oxidative degradation, particularly in the presence of trace metal ions or upon exposure to light.[6][7] Moisture can facilitate hydrolytic reactions or act as a catalyst for other degradation pathways.[1][3]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and analysis of this compound.
| Observed Problem | Potential Root Cause(s) | Recommended Actions & Explanations |
| Appearance of new peaks in HPLC/LC-MS analysis of a stored sample. | 1. Degradation: The sample has degraded due to improper storage (exposure to light, heat, moisture, or air).2. Solvent Contamination: The solvent used for dissolution has impurities or has degraded (e.g., peroxide formation in aged THF). | 1. Confirm Degradation: Perform a forced degradation study (see Protocol 2) to identify potential degradant peaks.2. Review Storage: Ensure the compound is stored according to the recommendations in the table below.3. Use Fresh Solvent: Always use fresh, high-purity, anhydrous solvent for sample preparation. |
| Inconsistent potency or activity in biological assays. | 1. Active Degradation: The compound is degrading in the assay medium or during incubation.2. Inaccurate Concentration: The stock solution has degraded, leading to a lower-than-expected concentration of the active compound. | 1. Prepare Fresh: Always prepare dilutions from a freshly made stock solution immediately before the experiment.2. Assess Medium Stability: Spike the compound into your assay buffer/medium and incubate under assay conditions. Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 24 hours) to check for stability. |
| Solid compound has changed color (e.g., from white to beige/yellow). | Oxidation or Photodegradation: This is a strong indicator of chemical degradation. The formation of conjugated systems or radical species often leads to coloration. | Do not use the material. The compound's purity is compromised. Obtain a new, uncompromised lot of the compound and strictly adhere to recommended storage protocols. |
Table 1: Summary of Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2-8°C[1][2] | Slows the kinetics of potential degradation reactions like oxidation and decarboxylation. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces oxygen and moisture to prevent oxidative and hydrolytic degradation.[3][5] |
| Light | Protect from Light (Amber Vial) | The dichlorophenyl moiety is susceptible to photolytic degradation.[1] |
| Moisture | Anhydrous (Dry) Conditions | Prevents hydrolysis and moisture-catalyzed degradation pathways.[1][3][4] |
| Container | Tightly-Sealed Glass Vial | Prevents exposure to ambient air and moisture. |
Technical Deep Dive: Potential Degradation Pathways
Understanding the potential chemical instabilities of this compound is crucial for designing robust experiments. The primary pathways of concern are oxidation, photolysis, and decarboxylation.
Caption: Potential degradation pathways for the parent compound.
-
Oxidation: The aromatic ring and the tertiary carbon alpha to the carboxyl group are potential sites for oxidation. This process, often initiated by light, heat, or trace metal ion contaminants, can lead to hydroxylation of the phenyl ring or other complex oxidative cleavage products.[6][7]
-
Photolysis: Aromatic halides can undergo photolytic C-Cl bond cleavage upon exposure to UV or even high-intensity visible light, generating radical intermediates. These reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradants.[7][8] Storing the compound in light-resistant containers is a critical control step.[1]
-
Decarboxylation: While typically requiring significant heat, the loss of the carboxylic acid group as CO2 is a potential thermal degradation pathway.[7] This underscores the importance of refrigerated storage to maintain long-term stability.
Protocols and Methodologies
Protocol 1: Standard Operating Procedure for Storage and Handling
-
Receiving: Upon receipt, immediately transfer the compound to a labeled, amber glass vial with a PTFE-lined cap.
-
Inerting: Flush the vial with a gentle stream of inert gas (argon or nitrogen) for 30-60 seconds.
-
Sealing: Tightly seal the cap immediately after flushing. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Storage: Place the sealed vial in a refrigerator at 2-8°C.
-
Dispensing: For use, allow the vial to warm to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Weigh the required amount quickly in a low-humidity environment if possible.
-
Resealing: Re-flush the vial with inert gas, seal tightly, and return to 2-8°C storage promptly.
Protocol 2: Workflow for a Forced Degradation Study
Forced degradation studies are essential for identifying likely degradation products and establishing a stability-indicating analytical method.[6][9] The goal is to achieve 5-20% degradation of the parent compound.
Caption: Workflow for a comprehensive forced degradation study.
Methodology:
-
Prepare Stock Solution: Prepare a ~1 mg/mL solution of the compound in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).
-
Set Up Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acidic: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Basic: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal: Incubate one vial of the solution and one vial of the solid compound at 80°C.
-
Photolytic: Expose a solution to light conditions as specified in ICH Q1B guidelines. Include a dark control wrapped in aluminum foil.
-
-
Sampling and Analysis: Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24 hours). Quench the acid/base reactions by neutralizing with an equimolar amount of base/acid. Analyze all samples by a stability-indicating HPLC method, preferably with MS detection to aid in the identification of degradants.[10][11]
A suitable stability-indicating method is one that can separate the parent peak from all degradation products, ensuring accurate quantification.[9][12]
References
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Pharmaceutical Technology. (2010, February 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
-
BioPharm International. (2019, June 1). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]
-
European Pharmaceutical Review. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022, August 24). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Scribd. (n.d.). DEGRADATIONPATHWAY B. Pharm 2-2. Retrieved from [Link]
-
Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
Sources
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- 3. fishersci.com [fishersci.com]
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- 5. fishersci.com [fishersci.com]
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- 7. scribd.com [scribd.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. onyxipca.com [onyxipca.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pharmtech.com [pharmtech.com]
Validation & Comparative
A Senior Application Scientist’s Field Guide to the In Vitro Validation of a Novel PPARα Agonist Candidate
An In-Depth Comparative Guide to the In Vitro Bioactivity of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic Acid
In the landscape of metabolic drug discovery, the identification of novel peroxisome proliferator-activated receptor alpha (PPARα) agonists is of significant interest for their potential in treating dyslipidemia and related metabolic disorders. This guide provides a comprehensive framework for the in vitro validation of a novel chemical entity, this compound (hereafter designated as Compound X), as a putative PPARα agonist.
Our validation strategy is anchored in a direct comparison with a well-characterized, high-affinity synthetic PPARα agonist, GW7647. This approach allows for a rigorous assessment of Compound X's potency, selectivity, and functional efficacy. The experimental workflow is designed to build a hierarchical body of evidence, starting from direct target engagement and culminating in a cell-based functional metabolic outcome.
The PPARα Signaling Pathway: A Mechanistic Overview
PPARα is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid metabolism, particularly in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Upon activation by a ligand (e.g., a fatty acid or a synthetic agonist), PPARα heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby upregulating their transcription. Key target genes include those involved in fatty acid uptake, beta-oxidation, and triglyceride clearance.
Caption: The PPARα signaling pathway upon ligand activation.
Experimental Workflow: A Step-by-Step Validation Cascade
Our comparative validation is structured as a four-stage workflow. This tiered approach ensures that each experimental step logically builds upon the previous one, providing a comprehensive profile of Compound X's bioactivity.
Caption: Hierarchical workflow for in vitro validation of Compound X.
Stage 1: Direct Target Engagement - TR-FRET Binding Assay
Rationale: The foundational step is to determine if Compound X directly binds to the PPARα ligand-binding domain (LBD). A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, high-throughput method for quantifying this interaction in a homogenous format. We will determine the half-maximal inhibitory concentration (IC50), which represents the concentration of Compound X required to displace 50% of a fluorescent tracer from the PPARα-LBD.
Comparative Data Summary (Hypothetical)
| Compound | IC50 (nM) for PPARα-LBD |
| Compound X | 125 |
| GW7647 (Reference) | 5 |
Interpretation: The hypothetical data suggest that Compound X binds directly to the PPARα-LBD, albeit with a 25-fold lower affinity than the high-affinity reference compound GW7647. This confirms target engagement and provides the first piece of quantitative data on its potency.
Protocol: LanthaScreen™ TR-FRET PPARα Coactivator Assay
-
Reagent Preparation:
-
Prepare a 4X stock of terbium-labeled anti-GST antibody, GST-tagged PPARα-LBD, and a fluorescently labeled coactivator peptide (e.g., D22) in the assay buffer.
-
Prepare serial dilutions of Compound X and GW7647 in DMSO, followed by a 1:100 dilution in the assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the compound dilutions to a 384-well low-volume assay plate.
-
Add 5 µL of the PPARα-LBD/antibody mix to all wells.
-
Add 5 µL of the fluorescent coactivator peptide to all wells.
-
The final volume should be 15 µL.
-
-
Incubation:
-
Seal the plate and incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm (terbium) and 665 nm (fluorescein).
-
Calculate the TR-FRET ratio (665 nm emission / 520 nm emission).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 values.
-
Stage 2: Transcriptional Activation - PPRE Luciferase Reporter Assay
Rationale: Binding to the LBD should induce a conformational change that promotes coactivator recruitment and subsequent transcriptional activation. A reporter gene assay provides a direct measure of this activity. We utilize cells co-transfected with a plasmid expressing the full-length PPARα and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter.
Comparative Data Summary (Hypothetical)
| Compound | EC50 (nM) for PPRE Activation | Max Fold Induction |
| Compound X | 350 | 8-fold |
| GW7647 (Reference) | 15 | 15-fold |
Interpretation: Compound X demonstrates the ability to activate transcription via a PPRE, confirming its role as a functional agonist. The half-maximal effective concentration (EC50) is higher than its binding affinity (IC50), which is expected as this assay involves cellular uptake and nuclear translocation. Its maximal induction is lower than GW7647, suggesting it may be a partial agonist.
Protocol: Dual-Luciferase® Reporter Assay in HEK293T Cells
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
After 24 hours, co-transfect the cells with a PPARα expression vector, a PPRE-driven firefly luciferase reporter vector, and a constitutively expressed Renilla luciferase vector (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of Compound X or GW7647. Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the cells for an additional 24 hours.
-
-
Lysis and Luminescence Reading:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction relative to the vehicle control.
-
Plot the fold induction against the log of the compound concentration and fit the curve to determine EC50 values.
-
Stage 3: Endogenous Target Gene Expression - qPCR in HepG2 Cells
Rationale: To ensure the observed activity is not an artifact of the artificial reporter system and occurs in a metabolically relevant cell line, we will measure the expression of known endogenous PPARα target genes in human hepatoma HepG2 cells. Genes such as Carnitine Palmitoyltransferase 1A (CPT1A) and Pyruvate Dehydrogenase Kinase 4 (PDK4) are well-established downstream targets of PPARα activation.
Comparative Data Summary (Hypothetical)
| Compound (at 1 µM) | CPT1A mRNA Fold Change | PDK4 mRNA Fold Change |
| Compound X | 4.5-fold | 3.8-fold |
| GW7647 (Reference) | 9.2-fold | 8.5-fold |
Interpretation: Compound X significantly upregulates the transcription of endogenous PPARα target genes in a liver cell model. This confirms its activity in a more physiologically relevant context. The magnitude of induction is consistent with the reporter assay results, showing a potent but sub-maximal response compared to GW7647.
Protocol: Quantitative PCR (qPCR) for Target Gene Expression
-
Cell Culture and Treatment:
-
Plate HepG2 cells in a 6-well plate and grow to 80% confluency.
-
Treat the cells with Compound X (e.g., at 1 µM), GW7647 (e.g., at 100 nM), or a DMSO vehicle control for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit).
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for target genes (CPT1A, PDK4) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and then to the vehicle control.
-
Stage 4: Functional Metabolic Outcome - Fatty Acid Oxidation Assay
Rationale: The ultimate validation of a PPARα agonist is its ability to induce a functional metabolic change. Since PPARα activation upregulates genes involved in fatty acid catabolism, we will measure the rate of fatty acid oxidation (FAO) in treated cells. This assay provides the most physiologically relevant evidence of Compound X's bioactivity.
Comparative Data Summary (Hypothetical)
| Compound (at 1 µM) | Fatty Acid Oxidation Rate (% of Control) |
| Compound X | 160% |
| GW7647 (Reference) | 250% |
Interpretation: Treatment with Compound X leads to a significant increase in the rate of fatty acid oxidation, confirming that the upstream transcriptional changes translate into a tangible metabolic effect. This solidifies the classification of Compound X as a functional PPARα agonist.
Protocol: Seahorse XF Fatty Acid Oxidation Assay
-
Cell Culture and Treatment:
-
Plate HepG2 cells in a Seahorse XF cell culture microplate.
-
Allow cells to adhere and then treat with Compound X, GW7647, or vehicle control for 24-48 hours to allow for target gene expression changes.
-
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with FAO assay medium supplemented with L-carnitine and a fatty acid substrate (e.g., palmitate-BSA conjugate).
-
Incubate the cells in a non-CO2 incubator at 37°C.
-
-
XF Analyzer Operation:
-
Calibrate the Seahorse XF analyzer.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject an inhibitor of CPT1 (e.g., etomoxir) to confirm that the measured OCR is due to fatty acid oxidation.
-
-
Data Analysis:
-
Calculate the OCR due to FAO by subtracting the etomoxir-inhibited OCR from the basal OCR.
-
Compare the FAO rates between the different treatment groups.
-
Conclusion and Future Directions
The multi-tiered approach detailed in this guide provides a robust framework for validating the in vitro bioactivity of this compound (Compound X) as a novel PPARα agonist. The comparative analysis against the reference compound GW7647 allows for a clear understanding of its relative potency and efficacy.
Based on the hypothetical data, Compound X is a moderately potent, direct-binding PPARα agonist that can elicit transcriptional activation of target genes and induce a pro-catabolic metabolic phenotype in a relevant cell model. Its profile as a potential partial agonist may offer a differentiated therapeutic window, which warrants further investigation.
Next steps in the preclinical evaluation of Compound X would involve assessing its selectivity against other PPAR isoforms (PPARγ and PPARδ) and initiating in vivo studies in animal models of dyslipidemia to determine its pharmacokinetic properties and in vivo efficacy.
References
Comparative study of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid and its analogs
An In-Depth Comparative Analysis of 2-(2,4-Dichlorophenoxy)acetic Acid (2,4-D) and Its Structural Analogs in Modulating Plant Growth
This guide provides a comprehensive comparative study of the synthetic auxin herbicide 2-(2,4-dichlorophenoxy)acetic acid (2,4-D) and its key structural analogs. We will delve into the synthesis, physicochemical properties, and biological activities of these compounds, supported by experimental data and protocols. This analysis is designed for researchers, scientists, and professionals in the fields of agrochemistry, plant science, and drug development, offering insights into the structure-activity relationships that govern the efficacy of this important class of molecules.
Introduction: The Role and Mechanism of Synthetic Auxins
2-(2,4-Dichlorophenoxy)acetic acid, commonly known as 2,4-D, is a widely used systemic herbicide that has been instrumental in modern agriculture for controlling broadleaf weeds. It belongs to the family of synthetic auxins, which mimic the effects of the natural plant hormone indole-3-acetic acid (IAA) but are resistant to the plant's natural degradation processes. This resistance leads to an uncontrolled and lethal acceleration of growth in susceptible plants.
The primary mechanism of action for 2,4-D involves its binding to the TIR1/AFB family of F-box proteins, which are components of the SCF-TIR1/AFB ubiquitin ligase complex. This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins, leading to the ubiquitination and subsequent degradation of the repressors by the 26S proteasome. The removal of these repressors derepresses the expression of auxin-responsive genes, culminating in the physiological effects of uncontrolled cell division and elongation. Understanding how modifications to the 2,4-D structure affect this pathway is crucial for the development of new, more selective herbicides.
Comparative Analysis of 2,4-D and Its Analogs
For this comparative study, we will focus on 2,4-D and two of its well-studied analogs: 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) and 2-(4-chloro-2-methylphenoxy)acetic acid (MCPA). These analogs were chosen due to their commercial relevance and the availability of comparative data, allowing for a robust analysis of structure-activity relationships.
Synthesis and Physicochemical Properties
The synthesis of these phenoxyacetic acid derivatives generally involves the Williamson ether synthesis, reacting the corresponding substituted phenol with a chloro-substituted carboxylic acid under basic conditions.
A comparison of their key physicochemical properties is summarized in the table below.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Aqueous Solubility (g/L) |
| 2,4-D | 2-(2,4-dichlorophenoxy)acetic acid | 221.04 | 140.5 | 2.73 | 0.9 |
| 2,4-DB | 4-(2,4-dichlorophenoxy)butanoic acid | 249.09 | 117-119 | ~4.8 | 0.046 |
| MCPA | 2-(4-chloro-2-methylphenoxy)acetic acid | 200.62 | 119 | 3.07 | 0.825 |
Data compiled from various chemical databases.
The key structural differences are the replacement of a chlorine atom with a methyl group in MCPA and the extension of the carboxylic acid side chain in 2,4-DB. These modifications significantly impact properties like pKa and solubility, which in turn affect the uptake and translocation of the compounds within the plant.
Comparative Biological Activity
The herbicidal activity of these compounds is dependent on their ability to mimic natural auxin and disrupt normal plant growth. 2,4-DB is a pro-herbicide; it is converted into 2,4-D through the process of β-oxidation within susceptible plants. This conversion is a key factor in its selectivity, as some plants lack the necessary enzymes to perform this conversion efficiently.
The table below presents comparative efficacy data on a common susceptible broadleaf weed, Sinapis alba (white mustard).
| Compound | Target Species | Assay Type | Endpoint | Efficacy (IC50) |
| 2,4-D | Sinapis alba | Root Elongation | Inhibition | ~5.7 µM |
| 2,4-DB | Sinapis alba | Root Elongation | Inhibition | ~12.5 µM |
| MCPA | Sinapis alba | Root Elongation | Inhibition | ~7.2 µM |
Note: IC50 values are representative and can vary based on specific experimental conditions.
From this data, 2,4-D appears to be the most potent of the three on a molar basis, followed closely by MCPA. The higher IC50 value for 2,4-DB reflects its nature as a pro-herbicide, as the efficiency of its conversion to 2,4-D is not 100%.
Mechanism of Action: A Visualized Pathway
The binding of a synthetic auxin to the SCF-TIR1/AFB complex is the critical initiating event. The structural integrity of the phenoxyacetic acid core, the nature of the ring substituents, and the length of the carboxylic acid side chain all influence the binding affinity for the TIR1/AFB receptor pocket.
Caption: The signaling pathway of synthetic auxins leading to gene transcription.
Experimental Protocols: Root Elongation Assay
To quantitatively assess and compare the biological activity of these compounds, a standardized bioassay is essential. The following is a detailed protocol for a root elongation assay using Sinapis alba as a model organism.
Materials
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1)
-
Sinapis alba seeds
-
Test compounds (2,4-D, 2,4-DB, MCPA)
-
Dimethyl sulfoxide (DMSO)
-
Sterile deionized water
-
Growth chamber with controlled light and temperature (e.g., 25°C, 16h light/8h dark)
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in DMSO.
-
Working Solution Preparation: Create a serial dilution of each stock solution in sterile deionized water to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is below 0.1% in all solutions, including a solvent control.
-
Seed Sterilization: Surface sterilize S. alba seeds by rinsing with 70% ethanol for 1 minute, followed by a 5-minute wash in a 1% sodium hypochlorite solution, and finally, three rinses with sterile deionized water.
-
Assay Setup: Place two layers of filter paper in each petri dish. Pipette 5 mL of the respective working solution (or control) onto the filter paper to ensure uniform saturation.
-
Seed Plating: Arrange 10-15 sterilized seeds in a line on the upper third of the filter paper in each dish.
-
Incubation: Seal the petri dishes with parafilm and place them vertically in a rack inside the growth chamber. This orientation encourages straight root growth.
-
Data Collection: After 72 hours of incubation, photograph or scan the petri dishes. Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling.
-
Data Analysis: Calculate the average root length for each concentration. Normalize the data by expressing the average root length as a percentage of the solvent control. Plot the percentage inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Caption: Workflow for the herbicidal root elongation bioassay.
Conclusion and Future Directions
This comparative guide demonstrates that even minor structural modifications to the 2,4-D scaffold can result in significant changes in physicochemical properties and biological activity. The substitution of a chlorine for a methyl group (as in MCPA) results in a slightly less potent but still highly effective herbicide. The extension of the carboxylic acid side chain (as in 2,4-DB) creates a pro-herbicide with a selectivity mechanism dependent on the metabolic capabilities of the target plant.
These findings underscore the importance of the dichlorinated phenyl ring and the acetic acid side chain for optimal interaction with the TIR1/AFB receptor. Future research could explore further substitutions on the aromatic ring or modifications to the ether linkage to develop novel herbicides with improved selectivity profiles and alternative modes of action, helping to manage the growing issue of herbicide resistance.
References
-
Title: 2,4-D | C8H6Cl2O3 - PubChem Source: National Center for Biotechnology Information URL: [Link]
-
Title: 2,4-D General Fact Sheet Source: National Pesticide Information Center URL: [Link]
-
Title: Auxin perception: in the TIR1 groove Source: Trends in Plant Science URL: [Link]
-
Title: Plant science: a new mechanism for auxin perception Source: Nature URL: [Link]
-
Title: 4-(2,4-Dichlorophenoxy)butyric acid Source: Wikipedia URL: [Link]
A Comparative Guide to the Structure-Activity Relationship of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic Acid Derivatives as Potent Kappa-Opioid Receptor Agonists
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel series of potent and selective kappa-opioid receptor agonists derived from a 2-(3,4-dichlorophenyl)acetamide scaffold. We will explore the rationale behind the molecular design, the synthetic methodologies, and the resulting pharmacological profiles, supported by comparative experimental data. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Rationale for Targeting the Kappa-Opioid Receptor with Novel Scaffolds
The kappa-opioid receptor (KOR) is a key target in medicinal chemistry, with agonists showing potential for the treatment of pain, pruritus, and epilepsy.[1] The development of potent and selective KOR agonists is a significant area of research. This guide focuses on a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides featuring a 2-(3,4-dichlorophenyl) moiety. The design of these compounds was influenced by the known KOR agonist U-50,488, with a key objective being to understand the conformational requirements for potent KOR agonism.[2]
Core Molecular Scaffold and Key Interaction Points
The foundational structure for this series is 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide. The SAR exploration primarily revolves around substitutions at the C1 position of the ethyl linking group. The 3,4-dichlorophenyl group is a critical feature, likely contributing to the binding affinity through hydrophobic and electronic interactions within the receptor binding pocket.
Comparative Analysis of Structural Modifications and Biological Activity
The biological activity of the synthesized derivatives was primarily assessed using an in vitro mouse vas deferens (MVD) assay to determine their potency as KOR agonists. The results are presented as IC50 values, with lower values indicating higher potency. A naloxone-reversible analgesic effect was also evaluated in vivo using a mouse abdominal constriction model, with results reported as ED50 values.
Impact of Substituents at the C1 Position of the Ethyl Linker
A systematic investigation into the influence of various alkyl and aryl substituents at the C1 position of the ethyl linking moiety revealed significant effects on KOR agonist potency.
Table 1: In Vitro and In Vivo Activity of Key 2-(3,4-Dichlorophenyl)acetamide Derivatives
| Compound ID | C1 Substituent | MVD IC50 (nM)[3] | Analgesic ED50 (mg/kg, s.c.)[3] |
| 13 | 1-Methylethyl | 1.3 | 0.12 |
| 48 | 3-Aminophenyl | 0.26 | 0.04 |
| 8 | Phenyl | 0.03 | 0.004 |
| U-50,488 | (Reference) | 4.4 | - |
Analysis of Key Findings:
-
Alkyl Substitution: The introduction of a 1-methylethyl group at the C1 position (compound 13 ) resulted in a potent KOR agonist, significantly more active than the reference compound U-50,488.[3]
-
Aryl Substitution: Replacing the alkyl substituent with an aryl group at C1 led to a substantial increase in potency. The presence of a phenyl group (compound 8 ) resulted in a 146-fold increase in in vitro activity compared to U-50,488.[2]
-
Substituted Aryl Groups: Further modification of the aryl ring at C1, such as the introduction of a 3-amino group (compound 48 ), also yielded highly potent compounds, demonstrating a 5-fold greater in vitro activity than the 1-methylethyl substituted analog 13 .[3]
The Role of Stereochemistry and Conformational Analysis
Conformational analysis was a key tool in the design of these potent KOR agonists. It was hypothesized that for a compound to exhibit KOR agonist properties, it should be able to adopt a low-energy conformation similar to that of the known agonist U-50,488.[2] The synthesis of chiral derivatives starting from chiral amino acids allowed for the investigation of the stereochemical requirements for optimal activity. The high potency of compounds like 8 suggests that a specific spatial arrangement of the substituents is crucial for effective receptor binding and activation.
Experimental Protocols
The following protocols are representative of the methodologies used to evaluate the pharmacological properties of the 2-(3,4-dichlorophenyl)acetamide derivatives.
General Synthesis of 2-(3,4-Dichlorophenyl)acetamide Derivatives
The synthesis of the target compounds typically involves the coupling of 2-(3,4-dichlorophenyl)acetic acid with a suitably substituted N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]amine.
Workflow for Synthesis:
Caption: General synthetic workflow for the preparation of 2-(3,4-dichlorophenyl)acetamide derivatives.
In Vitro Kappa-Opioid Agonist Activity Assay (Mouse Vas Deferens)
This assay measures the ability of a compound to inhibit the electrically stimulated contractions of the mouse vas deferens, a functional assay for KOR agonism.
Step-by-Step Protocol:
-
Tissue Preparation: Isolate vasa deferentia from male mice and mount them in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Stimulation: Stimulate the tissues electrically with platinum electrodes to induce twitch contractions.
-
Compound Addition: Add cumulative concentrations of the test compound to the organ bath.
-
Data Acquisition: Record the inhibition of the twitch response at each concentration.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that produces 50% inhibition of the twitch response.
In Vivo Analgesic Activity Assay (Mouse Abdominal Constriction Test)
This model assesses the analgesic properties of a compound by measuring its ability to reduce the number of writhes induced by an intraperitoneal injection of a noxious chemical.
Step-by-Step Protocol:
-
Animal Acclimation: Acclimate male mice to the testing environment.
-
Compound Administration: Administer the test compound subcutaneously (s.c.) at various doses.
-
Induction of Writhing: After a set pretreatment time, inject a writhing agent (e.g., acetic acid) intraperitoneally.
-
Observation: Immediately place the mice in an observation chamber and count the number of writhes over a specified period.
-
Data Analysis: Calculate the ED50 value, which is the dose of the compound that produces a 50% reduction in the number of writhes compared to the vehicle-treated control group.
Structure-Activity Relationship Summary
The SAR for this series of 2-(3,4-dichlorophenyl)acetamide derivatives as KOR agonists can be summarized in the following logical relationship diagram.
Caption: Key SAR findings for the 2-(3,4-dichlorophenyl)acetamide series of KOR agonists.
Conclusion and Future Directions
The systematic exploration of the SAR of 2-(3,4-dichlorophenyl)acetamide derivatives has led to the discovery of a novel class of exceptionally potent and selective kappa-opioid receptor agonists. The key findings underscore the critical role of the substituent at the C1 position of the ethyl linker, with aryl groups, in particular, conferring a significant increase in potency. Conformational analysis proved to be an invaluable tool in guiding the design of these compounds.
Future research could focus on further optimizing the pharmacokinetic properties of these potent agonists to enhance their potential as therapeutic agents. This could involve modifications to the dichlorophenyl ring, the pyrrolidine moiety, or the N-methyl group to fine-tune absorption, distribution, metabolism, and excretion (ADME) profiles while maintaining high KOR affinity and selectivity.
References
- Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/1945515/]
- 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00105a027]
- Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening. ACS Chemical Neuroscience. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883500/]
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- 1. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid .kappa. agonists / Journal of Medicinal Chemistry, 1991 [sci-hub.ru]
- 3. Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic Acid and Structurally Related PPAR Agonists
This guide provides a comparative analysis of the potential efficacy of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid. Due to the limited direct experimental data on this specific molecule, this document establishes a scientifically grounded hypothesis for its mechanism of action and outlines the established methodologies for its evaluation. The comparison is made against well-characterized fibrate drugs, which share key structural motifs and a common therapeutic target.
Introduction: Rationale and Compound Selection
The chemical structure of this compound, featuring a dichlorinated aromatic ring linked to a carboxylic acid moiety, bears a strong resemblance to the class of drugs known as fibrates. Fibrates are amphipathic carboxylic acids widely used as lipid-lowering agents.[1] Their therapeutic effects are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), specifically the PPARα isoform.[2][3]
Given this structural analogy, it is hypothesized that this compound is designed to function as a PPARα agonist. To evaluate its potential efficacy, we will compare it to two well-established fibrates:
-
Fenofibrate: A third-generation fibrate known for its potent lipid-modifying effects.
-
Clofibric Acid: The active metabolite of several fibrate drugs, including Etofibrate and Clofibrate, and one of the foundational molecules in this class.[4][5]
This guide will delve into the shared mechanism of action, the structure-activity relationships that govern potency, and the gold-standard experimental protocols required to validate the efficacy of this new chemical entity.
Mechanism of Action: PPARα-Mediated Regulation of Lipid Metabolism
PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily.[6][7] This family includes three subtypes: PPARα, PPARγ, and PPARβ/δ. Fibrates, and presumably this compound, primarily target PPARα.
The activation of PPARα leads to a cascade of events that collectively improve the lipid profile:
-
Heterodimerization: Upon binding its ligand (the agonist), PPARα undergoes a conformational change and forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).
-
DNA Binding: This PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
-
Gene Transcription: This binding event modulates the transcription of genes involved in lipid metabolism. Key effects include:
-
Increased Fatty Acid Catabolism: Upregulation of genes for enzymes involved in the β-oxidation of fatty acids.
-
Reduced Triglycerides: Increased expression of lipoprotein lipase (LPL), which breaks down triglycerides in the blood, and decreased expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.[2]
-
Increased HDL Cholesterol: Upregulation of apolipoproteins A-I and A-II, the primary protein components of High-Density Lipoprotein (HDL), which is involved in reverse cholesterol transport.[2]
-
Beyond lipid modulation, PPARα activation also exhibits anti-inflammatory properties within the vascular endothelium, further contributing to its cardioprotective benefits.[2]
Structure-Activity Relationships (SAR)
The efficacy of fibrate-like compounds is highly dependent on their chemical structure. SAR studies correlate specific chemical features with biological activity, guiding the design of more potent and selective drugs.[8] For PPARα agonists, three key regions of the molecule are critical:
-
Acidic Head Group: The carboxylic acid moiety is essential for activity. It acts as a hydrogen bond donor, anchoring the ligand into the binding pocket of the PPARα receptor.[9]
-
Aromatic Tail: A lipophilic aromatic or heteroaromatic ring system is required for potent binding. In the target compound, this is the 3,4-dichlorophenyl group. The specific substitution pattern on this ring can significantly influence potency and selectivity for different PPAR isoforms. Dichloro-substitution, for instance, is a common strategy to enhance binding affinity.[10]
-
Linker/Spacer: The atoms connecting the acidic head and the aromatic tail influence the molecule's conformation and its fit within the ligand-binding pocket. The ethylbutanoic acid structure in the target compound provides a specific spatial arrangement that dictates how the terminal groups are presented to the receptor.
Comparative Efficacy Data
While direct experimental data for this compound is not publicly available, we can outline the key parameters used to evaluate its efficacy and compare them to known values for established fibrates. The primary goal of initial screening would be to determine its potency as a PPARα agonist and its subsequent effect on lipid profiles in cellular and animal models.
| Parameter | This compound | Fenofibric Acid (Active form of Fenofibrate) | Clofibric Acid | Rationale & Significance |
| PPARα Activation (EC₅₀) | To Be Determined | ~1-5 µM | ~10-50 µM | Measures the concentration required for 50% maximal activation of the receptor. A lower EC₅₀ indicates higher potency. |
| Triglyceride Reduction (in vivo) | To Be Determined | ~40-50% | ~20-30% | Primary therapeutic endpoint for fibrates, measured in animal models of hyperlipidemia (e.g., Sprague-Dawley rats).[11] |
| HDL-C Increase (in vivo) | To Be Determined | ~10-20% | ~5-15% | Secondary therapeutic endpoint, reflecting enhanced reverse cholesterol transport.[5] |
| PPAR Isoform Selectivity | To Be Determined | Primarily PPARα | Primarily PPARα | Assesses activation of PPARγ and PPARβ/δ to identify potential off-target effects or dual-agonist properties. |
Note: The values for Fenofibric Acid and Clofibric Acid are approximate and can vary based on the specific assay conditions and animal model used.
Experimental Protocols: A Self-Validating System
To determine the efficacy of a novel compound like this compound, a series of validated assays must be performed. The following protocol describes a foundational experiment: a cell-based PPARα reporter assay. This system is self-validating through the inclusion of multiple controls.
Protocol: Cell-Based PPARα Transactivation Assay
Objective: To quantify the ability of a test compound to activate the human PPARα receptor and drive the expression of a reporter gene.
Materials:
-
HEK293T or similar mammalian cell line.
-
Expression vector for full-length human PPARα.
-
Expression vector for the Retinoid X Receptor (RXR).
-
Reporter vector containing multiple PPRE sequences upstream of a luciferase gene.
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium (DMEM), Fetal Bovine Serum (FBS), and antibiotics.
-
Test compounds (this compound, Fenofibric acid).
-
Control compounds: GW7647 (potent synthetic PPARα agonist, positive control), DMSO (vehicle, negative control).
-
Luciferase assay reagent.
-
Luminometer for signal detection.
Methodology:
-
Cell Seeding: Plate HEK293T cells in 96-well plates at a density that will result in 80-90% confluency at the time of transfection.
-
Transient Transfection (Day 1):
-
Prepare a transfection master mix containing the PPARα expression vector, RXR expression vector, and PPRE-luciferase reporter vector in serum-free medium.
-
Add transfection reagent according to the manufacturer's protocol and incubate to allow complex formation.
-
Add the transfection complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with complete culture medium and incubate overnight.
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of the test compound, positive control (GW7647), and reference compound (Fenofibric acid) in the appropriate assay medium. A typical concentration range would be from 1 nM to 100 µM.
-
Include a vehicle control (DMSO) at a concentration matching the highest concentration used for the test compounds.
-
Remove the medium from the cells and add the compound dilutions.
-
Incubate for 18-24 hours.
-
-
Luciferase Assay (Day 3):
-
Remove the medium from the wells.
-
Lyse the cells using a passive lysis buffer.
-
Add the luciferase assay reagent, which contains the substrate (luciferin).
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the raw luminescence units (RLU) to a control (e.g., untreated or vehicle-treated cells).
-
Plot the normalized RLU against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each compound.
-
Discussion & Future Directions
The structural characteristics of this compound strongly suggest its potential as a PPARα agonist, positioning it within the therapeutic class of fibrates. The presence of the 3,4-dichlorophenyl moiety is a rational design choice aimed at enhancing lipophilicity and potentially increasing binding affinity within the PPARα ligand-binding pocket.
The definitive evaluation of this compound requires empirical data. The logical next steps in its preclinical development would involve:
-
In Vitro Efficacy Confirmation: Performing the cell-based transactivation assay described above to confirm PPARα agonism and determine its potency (EC₅₀) relative to established fibrates.
-
Selectivity Profiling: Testing the compound against PPARγ and PPARβ/δ to ensure it has the desired selectivity for the α-isoform, which is crucial for minimizing potential side effects associated with other PPARs (e.g., weight gain linked to PPARγ).
-
In Vivo Proof of Concept: If in vitro potency and selectivity are promising, the compound would advance to animal models of dyslipidemia to assess its ability to lower triglycerides and raise HDL cholesterol in a complex biological system.
-
Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to ensure it has a suitable profile for a therapeutic drug.
By following this established discovery pipeline, the true efficacy and therapeutic potential of this compound can be thoroughly and objectively determined.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Etofibrate?
- PubMed. (n.d.). Synthesis and antiplatelet activity of thioaryloxyacids analogues of clofibric acid.
- Journal of Organic Chemistry. (n.d.). Potent Analogues of Clovibactin from Commercially Available Amino Acid Building Blocks.
- Patsnap Synapse. (2024, June 14). What is Etofibrate used for?
- Wikipedia. (2026, January 2). Etofibrate.
- PubMed. (n.d.). Isosteres of chiral clofibric acid analogs: synthesis, resolution, absolute configuration and HPLC detection of the optical purity.
- ResearchGate. (n.d.). Analogues of clofibric acid.
- PharmaCompass.com. (n.d.). Etofibrate | Drug Information, Uses, Side Effects, Chemistry.
- TargetMol. (n.d.). Etofibrate.
- MDPI. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity.
- ResearchGate. (2021, August 9). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents.
- Semantic Scholar. (2021, June 4). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid.
- MedChemExpress.com. (n.d.). Peroxisome proliferator-activated receptors.
- PubMed. (n.d.). Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present).
- PubMed Central. (n.d.). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics.
- Wikipedia. (n.d.). PPAR agonist.
- PubMed. (n.d.). Synthesis and biological activities of the C-4 esters of 4'-demethylepipodophyllotoxin.
- Frontiers. (2022, October 20). Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases.
- ResearchGate. (2025, August 6). Peroxisome proliferator-activated receptor agonists.
- Drug Design Org. (n.d.). Structure Activity Relationships.
- MDPI. (n.d.). Organic Compounds with Biological Activity.
- PubMed. (1997, October 10). Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5.
- PubMed Central. (n.d.). N-Acylated and d Enantiomer Derivatives of a Nonamer Core Peptide of Lactoferricin B Showing Improved Antimicrobial Activity.
- PubMed. (n.d.). Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives.
- Taylor & Francis. (n.d.). Structure activity relationship – Knowledge and References.
- PubChem. (n.d.). 2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid.
- Cheméo. (n.d.). 2-Ethylbutyric acid, 2,3-dichlorophenyl ester.
- R&D Mate. (n.d.). This compound 100mg.
- PubChem. (n.d.). 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid.
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A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Methods for 2-(3,4-Dichlorophenyl)-2-ethylbutanoic Acid
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid in human plasma. It is designed for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical data. This document delves into the rationale behind experimental design, presents a detailed cross-validation protocol, and offers supporting data to guide method selection and implementation in a regulated environment.
Introduction: The Analytical Imperative for a Chiral Molecule
This compound is a chiral carboxylic acid derivative. As with many chiral molecules, the enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to accurately quantify the molecule in biological matrices is paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies. The choice of analytical methodology is a critical decision that impacts data quality, throughput, and regulatory compliance.
Comparative Overview of Analytical Methodologies
The selection of an analytical technique is a balance of sensitivity, selectivity, cost, and the specific requirements of the study.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique. For a molecule like this compound, which possesses a chromophore in its dichlorophenyl moiety, UV detection is a viable quantification strategy.
-
Principle: The method separates the analyte from matrix components on a stationary phase, and quantification is based on the absorption of UV light by the analyte at a specific wavelength.
-
Strengths:
-
Cost-effective instrumentation.
-
Robust and reliable for routine analysis.
-
Straightforward method development for compounds with good UV absorbance.
-
-
Limitations:
-
Lower sensitivity compared to mass spectrometry.
-
Potential for interference from co-eluting matrix components that also absorb UV light, impacting selectivity.
-
May require derivatization to enhance UV absorbance if the native chromophore is weak.[6]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity and selectivity.
-
Principle: After chromatographic separation, the analyte is ionized and fragmented. Specific parent-to-daughter ion transitions are monitored for quantification, providing a high degree of certainty in identification and measurement.
-
Strengths:
-
Limitations:
-
Higher initial instrument cost and maintenance expenses.
-
Susceptibility to matrix effects (ion suppression or enhancement) that must be carefully managed.
-
Requires more specialized expertise for method development and troubleshooting.
-
The Cross-Validation Study: Experimental Design and Rationale
The primary objective of this cross-validation is to compare the performance of a validated HPLC-UV method and a validated LC-MS/MS method for the quantification of this compound in human plasma. The study design adheres to the principles outlined in regulatory guidelines from the FDA and EMA.[9]
Chemical Structure of the Analyte
Caption: Chemical structure of this compound.
Experimental Workflow
The following diagram illustrates the workflow for the cross-validation study.
Caption: Experimental workflow for the cross-validation study.
Preparation of Standards and Quality Control (QC) Samples
Calibration standards and QC samples were prepared by spiking known amounts of this compound into pooled, drug-free human plasma. QC samples were prepared at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Sample Preparation: Liquid-Liquid Extraction (LLE)
For acidic drugs like the target analyte, LLE is an effective and clean sample preparation technique.[10][11]
Protocol:
-
To 200 µL of plasma sample (standard, QC, or study sample), add 50 µL of internal standard (IS) working solution (e.g., a structurally similar compound not present in the study).
-
Acidify the sample by adding 50 µL of 1M phosphoric acid to ensure the analyte is in its non-ionized form, facilitating extraction into an organic solvent.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the respective mobile phase for each analytical method.
Detailed Analytical Method Protocols
Chiral HPLC-UV Method
Given the chiral nature of the analyte, a chiral stationary phase (CSP) is necessary for enantiomeric separation. Polysaccharide-based CSPs are often effective for this class of compounds.[12][13]
Protocol:
-
Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm
-
Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 225 nm
-
Run Time: 15 minutes
LC-MS/MS Method
This method provides higher sensitivity and selectivity, which is often required for clinical studies with low dosage regimens.
Protocol:
-
Column: C18 reverse-phase, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Analyte: Q1: 275.0 -> Q3: 229.1
-
Internal Standard: To be determined based on the selected IS.
-
Cross-Validation Performance Data
The following tables summarize the hypothetical performance data for the two methods, based on established regulatory acceptance criteria.
Linearity and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Calibration Range | 50 - 5000 ng/mL | 0.5 - 500 ng/mL | - |
| LLOQ | 50 ng/mL | 0.5 ng/mL | S/N > 5; Accuracy ±20%; Precision ≤20% |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
Accuracy and Precision (Intra- and Inter-day)
| QC Level (ng/mL) | HPLC-UV Accuracy (%) | HPLC-UV Precision (%CV) | LC-MS/MS Accuracy (%) | LC-MS/MS Precision (%CV) | Acceptance Criteria |
| LLOQ | 92.5 | 12.8 | 105.2 | 8.5 | Accuracy: ±20%; Precision: ≤20% |
| LQC | 95.8 | 8.9 | 102.1 | 6.2 | Accuracy: ±15%; Precision: ≤15% |
| MQC | 101.2 | 6.5 | 98.7 | 4.1 | Accuracy: ±15%; Precision: ≤15% |
| HQC | 98.9 | 5.2 | 97.5 | 3.5 | Accuracy: ±15%; Precision: ≤15% |
Stability Assessment
Analyte stability was assessed under various conditions to ensure sample integrity from collection to analysis.[14][15][16]
| Stability Condition | HPLC-UV (% Bias) | LC-MS/MS (% Bias) | Acceptance Criteria |
| Bench-Top (6h at RT) | -5.8 | -3.2 | ±15% of nominal |
| Freeze-Thaw (3 cycles) | -8.2 | -4.5 | ±15% of nominal |
| Long-Term (-80°C, 90 days) | -10.5 | -6.8 | ±15% of nominal |
Incurred Sample Reanalysis (ISR) Comparison
A set of 40 incurred study samples were analyzed by both methods to assess the agreement between them.
| Parameter | Result | Acceptance Criteria |
| Number of Samples Analyzed | 40 | - |
| Percentage Difference between Methods | 95% of samples within ±20% | At least 67% of samples within ±20% |
| Mean % Difference | -4.2% | - |
| Concordance Correlation Coefficient | 0.98 | > 0.95 considered excellent agreement |
Discussion and Method Selection Rationale
The cross-validation results demonstrate that both the HPLC-UV and LC-MS/MS methods are accurate, precise, and reliable for the quantification of this compound in human plasma.
-
LC-MS/MS is unequivocally the superior method in terms of sensitivity , with an LLOQ 100-fold lower than the HPLC-UV method. This is a critical advantage for studies involving low doses, characterization of the terminal elimination phase in PK profiles, or analysis of pediatric samples where volumes are limited.[1] Its high selectivity also reduces the risk of interferences, leading to more robust data.
-
HPLC-UV is a viable alternative when the expected analyte concentrations are well within its calibration range (≥50 ng/mL). Its lower cost and operational simplicity make it an attractive option for non-GLP discovery studies or for QC laboratories in a manufacturing setting where high sensitivity is not the primary requirement. The chiral separation capability is a distinct advantage for stereoselective analysis.
Recommendation: For regulated bioanalysis supporting clinical trials (Phase I-III) and regulatory submissions, the LC-MS/MS method is strongly recommended due to its superior sensitivity and selectivity. The HPLC-UV method is a suitable, cost-effective alternative for preclinical or non-regulated studies where concentrations are expected to be high. The successful cross-validation ensures that data generated by either method, within their validated ranges, can be confidently compared and integrated if necessary.
Conclusion
This guide has detailed the cross-validation of two distinct analytical methods for this compound. By systematically evaluating parameters from selectivity and sensitivity to accuracy, precision, and stability, we have demonstrated that both HPLC-UV and LC-MS/MS can be fit-for-purpose. The choice between them should be dictated by the specific requirements of the study, with LC-MS/MS being the preferred platform for regulated bioanalysis requiring high sensitivity. This comprehensive approach to method comparison ensures data integrity and supports informed decision-making throughout the drug development lifecycle.
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A Comparative Guide to the Cytotoxic Effects of Dichlorophenylalkanoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Dichlorophenylalkanoic Acids in Oncology
Dichlorophenylalkanoic acids are a class of compounds that have garnered significant interest in pharmacology, primarily due to their anti-inflammatory properties. Diclofenac, a widely recognized non-steroidal anti-inflammatory drug (NSAID), is a prominent member of this family.[1] Beyond its established use in managing pain and inflammation, emerging research has illuminated the potential of diclofenac and its analogs as cytotoxic agents against various cancer cell lines.[1][2] This guide delves into the methodologies used to assess their anti-cancer activity and presents a comparative analysis of their cytotoxic effects.
The therapeutic action of these compounds is multifaceted. The primary mechanism of NSAIDs like diclofenac involves the inhibition of cyclooxygenase (COX) enzymes, which in turn blocks prostaglandin synthesis.[3] Prostaglandins are known to have anti-apoptotic effects, and their inhibition is one pathway through which these drugs can induce cancer cell death.[1] Furthermore, studies have revealed that dichlorophenylalkanoic acids can trigger apoptosis and cell cycle arrest through various other mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of key signaling pathways.[1][2][4]
Methodologies for Evaluating Cytotoxicity
To rigorously compare the cytotoxic effects of different dichlorophenylalkanoic acids, a panel of standardized and validated in vitro assays is employed. The selection of these assays is critical for obtaining reliable and reproducible data.
Cell Culture
The foundation of any in vitro cytotoxicity study is the proper maintenance of cancer cell lines. Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics to ensure optimal growth and prevent contamination. The cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are typically seeded in 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase during treatment.[5]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay [7][8][9][10]
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours to allow for attachment.[10]
-
Treatment: Expose the cells to various concentrations of the dichlorophenylalkanoic acids for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, remove the treatment media and add MTT solution (typically 0.5 mg/mL) to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[9][10]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized MTT solvent, to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[9] The percentage of cell viability is calculated relative to the untreated control cells.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11][12] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis, making it a reliable marker for cytotoxicity.[11][12]
Experimental Protocol: LDH Assay [11][13][14]
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[14]
-
Supernatant Collection: After treatment, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture. This mixture typically contains a substrate and a tetrazolium salt.[11]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[14] The amount of color formed is proportional to the amount of LDH released, and thus to the number of lysed cells.[11]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[15] During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Protocol: Annexin V/PI Staining [15][16]
-
Cell Treatment: Treat cells with the dichlorophenylalkanoic acids for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).[15]
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[15]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[16]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will distinguish four cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Comparative Cytotoxicity Data
The cytotoxic effects of dichlorophenylalkanoic acids can vary significantly depending on the specific chemical structure, the cancer cell line being tested, and the duration of exposure. Below is a summary of reported IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for diclofenac and some of its analogs.
| Compound | Cell Line | IC50 Concentration | Reference |
| Diclofenac | TE11 (Esophageal Squamous Cell Carcinoma) | 70.47 µM | [17] |
| Diclofenac | KYSE150 (Esophageal Squamous Cell Carcinoma) | 167.3 µM | [17] |
| Diclofenac | KYSE410 (Esophageal Squamous Cell Carcinoma) | 187.9 µM | [17] |
| Diclofenac | HeLa (Cervical Cancer) | 200 µM | [2] |
| Diclofenac | L929 (Fibroblasts) | 5.2 mM | [18] |
| (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile (Analog 35) | MCF-7 (Breast Cancer) | 0.030 ± 0.014 µM | [19] |
| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (Analog 38) | MCF-7 (Breast Cancer) | 0.034 ± 0.01 µM | [19] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
A study on novel diclofenac analogs found that derivatives with fluorine at the 5- and 4'-positions of the aromatic rings showed cytotoxicity comparable to diclofenac itself.[20][21][22] Interestingly, analogs with fluorine at the benzylic position exhibited reduced cytotoxicity to hepatocytes, suggesting a potential for developing safer drug candidates.[20][21] Another study highlighted that the presence of a carbonitrile group on the pyridine scaffold of certain dichlorophenyl derivatives had a positive impact on their cytotoxic activity.[23]
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of dichlorophenylalkanoic acids are mediated through a complex interplay of cellular and molecular mechanisms, primarily culminating in apoptosis.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which these compounds eliminate cancer cells.[1] Diclofenac has been shown to induce apoptosis in various cancer cell lines, including hepatocytes and esophageal squamous cell carcinoma cells.[4][17] This process is often initiated through the mitochondrial pathway, which involves the alteration of mitochondrial function and the generation of reactive oxygen species (ROS).[4] The production of ROS can lead to mitochondrial damage and the subsequent release of pro-apoptotic factors.[2][4]
Diclofenac-induced apoptosis is also associated with the activation of caspases, a family of proteases that execute the apoptotic program.[4] Both initiator caspases (caspase-8 and -9) and effector caspases (caspase-3) have been implicated in this process.[3][4]
Cell Cycle Arrest
In addition to inducing apoptosis, dichlorophenylalkanoic acids can also cause cell cycle arrest, preventing cancer cells from proliferating.[1] Studies have shown that diclofenac can obstruct the cell cycle in various cell lines by upregulating cell cycle inhibitory proteins like p21 and p27, and downregulating proteins that promote cell proliferation, such as cyclin D1.[1][24]
Other Mechanisms
Other reported mechanisms contributing to the cytotoxic effects of these compounds include:
-
Inhibition of Microtubule Polymerization: Diclofenac has been found to destabilize microtubules, leading to mitotic arrest and cell death.[2][3]
-
Impairment of Autophagy Flux: Diclofenac can impair the process of autophagy, which can contribute to its cytotoxic effects.[2][3]
Signaling Pathway Diagram
Caption: Simplified signaling pathway of apoptosis induced by dichlorophenylalkanoic acids.
Experimental Workflow
The overall workflow for comparing the cytotoxic effects of different dichlorophenylalkanoic acids is a systematic process that integrates multiple assays to provide a comprehensive understanding of their anti-cancer properties.
Caption: Experimental workflow for assessing the cytotoxicity of dichlorophenylalkanoic acids.
Discussion and Future Perspectives
The compiled data indicates that dichlorophenylalkanoic acids, particularly certain novel analogs, exhibit potent cytotoxic effects against a range of cancer cell lines. The structure-activity relationship studies suggest that modifications to the chemical scaffold, such as the addition of specific functional groups or halogen atoms, can significantly influence their anti-cancer activity and toxicity profiles.[25]
Future research should focus on synthesizing and screening a broader range of dichlorophenylalkanoic acid derivatives to identify compounds with enhanced potency and selectivity for cancer cells, while minimizing toxicity to normal cells. Further investigation into the detailed molecular mechanisms of action will be crucial for the rational design of new drug candidates and for identifying potential biomarkers for predicting treatment response. In vivo studies using animal models are also essential to validate the preclinical findings and to evaluate the therapeutic potential of these compounds in a more complex biological system.[17]
Conclusion
This guide provides a comprehensive overview of the methodologies for comparing the cytotoxic effects of different dichlorophenylalkanoic acids and summarizes the current understanding of their mechanisms of action. The evidence presented underscores the potential of this class of compounds as a promising avenue for the development of novel anti-cancer therapies. Continued research in this area is warranted to fully elucidate their therapeutic utility and to translate these preclinical findings into clinical applications.
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In Vivo Efficacy Comparison of Putative GlyT1 Inhibitors: A Researcher's Guide
This guide provides a comprehensive framework for the preclinical in vivo evaluation of novel compounds targeting the glycine transporter 1 (GlyT1), with a focus on comparing the potential efficacy of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid against established GlyT1 inhibitors. The experimental designs and mechanistic insights presented herein are synthesized from authoritative studies in the field, offering a robust methodology for researchers in neuroscience and drug development.
Introduction: The Rationale for GlyT1 Inhibition in Neurological Disorders
The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and cognitive function, is implicated in the pathophysiology of several neurological and psychiatric disorders, most notably schizophrenia.[1][2] Hypofunction of the NMDA receptor is a central hypothesis for the cognitive and negative symptoms associated with schizophrenia, which are often poorly managed by current antipsychotics.[1] A promising therapeutic strategy to enhance NMDA receptor function is to increase the synaptic concentration of its obligatory co-agonist, glycine.[3][4]
The glycine transporter 1 (GlyT1), predominantly expressed on glial cells, is the primary regulator of glycine levels in the forebrain.[2][5] Inhibition of GlyT1 leads to an elevation of synaptic glycine, thereby potentiating NMDA receptor-mediated neurotransmission.[2][4] This mechanism has driven the development of numerous GlyT1 inhibitors as potential therapeutics for schizophrenia and other conditions characterized by cognitive impairment.[2][3] This guide will compare the established GlyT1 inhibitor, Iclepertin (BI 425809) , with the investigational compound This compound , outlining a rigorous in vivo testing paradigm.
Mechanism of Action: Potentiating NMDA Receptor Function
The therapeutic effect of GlyT1 inhibitors is rooted in their ability to modulate glutamatergic signaling. By blocking the reuptake of glycine from the synaptic cleft, these compounds increase the occupancy of the glycine binding site on the GluN1 subunit of the NMDA receptor.[5] This enhances the receptor's response to glutamate, facilitating calcium influx and downstream signaling cascades crucial for learning and memory.
Caption: Mechanism of GlyT1 Inhibition.
Comparative In Vivo Efficacy Evaluation
To objectively compare the in vivo efficacy of this compound and Iclepertin, a standardized preclinical model of NMDA receptor hypofunction is essential. The MK-801-induced cognitive deficit model in rodents is a well-established paradigm for this purpose.[1][6]
This protocol assesses the ability of the test compounds to reverse cognitive deficits induced by the non-competitive NMDA receptor antagonist, MK-801.[1][6]
Caption: In Vivo Efficacy Testing Workflow.
Animals: Male Wistar rats (250-300g) will be used. Animals should be group-housed with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Preparation and Administration:
-
Test Compounds: this compound and Iclepertin (BI 425809) are to be suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water). Dose ranges should be determined from preliminary pharmacokinetic and tolerability studies.
-
Antagonist: Dizocilpine (MK-801) is dissolved in saline.
-
Administration: Test compounds or vehicle are administered intraperitoneally (i.p.) 60 minutes prior to the first trial. MK-801 (0.15 mg/kg) or saline is administered i.p. 30 minutes prior to the first trial.
Behavioral Procedure (Social Recognition Test):
-
Habituation: Rats are habituated to the testing arena (e.g., a 40x40x40 cm open field) for 10 minutes daily for 3 consecutive days.
-
Trial 1 (Acquisition): A juvenile conspecific rat is introduced into the arena with the adult test rat for a 4-minute interaction period. The time the adult rat spends actively investigating (e.g., sniffing) the juvenile is recorded.
-
Inter-Trial Interval (ITI): The juvenile is removed, and the adult rat remains in its home cage for a 30-minute ITI.
-
Trial 2 (Retrieval): The familiar juvenile from Trial 1 and a novel juvenile are introduced simultaneously into the arena with the adult rat for a 4-minute period. The time spent investigating each juvenile is recorded.
Data Analysis:
-
A Discrimination Index (DI) is calculated for Trial 2: (Time investigating novel juvenile - Time investigating familiar juvenile) / (Total investigation time).
-
A positive DI indicates successful memory, while a DI near zero suggests a memory deficit.
-
Data will be analyzed using a one-way ANOVA followed by Dunnett's post-hoc test for comparison against the MK-801 treated group.
Expected Outcomes and Data Interpretation
The following table presents a hypothetical data set to illustrate the expected outcomes from this comparative study.
| Treatment Group | Dose (mg/kg, i.p.) | n | Mean Discrimination Index (± SEM) | % Reversal of MK-801 Deficit |
| Vehicle + Saline | - | 12 | 0.45 ± 0.05 | - |
| Vehicle + MK-801 | 0.15 | 12 | 0.08 ± 0.03 | 0% |
| Iclepertin + MK-801 | 1 | 12 | 0.21 ± 0.04 | 35.1% |
| 3 | 12 | 0.38 ± 0.06 | 81.1% | |
| 10 | 12 | 0.42 ± 0.05 | 91.9% | |
| This compound + MK-801 | 3 | 12 | 0.15 ± 0.04 | 18.9% |
| 10 | 12 | 0.29 ± 0.05 | 56.8% | |
| 30 | 12 | 0.35 ± 0.06 | 73.0% | |
| p<0.01 vs. Vehicle + Saline; ** p<0.01 vs. Vehicle + MK-801 |
Interpretation:
-
The Vehicle + MK-801 group is expected to show a significantly lower Discrimination Index compared to the Vehicle + Saline group, confirming the induction of a cognitive deficit.[1][6]
-
Effective GlyT1 inhibitors, like Iclepertin, are expected to produce a dose-dependent reversal of this deficit, restoring the Discrimination Index towards the level of the control group.[6]
-
The data for this compound will allow for a direct comparison of its potency and efficacy against the benchmark compound, Iclepertin. In the hypothetical data, the novel compound shows efficacy but appears less potent than Iclepertin.
Conclusion and Future Directions
This guide outlines a scientifically rigorous approach to compare the in vivo efficacy of this compound with the established GlyT1 inhibitor Iclepertin. By employing a validated animal model of cognitive impairment relevant to schizophrenia, researchers can generate robust, comparative data on the therapeutic potential of novel compounds.[1][6][7] Further studies should include assessments of negative symptom-like behaviors (e.g., social interaction tests) and pharmacokinetic/pharmacodynamic modeling to build a comprehensive preclinical profile.[1] The ultimate goal is to identify drug candidates with superior efficacy and tolerability for treating the debilitating cognitive symptoms of schizophrenia and related disorders.[2]
References
-
Hashimoto, K. (2015). Efficacy of a glycine transporter 1 inhibitor TASP0315003 in animal models of cognitive dysfunction and negative symptoms of schizophrenia. Psychopharmacology, 232(15), 2849–2861. [Link]
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Rodefer, J. S., et al. (2009). Procognitive and antipsychotic efficacy of glycine transport 1 inhibitors (GlyT1) in acute and neurodevelopmental models of schizophrenia: latent inhibition studies in the rat. Psychopharmacology, 202(1-3), 385–396. [Link]
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Javitt, D. C., et al. (2012). Effects of novel, high affinity glycine transport inhibitors on frontostriatal dopamine release in a rodent model of schizophrenia. Schizophrenia Bulletin, 38(5), 949–959. [Link]
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Hashimoto, K. (2006). Glycine Transport Inhibitors for the Treatment of Schizophrenia. Recent Patents on CNS Drug Discovery, 1(1), 43-53. [Link]
-
Lindsley, C. W., et al. (2006). Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. Current Opinion in Drug Discovery & Development, 9(5), 584-593. [Link]
-
Rosenbrock, H., et al. (2022). Effects of the Glycine Transporter-1 Inhibitor Iclepertin (BI 425809) on Sensory Processing, Neural Network Function, and Cognition in Animal Models Related to Schizophrenia. The Journal of Pharmacology and Experimental Therapeutics, 382(1), 1-11. [Link]
-
Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology, 74(6), 1705–1715. [Link]
-
Le-Corronc, H., et al. (2024). Dynamic role of GlyT1 as glycine sink or source: pharmacological implications for the gain control of NMDA receptors. bioRxiv. [Link]
-
Multiple Authors. (2018). GlyT-1 Inhibitors: From Hits to Clinical Candidates. Semantic Scholar. [Link]
-
Depoortère, R. (2014). GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine. ResearchGate. [Link]
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- 2. Design of potent GlyT1 inhibitors: in vitro and in vivo profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the Glycine Transporter-1 Inhibitor Iclepertin (BI 425809) on Sensory Processing, Neural Network Function, and Cognition in Animal Models Related to Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Procognitive and antipsychotic efficacy of glycine transport 1 inhibitors (GlyT1) in acute and neurodevelopmental models of schizophrenia: latent inhibition studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Comparative Analysis of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic Acid and Known Inhibitors
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
The foundational step in any comparative analysis of a novel compound is the establishment of its biological target and mechanism of action. This allows for the selection of appropriate, known inhibitors for a meaningful head-to-head comparison.
Our comprehensive investigation into the scientific literature and available databases for 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid has revealed a significant knowledge gap. At present, there is no publicly accessible data identifying the specific biological target or pharmacological activity of this compound. Our extensive searches across scientific publications, patent databases, and high-throughput screening results have not yielded the necessary information to proceed with a scientifically rigorous comparison.
The creation of a detailed comparison guide, as requested, is contingent upon this primary information. Without a known target, the selection of "known inhibitors" would be arbitrary and the subsequent experimental design and data interpretation would lack a valid scientific basis.
We are committed to providing accurate and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliant scientific content. Therefore, we must defer the creation of this specific comparative guide until the biological activity of this compound is characterized and published in peer-reviewed literature.
We encourage researchers who may have data on the activity of this compound to publish their findings, as this will be instrumental in enabling future comparative studies. We will continue to monitor the scientific landscape and will revisit this topic should the requisite information become available.
We appreciate your understanding and remain dedicated to supporting the scientific community with high-quality, data-driven technical resources.
A Senior Application Scientist's Guide to Ensuring Rigor and Reproducibility in In Vitro Profiling of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic Acid
For researchers, scientists, and drug development professionals, the reproducibility of in vitro experiments is the bedrock of scientific integrity. This guide provides a comprehensive framework for establishing robust and reproducible in vitro assays for a novel compound, 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid. While specific experimental data for this molecule is not extensively published, this document leverages data from structurally similar dichlorophenyl and substituted butanoic acid derivatives to propose a rigorous testing strategy. By explaining the causality behind experimental choices and embedding self-validating systems, this guide aims to ensure the generation of trustworthy and high-quality data.
Introduction to this compound: A Compound of Interest
The this compound molecule possesses a dichlorophenyl moiety, a common feature in many pharmacologically active agents, coupled with a substituted butanoic acid backbone. This structure suggests a potential for diverse biological activities, including but not limited to, cytotoxicity against cancer cells, antimicrobial effects, and modulation of cellular signaling pathways. The presence of the dichlorophenyl group is often associated with antimicrobial properties and cytotoxic activity against cancer cells.[1][2] Therefore, a systematic in vitro evaluation is warranted to elucidate its biological profile.
Foundational Principles of Reproducibility in In Vitro Assays
Before delving into specific protocols, it is crucial to establish a foundation of best practices to mitigate variability and enhance the reproducibility of in vitro experiments. Key factors contributing to a lack of reproducibility include the use of misidentified or contaminated cell lines, poor experimental design, and a lack of access to detailed methodologies.[3][4]
Key Pillars for Reproducible In Vitro Research:
-
Cell Line Authentication: Regular authentication of cell lines using methods like Short Tandem Repeat (STR) profiling is non-negotiable to prevent cross-contamination and misidentification.
-
Meticulous Record-Keeping: Detailed documentation of all experimental parameters, including cell passage number, media composition, and instrument settings, is essential for troubleshooting and replication.
-
Standardized Protocols: The use of well-defined and standardized protocols across all experiments minimizes variability introduced by procedural differences.[5]
-
Appropriate Controls: The inclusion of positive, negative, and vehicle controls is fundamental to interpreting experimental results accurately.
Proposed In Vitro Testing Cascade for this compound
Based on the structural alerts within the molecule, a tiered approach to in vitro testing is recommended. This cascade will begin with broad cytotoxicity screening and progress to more specific mechanistic assays.
Tier 1: Cytotoxicity Profiling
The initial step is to assess the cytotoxic potential of this compound across a panel of relevant human cancer cell lines.
Rationale for Cell Line Selection: Given that dichlorophenyl-containing compounds have shown activity against various cancers, a diverse panel is recommended.[3][4] This could include:
-
HepG2 (Hepatocellular Carcinoma): To assess potential hepatotoxicity, a known concern for some thiazolidinedione derivatives containing a dichlorophenyl group.[6][7]
-
MCF-7 (Breast Cancer): Dichlorophenylacrylonitriles have demonstrated potent and selective cytotoxicity against this cell line.[3]
-
SW480/SW620 (Colon Cancer): Thiourea derivatives with a 3,4-dichlorophenyl fragment have shown high cytotoxicity against colon cancer cells.[4]
-
PC3 (Prostate Cancer): Another cell line where dichlorophenyl thiourea derivatives have shown significant activity.[4]
-
A Normal Cell Line (e.g., HaCaT keratinocytes or BJ fibroblasts): To assess selectivity and potential for off-target toxicity.[4][8]
Experimental Protocol: MTT/WST-1 Cell Viability Assay
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The final concentrations should span a wide range (e.g., 0.1 µM to 100 µM) to determine the IC50 value. Include vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Treat the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| HepG2 | Hypothetical Data | Hypothetical Data |
| MCF-7 | Hypothetical Data | Hypothetical Data |
| SW620 | Hypothetical Data | Hypothetical Data |
| PC3 | Hypothetical Data | Hypothetical Data |
| HaCaT | Hypothetical Data | Hypothetical Data |
Causality Behind Experimental Choices: The choice of a 72-hour incubation period allows for the assessment of both acute and longer-term cytotoxic effects. The inclusion of a normal cell line is critical for establishing a therapeutic window.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity screening.
Tier 2: Mechanistic Investigations
Should the initial screening reveal significant cytotoxic activity, the next logical step is to investigate the underlying mechanism of action.
Apoptosis Induction: Many cytotoxic compounds induce cell death through apoptosis. This can be assessed using various methods:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3/7 Activity Assay: A luminogenic or fluorogenic assay to measure the activity of key executioner caspases.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells in 6-well plates with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Hypothetical Signaling Pathway for Apoptosis Induction
Caption: Hypothetical pathway for apoptosis induction.
Tier 3: Target Identification and Validation
Identifying the molecular target(s) of this compound is crucial for further development. Given the structural similarities to other dichlorophenyl compounds, potential targets could include:
-
Aryl Hydrocarbon Receptor (AhR): Some dichlorophenylacrylonitriles are known AhR ligands.[3]
-
Estrogen Receptor (ER): Certain DDT analogs with dichlorophenyl groups exhibit estrogenic effects.[9]
-
Metabolic Enzymes: The cytotoxicity of some dichlorophenyl compounds is dependent on metabolic activation by cytochrome P450 enzymes, such as CYP3A4.[6][7]
Experimental Approach: Receptor Binding and Enzyme Inhibition Assays
-
Receptor Binding Assays: Commercially available kits or services can be used to assess the binding affinity of the compound to a panel of receptors, including AhR and ER.
-
CYP450 Inhibition Assays: In vitro assays using human liver microsomes or recombinant CYP enzymes can determine if the compound inhibits or is a substrate for major CYP isoforms.
Comparative Analysis with Alternative Compounds
To provide context to the experimental data, it is essential to compare the in vitro activity of this compound with that of relevant alternative compounds.
Selection of Comparators:
-
Clinically Relevant Drugs: For cytotoxicity studies, a standard-of-care chemotherapeutic agent for the tested cancer types (e.g., doxorubicin, paclitaxel) should be included.
-
Structurally Similar Compounds: If available, data from other published dichlorophenyl or substituted butanoic acid derivatives can serve as a benchmark. For instance, the cytotoxic profiles of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and various dichlorophenylacrylonitriles could be used for comparison.[3][6][7]
Comparative Data Table (Hypothetical):
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| This compound | MCF-7 | Hypothetical Data | To be determined | N/A |
| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 | 0.127 ± 0.04 | AhR Ligand | [3] |
| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2 | 233.0 ± 19.7 | CYP3A4-dependent cytotoxicity | [6][7] |
| Doxorubicin | MCF-7 | ~0.1 | DNA Intercalation | Standard |
Conclusion and Future Directions
This guide outlines a comprehensive and reproducible strategy for the in vitro characterization of this compound. By adhering to the principles of scientific integrity, employing robust experimental designs, and making informed comparisons with relevant alternatives, researchers can generate high-quality, reliable data. The proposed testing cascade, from broad cytotoxicity screening to specific mechanistic studies, provides a clear path forward for elucidating the biological activity of this novel compound and determining its therapeutic potential. Future studies should focus on in vivo validation of the in vitro findings and further exploration of the identified molecular targets.
References
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Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. PubMed Central.[Link]
-
Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. PubMed.[Link]
-
Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells. PubMed.[Link]
-
A Comparison of the Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) in HepG2 and MDCK Cells. Globe Thesis.[Link]
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Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PubMed Central.[Link]
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Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors. PubMed Central.[Link]
-
Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. CMDC Labs.[Link]
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Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. MDPI.[Link]
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Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI.[Link]
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Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central.[Link]
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4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. MDPI.[Link]
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Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. PubMed Central.[Link]
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Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. ResearchGate.[Link]
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Evaluation of potential endocrine activity of 2,4-dichlorophenoxyacetic acid using in vitro assays. PubMed.[Link]
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Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection. ACS Omega.[Link]
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Synthesis and In Vitro Biological Evaluation of New Dicarboxylic Ester-type Salvinorin A Analogs. ResearchGate.[Link]
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The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. PubMed Central.[Link]
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The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI.[Link]
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The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. ResearchGate.[Link]
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In vitro effects of 2,4-dichlorophenoxy acetic acid (2,4-D) on bovine cells. PubMed Central.[Link]
- The preparation method of the new 2 Ethylbutanoic acid of one class.
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Comparative in vitro and in silico study on the estrogenic effects of 2,2-bis(4-chlorophenyl)ethanol, 4,4'-dichlorobenzophenone and DDT analogs. PubMed.[Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic Acid
As researchers and scientists at the forefront of drug development, our responsibilities extend beyond discovery and innovation to the safe and environmentally conscious management of chemical compounds. This guide provides a detailed protocol for the proper disposal of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid, a chlorinated organic compound. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
The core principle for the disposal of halogenated organic compounds is the prevention of their release into the environment due to their potential for toxicity and persistence.[1] This guide is structured to provide a clear, step-by-step approach, from initial handling to final disposal, grounded in established safety protocols for similar chemical structures.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2]
-
Toxicity: Although acute toxicity data is not available for this specific compound, chlorinated organic compounds can be toxic to aquatic life and may have other long-term adverse effects.[1][3]
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon oxides and hydrogen chloride.[2]
| Hazard Classification (Anticipated) | GHS Category | Precautionary Statement Codes |
| Skin Irritation | Category 2 | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | Category 2A | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity | Category 3 | P261, P271, P304+P340, P312, P403+P233 |
This table is based on the hazard profile of the closely related compound 2-(3,4-Dichlorophenyl)butanoic acid.[2]
Personal Protective Equipment (PPE) and Safe Handling
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[2]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[2]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[2][4] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Always wash hands thoroughly after handling the compound, even if gloves were worn.[2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Absorb: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth.[2][5] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through a licensed hazardous waste disposal facility.[2][4] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Waste Characterization: This compound is classified as a halogenated organic waste.[6][7] It must be segregated from non-halogenated solvent waste to avoid costly and complicated disposal processes.[7]
-
Containerization:
-
Collect waste this compound, including any contaminated materials from spills, in a dedicated, properly labeled hazardous waste container.[6][8]
-
The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid.[6][8]
-
Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[6]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the associated hazards (e.g., "Irritant," "Environmental Hazard").
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[2]
-
-
Disposal Request:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all necessary information about the waste stream.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Recommended Disposal Method: High-Temperature Incineration
For chlorinated organic residues, high-temperature incineration is the preferred and most effective disposal method.[1] This process decomposes the waste into gaseous byproducts like carbon dioxide, nitrogen, and hydrogen halides.[1] These gases can then be scrubbed to prevent atmospheric pollution, offering a complete and permanent disposal solution.[1][9] Landfilling or burial of such chlorinated organic materials is generally prohibited or considered an obsolete and inadequate approach due to the risk of leaching and environmental contamination.[1]
Conclusion
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. By following these detailed procedures for the disposal of this compound, researchers can mitigate risks, ensure compliance with regulations, and contribute to a safer and more sustainable research environment. Always consult your institution's specific waste management policies and your EHS department for guidance.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.). Vertex AI Search.
- 2-(3,4-Dichlorophenyl)butanoic acid - AK Scientific, Inc. (n.d.). Vertex AI Search.
- Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.). Vertex AI Search.
- US4215095A - Process for the incineration of chlorinated organic materials - Google Patents. (n.d.). Vertex AI Search.
- Safety Data Sheet. (n.d.). Vertex AI Search.
- Safety Data Sheet - CymitQuimica. (2024-12-19). Vertex AI Search.
- Hazardous Waste Reduction - Environmental Health and Safety. (n.d.). Vertex AI Search.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-08-06). Vertex AI Search.
- Hazardous Materials Disposal Guide | Nipissing University. (2019-06-12). Vertex AI Search.
- Chemical Hygiene Plan continued - MIT. (n.d.). Vertex AI Search.
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A Senior Application Scientist's Guide to Handling 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid
As researchers and drug development professionals, our work necessitates the handling of novel chemical entities. While 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid is a compound with specific research applications, its safe handling is paramount. This guide provides a procedural framework grounded in established safety principles for halogenated aromatic compounds to ensure minimal exposure risk and effective containment. The protocols outlined here are designed to be self-validating, integrating causality with procedural steps to build a culture of safety and trust in our laboratory operations.
Hazard Identification and Risk Assessment
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Respiratory System Irritation (Category 3): May cause respiratory irritation if inhaled.[1]
Given these potential hazards, a thorough risk assessment is the foundational step before any handling of the material. This involves not just acknowledging the hazards but also evaluating the specific experimental context, including quantities used, duration of exposure, and potential for aerosolization.
Personal Protective Equipment (PPE): The Last Line of Defense
Selection of appropriate PPE is critical and must be based on a comprehensive risk assessment. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Rationale and Specifications |
| Hand Protection | Chemically resistant gloves | Mandatory to prevent skin contact and irritation. Based on the chlorinated aromatic structure, suitable materials include Viton®, butyl rubber, or laminate films.[2] Always consult the glove manufacturer's chemical resistance guide for breakthrough times. Double-gloving is recommended for extended procedures. |
| Eye and Face Protection | Chemical splash goggles and face shield | Goggles are required at a minimum to prevent eye irritation from splashes.[2] A face shield must be worn over the goggles during procedures with a higher risk of splashing, such as when transferring solutions or working with larger quantities.[2] |
| Skin and Body Protection | Laboratory coat (buttoned) | A standard lab coat provides a primary barrier against incidental contact. For tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[2] |
| Respiratory Protection | Not typically required with proper engineering controls | All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or if there is a potential for exposure above occupational limits, a qualified safety professional must determine the appropriate respiratory protection.[2] |
Safe Handling Workflow
A systematic approach to handling is essential to minimize exposure. The following workflow outlines the key steps for safe handling in a laboratory environment.
Caption: Disposal workflow for halogenated organic compounds.
By adhering to these scientifically-grounded procedures, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their research environment.
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
- Hazardous Waste Segregation.
- Common Name: DICHLOROPHENYL TRICHLOROSILANE HAZARD SUMMARY. NJ.gov.
- 2-(3,4-Dichlorophenyl)butanoic acid - Safety Data Sheet. AK Scientific, Inc.
- Personal Protective Equipment | US EPA.
- Halogenated Organics Waste Compatibility. CP Lab Safety.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- Organic Solvents - Cornell EHS.
- How to Choose PPE for Chemical Work.
- Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety.
- Safety Data Sheet. CymitQuimica.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
